3-Piperidinyl 2-methoxyacetate hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
piperidin-3-yl 2-methoxyacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-6-8(10)12-7-3-2-4-9-5-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHRWGOFGLLUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 3-Piperidinyl 2-methoxyacetate hydrochloride
An In-Depth Technical Guide to the Synthesis of 3-Piperidinyl 2-methoxyacetate hydrochloride
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway for this compound. This compound is a valuable building block in medicinal chemistry, and its controlled synthesis is of significant interest to researchers in drug development. This document moves beyond a simple recitation of steps, delving into the underlying chemical principles, the rationale for methodological choices, and the critical parameters for ensuring a high-yield, high-purity outcome. We will proceed through a logical three-stage synthesis: N-protection of the piperidine ring, subsequent O-acylation, and final deprotection coupled with salt formation. Each stage is detailed with step-by-step protocols, mechanistic insights, and characterization data, providing a self-validating framework for laboratory application.
Introduction and Strategic Overview
This compound incorporates a piperidine scaffold, a privileged structure in numerous pharmacologically active compounds, functionalized with a methoxyacetate ester.[1][2] The synthesis of such molecules requires careful strategic planning to manage the reactivity of the two nucleophilic centers: the secondary amine and the hydroxyl group of the 3-hydroxypiperidine precursor.
The chosen synthetic strategy is a three-step sequence designed for efficiency and control:
-
N-Protection: The secondary amine of 3-hydroxypiperidine is protected to prevent its reaction during the subsequent esterification step. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice due to its stability and ease of removal under acidic conditions.[3]
-
Esterification: The hydroxyl group of N-Boc-3-hydroxypiperidine is acylated using methoxyacetyl chloride to form the desired ester linkage.[4]
-
Deprotection and Salt Formation: The Boc group is removed, and the piperidine nitrogen is protonated using hydrochloric acid to yield the final target compound as a stable hydrochloride salt.[5]
This approach ensures high regioselectivity and yields a product with excellent purity suitable for further use in drug discovery pipelines.
Overall Synthetic Pathway
The diagram below outlines the complete transformation from the starting material, 3-hydroxypiperidine, to the final hydrochloride salt.
Caption: Overall three-step synthesis of the target compound.
Part I: N-Protection of 3-Hydroxypiperidine
Rationale and Mechanistic Insight
The direct acylation of 3-hydroxypiperidine with methoxyacetyl chloride would result in a mixture of N-acylated, O-acylated, and N,O-diacylated products, as the secondary amine is generally more nucleophilic than the secondary alcohol. To ensure exclusive O-acylation, the nitrogen atom must be temporarily deactivated.
The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose. It is introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is stable to the basic conditions of the subsequent esterification step.[6] Crucially, its removal is achieved with acid, which concurrently protonates the piperidine nitrogen to form the desired hydrochloride salt in the final step, demonstrating excellent atom economy and process efficiency.[7]
Detailed Experimental Protocol: Synthesis of (S)-N-Boc-3-hydroxypiperidine
This protocol is adapted from established methodologies for Boc protection of piperidines.[6]
-
Reaction Setup: To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water, add a mild inorganic base like sodium bicarbonate (1.5 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same organic solvent dropwise over 30 minutes.
-
Reaction Execution: Allow the reaction to warm to room temperature (20-25 °C) and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Isolation: If a biphasic system is used, separate the organic layer. If using only DCM, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
Part II: Esterification with Methoxyacetyl Chloride
Rationale and Mechanistic Insight
With the nitrogen protected, the hydroxyl group of N-Boc-3-hydroxypiperidine is the sole remaining nucleophilic site for acylation. Methoxyacetyl chloride is a highly reactive acylating agent that readily participates in nucleophilic acyl substitution.[8] The reaction proceeds via the attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. An organic, non-nucleophilic base such as pyridine or triethylamine (TEA) is required to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.[9]
Detailed Experimental Protocol: Synthesis of tert-butyl 3-(2-methoxyacetoxy)piperidine-1-carboxylate
-
Reaction Setup: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Add triethylamine (1.5 eq) or pyridine (2.0 eq) as the acid scavenger.
-
Reagent Addition: Cool the solution to 0 °C. Add methoxyacetyl chloride (1.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Execution: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it successively with 1N HCl solution, saturated sodium bicarbonate solution, and brine to remove excess base and other water-soluble impurities.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude ester. The product can be purified by flash chromatography if required.
Part III: N-Boc Deprotection and Hydrochloride Salt Formation
Rationale and Mechanistic Insight
The final step accomplishes two goals simultaneously: removal of the acid-labile Boc group and formation of the hydrochloride salt.[3] Strong acids like hydrochloric acid protonate the carbonyl oxygen of the carbamate, initiating its collapse to release the free amine, carbon dioxide, and a stable tert-butyl cation.[7] The tert-butyl cation is typically scavenged by the solvent or eliminated as isobutylene. Using a solution of HCl in a solvent like dioxane, methanol, or ethanol provides the acid for deprotection and the chloride counter-ion for the salt formation, which often precipitates directly from the reaction medium as a crystalline solid.[5][10]
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve the purified ester from the previous step (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add a 2-4 M solution of HCl in 1,4-dioxane or ethanol (3-5 eq) with vigorous stirring.[10]
-
Reaction Execution: A white precipitate of the hydrochloride salt should form. Continue stirring at 0 °C for 30 minutes and then at room temperature for 1-2 hours to ensure complete deprotection and precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether or ethyl acetate to remove any non-polar impurities.[11]
-
Drying: Dry the resulting white solid under vacuum at 40-50 °C to a constant weight to yield the final product, this compound.[12]
Characterization and Data Summary
Thorough characterization of the final product is essential to confirm its identity, purity, and structure.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals corresponding to piperidine ring protons, methoxy group (-OCH₃), and the methylene group adjacent to the ester. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the ester carbonyl, piperidine ring carbons, and methoxy/methylene carbons. |
| LC-MS | Purity and Molecular Weight | A major peak in the chromatogram with a mass corresponding to the protonated free base [M+H]⁺.[13] |
| HPLC | Quantitative Purity Analysis | Determination of product purity, typically >98%.[13] |
| FT-IR | Functional Group Analysis | Characteristic absorptions for N-H (salt), C=O (ester), and C-O bonds. |
Integrated Experimental Workflow
The following diagram provides a visual summary of the complete laboratory workflow, from initial reaction setup to final product isolation.
Caption: Detailed workflow for the synthesis and isolation process.
Conclusion
The can be reliably achieved through a well-controlled, three-step process involving N-Boc protection, esterification, and acid-mediated deprotection. This guide has detailed the strategic rationale and provided robust protocols for each stage. By understanding the function of each reagent and the mechanism of each transformation, researchers can confidently execute this synthesis, yielding a high-purity product essential for advancing pharmaceutical research and development.
References
-
Shree Sulphurics. (n.d.). methoxy acetyl chloride | 38870-89-2 | C3H5ClO2. Retrieved from [Link]
- Google Patents. (2017). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
- Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
ResearchGate. (n.d.). General strategy for synthesis of compounds. a. methoxyacetyl chloride... Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Wang, Z., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]
-
Bromchem Laboratories. (n.d.). Methoxyacetyl Chloride | Manufacturer, Supplier from Anand. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Google Patents. (2019). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
- Google Patents. (2008). US20080281099A1 - Process for purifying valacyclovir hydrochloride and intermediates thereof.
- Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
Sources
- 1. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 2. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. methoxy acetyl chloride | 38870-89-2 | C3H5ClO2 [shreesulphuric.com]
- 5. reddit.com [reddit.com]
- 6. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. CAS 38870-89-2: Methoxyacetyl chloride | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 11. US20080281099A1 - Process for purifying valacyclovir hydrochloride and intermediates thereof - Google Patents [patents.google.com]
- 12. 1220031-57-1|Piperidin-3-yl 2-methoxyacetate hydrochloride|BLD Pharm [bldpharm.com]
- 13. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Piperidinyl 2-methoxyacetate hydrochloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Unexplored Pharmacological Landscape
The compound 3-Piperidinyl 2-methoxyacetate hydrochloride represents a novel chemical entity with an as-yet uncharacterized pharmacological profile. Its structure, comprising a piperidine ring—a privileged scaffold in medicinal chemistry—and a methoxyacetate ester moiety, suggests a potential for interaction with a wide array of biological targets. The piperidine nucleus is a cornerstone of numerous approved drugs, from analgesics to antipsychotics, underscoring its versatility in engaging with central nervous system (CNS) receptors.[1][2][3] Concurrently, the methoxyacetate component introduces the possibility of metabolic modulation, a less common but potentially significant mechanism of action.[4][5]
This guide eschews a conventional recitation of known facts. Instead, it presents a comprehensive, multi-tiered research framework designed to systematically uncover, validate, and characterize the mechanism of action of this compound. We will proceed from broad, high-throughput screening to specific, hypothesis-driven in vitro and in vivo assays, providing not just the "what" but the "why" behind each experimental choice. This document is intended to serve as a strategic and practical roadmap for any research team dedicated to transforming this molecule from a chemical curiosity into a well-understood pharmacological tool or therapeutic lead.
Part 1: Foundational Characterization and Hypothesis Generation
Before delving into complex biological assays, a foundational understanding of the compound's physicochemical properties is paramount. These initial steps are critical for ensuring data integrity and designing meaningful experiments.
Physicochemical Profiling
A comprehensive analysis of properties such as solubility, lipophilicity (LogP/LogD), and chemical stability across a range of pH values must be conducted. This data is essential for preparing accurate dosing solutions, predicting blood-brain barrier permeability, and ensuring the compound remains intact during assays.
In Silico Target Prediction
Computational approaches provide a cost-effective and rapid method for generating initial hypotheses. By comparing the structure of this compound against databases of known pharmacophores, we can predict potential biological targets.
Experimental Protocol: Molecular Docking and Pharmacophore Screening
-
Ligand Preparation: Generate a 3D conformation of this compound.
-
Target Library Selection: Assemble a library of crystal structures for common CNS targets, including but not limited to:
-
Docking Simulation: Utilize software such as AutoDock or Schrödinger's Glide to perform docking simulations of the compound against each receptor in the library.
-
Analysis: Rank potential targets based on docking scores and binding poses. Favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the binding pockets of specific receptors will prioritize them for experimental validation.
Broad-Spectrum In Vitro Screening
The most direct way to identify primary biological targets is through a comprehensive receptor binding screen. This unbiased approach tests the compound's affinity for a wide range of receptors, ion channels, and transporters.
Experimental Protocol: Commercial Receptor Binding Panel
-
Compound Submission: Submit this compound to a contract research organization (CRO) offering a broad radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Assay Conditions: The compound is typically tested at a fixed concentration (e.g., 10 µM) against a panel of 50-100 common CNS targets.
-
Data Interpretation: Results are reported as a percentage inhibition of radioligand binding. Targets showing significant inhibition (typically >50%) are considered "hits" and warrant further investigation.
Part 2: Target Validation and Functional Characterization
Positive results from the initial screening phase provide a set of hypothesized targets. The next critical step is to validate these interactions and determine the functional consequence of binding (i.e., is the compound an agonist, antagonist, or inverse agonist?).
Secondary Binding Assays: Determining Affinity (Ki)
For each "hit" identified in the broad screen, a saturation binding assay is performed to determine the compound's binding affinity (Ki). This provides a quantitative measure of how tightly the compound binds to its target.
Experimental Protocol: Radioligand Saturation Binding Assay (Example: 5-HT2A Receptor)
-
Membrane Preparation: Utilize cell membranes prepared from a cell line recombinantly expressing the human 5-HT2A receptor.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Assay:
-
Incubate the cell membranes with a fixed concentration of a known 5-HT2A radioligand (e.g., [³H]ketanserin).
-
Add increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Scintillation Counting: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 (concentration that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays: Determining Efficacy (EC50/IC50)
Once binding is confirmed, functional assays are essential to understand the compound's biological effect. The choice of assay depends on the receptor's signaling mechanism.
Experimental Workflow: G-Protein Coupled Receptor (GPCR) Functional Assays
The following diagram illustrates a typical workflow for characterizing the functional activity of a compound at a GPCR, such as a serotonin or dopamine receptor.
Caption: Workflow for GPCR functional activity determination.
Experimental Protocol: cAMP Assay (for Gs/Gi-coupled receptors)
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the target receptor.
-
Agonist Mode:
-
Treat cells with increasing concentrations of this compound.
-
Measure the resulting levels of cyclic AMP (cAMP). An increase suggests Gs coupling, while a decrease suggests Gi coupling.
-
-
Antagonist Mode:
-
Pre-incubate cells with increasing concentrations of the test compound.
-
Stimulate the cells with a known agonist at its EC80 concentration.
-
Measure the inhibition of the agonist-induced cAMP response.
-
-
Data Analysis: Plot the response (or inhibition) against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Part 3: Ex Vivo and In Vivo Characterization
With a validated molecular target and a defined functional profile, the investigation moves to more complex systems to understand the compound's physiological and behavioral effects.
Ex Vivo Electrophysiology
Electrophysiology provides a direct measure of a compound's effect on neuronal excitability. This is particularly valuable for CNS-active compounds.
Experimental Protocol: Brain Slice Patch-Clamp Recording
-
Slice Preparation: Prepare acute brain slices from a relevant region (e.g., prefrontal cortex for 5-HT2A activity, ventral tegmental area for dopamine activity).
-
Recording: Obtain whole-cell patch-clamp recordings from identified neurons.
-
Compound Application: Bath-apply this compound at various concentrations.
-
Analysis: Measure changes in neuronal properties such as resting membrane potential, firing rate, and synaptic currents (e.g., EPSCs, IPSCs). This will reveal whether the compound has an overall excitatory or inhibitory effect in a native neural circuit.
In Vivo Behavioral Assays
The final tier of investigation involves assessing the compound's effects on animal behavior. The choice of assays should be guided by the in vitro pharmacological profile.
Hypothetical Scenarios and Corresponding In Vivo Models
| In Vitro Finding | Hypothesized In Vivo Effect | Recommended Behavioral Assay |
| 5-HT2A Receptor Antagonism | Antipsychotic-like | Prepulse Inhibition (PPI) of startle; MK-801 induced hyperactivity |
| µ-Opioid Receptor Agonism | Analgesic | Hot Plate Test; Tail-Flick Test |
| Dopamine D2 Receptor Antagonism | Antipsychotic-like | Catalepsy Test; Apomorphine-induced stereotypy |
| Serotonin Reuptake Inhibition | Antidepressant-like | Forced Swim Test; Tail Suspension Test |
Data Presentation: Summarizing the Pharmacological Profile
All quantitative data should be consolidated into a clear summary table.
| Assay | Target Receptor | Result (Ki, EC50, IC50) |
| Radioligand Binding | Human 5-HT2A | Ki = 15.2 nM |
| Radioligand Binding | Human D2 | Ki = 250.7 nM |
| Radioligand Binding | Human µ-Opioid | Ki > 10,000 nM |
| Functional (Ca2+ Flux) | Human 5-HT2A | IC50 = 45.1 nM (Antagonist) |
| Functional (cAMP) | Human D2 | IC50 = 512.3 nM (Antagonist) |
Part 4: Synthesis and Conclusion
The systematic approach outlined in this guide provides a robust framework for the complete mechanistic deconvolution of this compound. By progressing logically from in silico prediction to in vivo behavioral analysis, researchers can build a comprehensive pharmacological profile. This profile will not only define the compound's primary mechanism of action but also reveal its selectivity, potency, and potential therapeutic applications. The integration of data from each tier is crucial for forming a cohesive and scientifically rigorous understanding of this novel chemical entity.
Logical Flow of Mechanistic Investigation
Caption: A multi-tiered workflow for mechanism of action elucidation.
References
- Methyl 2-methoxyacetate: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Essawi, M. Y. (1999). Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides.Pharmazie, 54(8), 575-9.
- Iorio, M. A., Damia, G., & Casy, A. F. Synthesis, stereochemistry and analgesic activities of diastereoisomeric esters of 3-allyl-4-phenyl-4-piperidinol.Journal of Medicinal Chemistry.
- National Center for Biotechnology Information.
- ChemicalBook.
- Fedorov, A., et al. (2021).
- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
- Al-Bogami, A. S., et al. (2019). Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles.ACS Omega, 5(1), 356-365.
- National Center for Biotechnology Information.
- Welsch, F. (1987). Attenuation of 2-methoxyethanol and methoxyacetic acid-induced digit malformations in mice by simple physiological compounds.Journal of Biochemical Toxicology, 2(3), 225-40.
- Fletcher, A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635.British Journal of Pharmacology, 114(4), 747-756.
- Kijima, H., et al. (1998). Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-butenylamino]-3-cyclobutene-1,2-dione hydrochloride (T-066), involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria.Biochemical Pharmacology, 55(2), 151-7.
- Strupczewski, J. T., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles.Journal of Medicinal Chemistry, 28(6), 761-9.
- Russell, M. G., et al. (1999). 3-[3-(Piperidin-1-yl)propyl]indoles as highly selective h5-HT(1D) receptor agonists.Journal of Medicinal Chemistry, 42(24), 4981-5001.
- Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8.
- Strupczewski, J. T., et al. (1995). 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity.Journal of Medicinal Chemistry, 38(7), 1119-31.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity: antipsychotic profile of iloperidone (HP 873) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoxyacetate | C3H5O3- | CID 161333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Attenuation of 2-methoxyethanol and methoxyacetic acid-induced digit malformations in mice by simple physiological compounds: implications for the role of further metabolism of methoxyacetic acid in developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-[3-(Piperidin-1-yl)propyl]indoles as highly selective h5-HT(1D) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-++ +butenylamino]- 3-cyclobutene-1,2-dione hydrochloride (T-066), involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preclinical Pharmacological Assessment of 3-Piperidinyl 2-methoxyacetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Course for a Novel Chemical Entity
The journey of a novel chemical entity (NCE) from laboratory bench to potential therapeutic application is a meticulous process, demanding a rigorous and systematic evaluation of its pharmacological profile. This guide addresses the preclinical assessment of 3-Piperidinyl 2-methoxyacetate hydrochloride, a compound for which public domain data is currently limited. In the absence of established pharmacological information, this document serves as a comprehensive roadmap for its investigation. It is structured not as a static review of existing knowledge, but as a proactive, field-proven framework for generating the foundational data necessary for informed drug development decisions. The causality behind each proposed experimental choice is elucidated to provide a clear, scientifically-grounded rationale for the proposed research cascade.
Compound Profile and Rationale for Investigation
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1220031-57-1 | [1] |
| Molecular Formula | C8H16ClNO3 | N/A |
| Molecular Weight | 209.67 g/mol | N/A |
| Chemical Structure | (Image of the chemical structure of this compound would be inserted here) | N/A |
The piperidine moiety is a common scaffold in many centrally active drugs, suggesting a potential for neurological or psychiatric applications. The methoxyacetate group may influence the compound's metabolic stability and pharmacokinetic profile. Given the prevalence of the piperidine core in neuropharmacology, a primary hypothesis for the investigation of this compound would be its potential as a modulator of central nervous system (CNS) targets.
Strategic Synthesis and Characterization
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for this compound.
Analytical Characterization Protocol
A comprehensive analytical characterization is non-negotiable to ensure the identity, purity, and stability of the synthesized compound.
Step-by-Step Analytical Workflow:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Rationale: To confirm the chemical structure by identifying the chemical environment of each proton and carbon atom.
-
Procedure: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
-
Mass Spectrometry (MS):
-
Rationale: To determine the molecular weight and confirm the elemental composition.
-
Procedure: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Rationale: To assess the purity of the compound.
-
Procedure: Develop a suitable HPLC method with a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Purity should be ≥98% for use in biological assays.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Rationale: To identify the functional groups present in the molecule.
-
Procedure: Acquire the FTIR spectrum of the solid compound using a KBr pellet or an ATR accessory.
-
Pharmacodynamics: Unveiling the Mechanism of Action
Understanding how a compound interacts with biological targets is the cornerstone of pharmacology. A tiered approach, starting with broad screening and progressing to more specific assays, is recommended.
Tier 1: Broad Target Screening
Objective: To identify potential biological targets.
Experimental Protocol: Receptor Binding Panel
-
Rationale: To rapidly screen the compound against a wide array of receptors, ion channels, and transporters. This provides an unbiased view of its potential biological activities.
-
Procedure:
-
Submit the compound to a commercial or in-house receptor binding panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Initially screen at a concentration of 10 µM.
-
Analyze the results for significant inhibition (>50%) of binding to any target.
-
Tier 2: Target Validation and Functional Assays
Objective: To confirm the interactions identified in Tier 1 and to determine the functional consequences of these interactions (e.g., agonist, antagonist, allosteric modulator).
Hypothetical Scenario: If the Tier 1 screen reveals significant binding to a specific G-protein coupled receptor (GPCR), the following functional assay would be employed.
Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled GPCRs)
-
Cell Culture: Culture a cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader. An increase in fluorescence indicates an agonist effect, while a blockade of the response to a known agonist indicates an antagonist effect.
Signaling Pathway Visualization
Caption: A potential signaling pathway if the compound acts on a Gq-coupled GPCR.
Pharmacokinetics: The Body's Effect on the Drug
Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. Early assessment of PK properties is crucial to avoid late-stage failures in drug development.
In Vitro ADME Assays
| Assay | Purpose | Methodology |
| Metabolic Stability | To assess the rate of metabolism by liver enzymes. | Incubate the compound with liver microsomes and measure the disappearance of the parent compound over time using LC-MS/MS. |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins. | Use rapid equilibrium dialysis to measure the unbound fraction of the compound in plasma. |
| CYP450 Inhibition | To identify potential for drug-drug interactions. | Assess the ability of the compound to inhibit the activity of major cytochrome P450 enzymes using fluorescent or LC-MS/MS-based assays. |
| Permeability (PAMPA) | To predict passive absorption across the intestinal barrier. | Measure the diffusion of the compound across an artificial membrane separating a donor and an acceptor compartment. |
In Vivo Pharmacokinetic Study
Objective: To determine the PK profile in a relevant animal model (e.g., rat).
Experimental Protocol:
-
Animal Dosing: Administer this compound to a cohort of rats via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing.
-
Sample Analysis: Process the blood to plasma and quantify the concentration of the compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Preliminary Toxicology Assessment
Early identification of potential toxicities is essential for a go/no-go decision.
In Vitro Cytotoxicity Assay
Objective: To assess the general toxicity of the compound to cells.
Experimental Protocol:
-
Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the compound for 24-48 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTT or resazurin).
-
Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Acute In Vivo Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and to identify any overt signs of toxicity.
Experimental Protocol:
-
Dose Range Finding: Administer single, escalating doses of the compound to small groups of rodents.
-
Clinical Observations: Monitor the animals for any signs of toxicity, such as changes in behavior, weight loss, or mortality.
-
Necropsy: At the end of the study, perform a gross necropsy to look for any organ abnormalities.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial pharmacological evaluation of this compound. The data generated from these studies will be critical for understanding its mechanism of action, pharmacokinetic profile, and preliminary safety. Positive outcomes from this preclinical assessment would warrant further investigation, including more detailed in vivo efficacy studies in relevant disease models and more extensive toxicology evaluations. The logical progression of these experiments will build a robust data package to support the continued development of this novel chemical entity.
References
Sources
A Technical Guide to the Structure-Activity Relationship of 3-Piperidinyl 2-Methoxyacetate Hydrochloride and its Analogs as Muscarinic Receptor Modulators
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for compounds centered around the 3-Piperidinyl 2-methoxyacetate hydrochloride core. While direct SAR literature for this specific molecule is not extensively published, its structural components—a tertiary amine-containing piperidine ring, an ester linkage, and a methoxyacetate group—are hallmarks of classical muscarinic acetylcholine receptor (mAChR) modulators. This guide synthesizes SAR data from closely related piperidine-based muscarinic agonists and antagonists to build a comprehensive and predictive framework for designing novel ligands targeting this important receptor family.
Introduction: The 3-Piperidinyl Ester Pharmacophore
The molecule this compound represents a fundamental pharmacophore for interacting with cholinergic receptors, particularly muscarinic receptors. Its structure can be deconstructed into three key regions, each offering a vector for chemical modification to probe and optimize biological activity:
-
The Piperidine Ring: A saturated six-membered heterocycle containing a basic nitrogen atom.[3] This unit is crucial for forming ionic interactions with the receptor and influences the molecule's overall physicochemical properties, such as pKa and lipophilicity.
-
The Ester Linkage: This linkage is a key hydrogen bond acceptor and is susceptible to hydrolysis by esterases, making it a potential determinant of the compound's pharmacokinetic profile.
-
The Acyl Group (2-Methoxyacetate): This portion of the molecule interacts with a specific pocket in the receptor binding site. Variations in its size, electronics, and hydrogen bonding capacity are critical for determining potency and receptor subtype selectivity.
The hydrochloride salt form enhances the compound's solubility in aqueous media, which is essential for administration and in vitro assay development. Given the structural parallels to classic muscarinic agents like aceclidine, this guide will proceed under the well-supported hypothesis that the primary pharmacological targets for this class of compounds are the M1-M5 muscarinic receptors.[4][5]
Core Scaffold Analysis and Pharmacological Target
The 3-piperidinyl ester scaffold is a validated starting point for targeting muscarinic receptors. These G-protein coupled receptors (GPCRs) are involved in a vast range of physiological processes, making them attractive targets for treating conditions such as Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[4][6] The interaction with the receptor is primarily driven by an ionic bond between the protonated piperidine nitrogen and a conserved aspartate residue in the third transmembrane domain (TM3) of the receptor.
The following diagram illustrates the key pharmacophoric features of the 3-Piperidinyl 2-methoxyacetate core.
Caption: Key pharmacophoric regions of the 3-Piperidinyl 2-methoxyacetate scaffold.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the known SAR for modifications at each key region of the scaffold, drawing from established literature on piperidine-based muscarinic agents.
Modifications to the Piperidine Ring
The piperidine ring serves as the molecular anchor. Its primary role is to position the basic nitrogen for optimal interaction with the receptor's aspartate residue.
-
N-Substitution: The nitrogen is typically unsubstituted (secondary amine) or substituted with a small alkyl group (e.g., methyl). Larger, bulky substituents on the nitrogen are generally detrimental to activity, as they can cause steric clash within the binding pocket.
-
Ring Position of the Ester: The position of the ester linkage is critical. For muscarinic agonists, substitution at the 3-position of the piperidine or a related azacyclic ring is often optimal. 4-substituted piperidines are also common, particularly in antagonist scaffolds.[7][8]
-
Ring Conformation and Stereochemistry: The chair conformation of the piperidine ring places substituents in either axial or equatorial positions. The stereochemistry at the 3-position significantly impacts potency. For many muscarinic agonists, the (R)-enantiomer at the C3 position is preferred.
-
Ring Homologation/Contraction: Altering the ring size to pyrrolidine (5-membered) or azepane (7-membered) can modulate activity. While active compounds have been found with these rings, the piperidine scaffold often provides the best balance of potency and selectivity.[9]
Modifications to the Acyl Group
The acyl group explores a more variable region of the binding pocket and is a primary driver of receptor subtype selectivity (M1-M5).
-
Alkoxy Group Variation: In the 2-methoxyacetate moiety, changing the methoxy group to other alkoxy groups (ethoxy, propoxy) can probe the size and hydrophobicity of the pocket. This is a common strategy to balance potency and metabolic stability.[10]
-
Chain Length and Branching: Altering the acetate to propionate, butyrate, or introducing branching can drastically affect activity. For instance, replacing the acetyl group with a propionyl or benzoyl group can shift activity profiles.[11]
-
Isosteric Replacements: Replacing the ether oxygen in the methoxyacetate group with a sulfur (thiocarboxylate) or nitrogen atom can alter electronic properties and hydrogen bonding potential, leading to changes in efficacy and selectivity.
Isosteric Replacement of the Ester Linkage
The ester linkage, while common, can be a liability due to rapid hydrolysis in vivo. Replacing it with more stable isosteres is a key strategy in drug development.
-
Amides: Amide isosteres are significantly more stable to hydrolysis. The SAR of N-substituted amides has been explored, where the substituent can provide additional interactions with the receptor.[8][9]
-
Ethers: An ether linkage provides high metabolic stability but removes a key hydrogen bond accepting carbonyl group, which often reduces potency unless compensated for by other interactions.
-
Oxadiazoles and other Heterocycles: Bioisosteric replacement of the ester with five-membered heterocycles like 1,3,4-oxadiazole can maintain the necessary spatial and electronic arrangement while dramatically improving the pharmacokinetic profile.
SAR Summary Table
The following table summarizes the expected impact of various structural modifications on muscarinic receptor activity, based on data from related compound series.[7][11][12]
| Modification Site | Structural Change | General Effect on Activity | Rationale |
| Piperidine Ring | N-alkylation (Methyl -> Propyl) | Decrease | Steric hindrance in the orthosteric binding site. |
| Ring Contraction (Piperidine -> Pyrrolidine) | Variable | Alters the orientation of the ester side chain. | |
| Stereochemistry (Racemic -> (R) or (S)) | Significant Change | Receptor binding pockets are chiral. | |
| Acyl Group | Alkoxy Chain (Methoxy -> Propoxy) | Variable | Probes size and hydrophobicity of the sub-pocket. |
| Ester to Amide | Potentially Maintained/Decreased | Increases metabolic stability, alters H-bonding. | |
| Addition of Phenyl Ring | Increase (Antagonists) | Provides additional hydrophobic/pi-stacking interactions. | |
| Ester Linkage | Ester to Ether | Decrease | Loss of key carbonyl H-bond acceptor. |
| Ester to 1,3,4-Oxadiazole | Maintained or Improved | Bioisosteric replacement with improved metabolic stability. |
Experimental Protocols
Validating the SAR of novel analogs requires robust and reproducible experimental workflows. The primary in vitro method for assessing affinity for muscarinic receptors is the competitive radioligand binding assay.
Protocol: Muscarinic Receptor Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., 3-piperidinyl 2-methoxyacetate analog) for a specific muscarinic receptor subtype (e.g., M2).
Objective: To measure the ability of a test compound to displace a known high-affinity radioligand from the receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human muscarinic receptor subtype of interest (e.g., M2).[4]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Atropine (10 µM).
-
Test compounds dissolved in DMSO, then diluted in assay buffer.
-
96-well filter plates (GF/B or GF/C).
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Preparation: Thaw the frozen cell membranes on ice. Homogenize gently and dilute in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.
-
Assay Plate Setup: To each well of a 96-well plate, add in the following order:
-
25 µL Assay Buffer (for Total Binding) OR 25 µL Atropine (for Non-Specific Binding) OR 25 µL of test compound at various concentrations.
-
25 µL of [³H]-NMS diluted in assay buffer (final concentration ~0.5 nM).
-
50 µL of diluted cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch the filters into scintillation vials or add scintillation cocktail directly to a scintillation-compatible 96-well plate. Allow to equilibrate for at least 4 hours.
-
Data Analysis: Count the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram
The following diagram outlines the workflow for a competitive binding assay.
Caption: Workflow for determining compound affinity via a competitive radioligand binding assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel muscarinic receptor modulators. The structure-activity relationships derived from decades of research on related compounds provide a clear roadmap for optimization. Key findings indicate that stereochemistry at the 3-position of the piperidine ring is critical, while modifications to the acyl group are the primary means of achieving receptor subtype selectivity. Future efforts should focus on replacing the metabolically labile ester group with more robust bioisosteres to improve pharmacokinetic properties. Furthermore, combining optimal fragments identified through SAR studies into new chemical entities could lead to the discovery of potent, selective, and drug-like candidates for treating a range of neurological and physiological disorders.
References
- Cunningham, R. W., Harned, B. K., et al. (1949). The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents. Journal of Pharmacology and Experimental Therapeutics, 96(2), 151-165.
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts - Der Pharma Chemica. (n.d.). Retrieved January 19, 2026, from [Link]
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
- Essawi, M. Y. (1999). Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides. Pharmazie, 54(8), 575-579.
-
Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl] - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
- Wang, Y., Chackalamannil, S., Hu, Z., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2247–2250.
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
2-methoxyethyl acetate, 3938-96-3 - The Good Scents Company. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of N-Substituted Piperidine Salts as Potential Muscarinic Ligands for Alzheimer's Applications | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023). Retrieved January 19, 2026, from [Link]
-
Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis and antimitotic activity of novel 2-methoxyestradiol analogs. Part III - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis and antimitotic activity of novel 2-methoxyestradiol analogs—Part II. (n.d.). Retrieved January 19, 2026, from [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
Methoxyacetate | C3H5O3- | CID 161333 - PubChem - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimitotic activity of novel 2-methoxyestradiol analogs. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Defining the Molecule
An In-depth Technical Guide to the Characterization of CAS 1220031-57-1 Prepared by: Gemini, Senior Application Scientist
CAS 1220031-57-1 is identified as a complex pentacyclic triterpenoid. Specifically, its IUPAC name is (1R,3aR,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid. It is a derivative of the lupane scaffold, a class of molecules widely studied for their diverse biological activities.[1][2][3] With a molecular formula of C₃₂H₅₀O₄ , a comprehensive and multi-faceted analytical approach is required to confirm its identity, establish its purity, and fully elucidate its structure.
This guide provides a detailed framework for the definitive characterization of this molecule, grounded in established analytical principles. It is designed for researchers and drug development professionals who require a robust and validated methodology for working with complex natural product derivatives. The protocols and rationale described herein are based on state-of-the-art techniques essential for regulatory submission and scientific publication.
Part 1: Molecular Identity Confirmation by High-Resolution Mass Spectrometry (HRMS)
The foundational step in characterizing any new or synthesized molecule is the unambiguous determination of its elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly utilizing Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer, is the gold standard for this purpose.[4][5][6] ESI is a soft ionization technique ideal for moderately polar molecules like triterpenoids, as it typically generates intact molecular ions with minimal fragmentation, while the Q-TOF analyzer provides the mass accuracy required to confirm the elemental formula.[7][8]
Core Causality: Why ESI-QTOF?
-
Accuracy: Q-TOF instruments routinely achieve mass accuracies of <5 ppm, which is critical for differentiating between elemental compositions that may have the same nominal mass.
-
Sensitivity: This technique requires only a small amount of sample (picomole to femtomole levels).
-
Soft Ionization: ESI preserves the molecular structure, primarily forming protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), which directly correspond to the molecular weight.[7] For this acidic triterpenoid, analysis in negative ion mode to observe the deprotonated molecule ([M-H]⁻) is also highly effective.
Predicted HRMS Data
Based on the molecular formula C₃₂H₅₀O₄, the following table summarizes the predicted monoisotopic masses for common adducts.
| Ion Species | Molecular Formula | Predicted Exact Mass (m/z) |
| [M-H]⁻ | C₃₂H₄₉O₄⁻ | 497.36363 |
| [M+H]⁺ | C₃₂H₅₁O₄⁺ | 499.37819 |
| [M+Na]⁺ | C₃₂H₅₀O₄Na⁺ | 521.36013 |
| [M+K]⁺ | C₃₂H₅₀O₄K⁺ | 537.33407 |
| [M+NH₄]⁺ | C₃₂H₅₄O₄N⁺ | 516.40474 |
Experimental Protocol: HRMS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of CAS 1220031-57-1.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
-
Instrumentation (ESI-QTOF):
-
Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range immediately before analysis.
-
Set the ionization mode to both positive and negative ESI to capture all relevant ionic species.
-
Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range of m/z 100-1000.
-
-
Data Analysis:
-
Process the acquired spectra to identify the peaks corresponding to the predicted molecular ions.
-
Calculate the mass error (in ppm) between the observed m/z and the theoretical m/z. A mass error of <5 ppm provides high confidence in the assigned elemental composition.
-
Visualization: HRMS Workflow
Caption: Workflow for elemental composition confirmation.
Part 2: Definitive Structural Elucidation by NMR Spectroscopy
While HRMS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. For a molecule with the structural complexity of a pentacyclic triterpenoid, a suite of 1D and 2D NMR experiments is indispensable.[9][10][11][12] Modern NMR techniques can fully define the carbon skeleton, the placement of functional groups, and the relative stereochemistry of the molecule.[13][14]
Core Causality: Why a Multi-Experiment NMR Approach?
-
¹H NMR: Provides information on the chemical environment and connectivity of protons. The chemical shift, integration, and coupling patterns are foundational.
-
¹³C NMR: Reveals the number of unique carbon atoms and their types (methyl, methylene, methine, quaternary), defining the carbon backbone.[3][15]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.
-
Predicted ¹H and ¹³C NMR Spectral Features
Based on the known structure of a 3-O-acetylated lupane-type triterpenoid acid, the following signals are expected:
-
¹H NMR:
-
Isopropenyl Group: Two characteristic olefinic proton signals between δ 4.5 and 4.8 ppm and a methyl singlet around δ 1.7 ppm.[2]
-
Acetyl Group: A sharp singlet integrating to 3 protons around δ 2.0-2.1 ppm.
-
Carboxylic Acid: A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.
-
Methyl Groups: Several singlets between δ 0.7 and 1.2 ppm corresponding to the multiple methyl groups on the triterpenoid scaffold.[16]
-
H-3 Proton: A signal around δ 4.5 ppm, shifted downfield due to the adjacent acetyl group.
-
-
¹³C NMR:
-
Carbonyls: Two signals in the downfield region: one around δ 170-175 ppm (acetyl) and another around δ 180-185 ppm (carboxylic acid).
-
Olefinic Carbons: Signals around δ 150 ppm (quaternary) and δ 109 ppm (CH₂) for the isopropenyl group.[3]
-
C-3 Carbon: A signal around δ 80 ppm, shifted downfield by the acetyl group.
-
Aliphatic Carbons: A cluster of signals between δ 15 and 60 ppm representing the majority of the pentacyclic framework.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of CAS 1220031-57-1 in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
Ensure the sample is fully dissolved. If needed, gentle sonication can be applied.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire spectra on a spectrometer with a field strength of at least 400 MHz for sufficient resolution.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire standard 2D experiments: COSY, HSQC, and HMBC. Use default parameter sets and optimize as needed based on sample concentration.
-
-
Data Analysis:
-
Process and reference all spectra.
-
Use the HSQC spectrum to assign protons to their directly attached carbons.
-
Use the COSY spectrum to trace out proton-proton coupling networks, building structural fragments.
-
Use the HMBC spectrum to connect these fragments by identifying long-range H-C correlations, confirming the overall carbon skeleton and placement of functional groups.
-
Visualization: NMR Structural Elucidation Workflow
Caption: Workflow for NMR-based structure elucidation.
Part 3: Purity Determination by HPLC
Confirming the purity of a compound is a critical quality control step in drug development. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[17] For triterpenoid acids, a reversed-phase HPLC method coupled with UV or Charged Aerosol Detection (CAD) is highly effective.[18][19] The goal is to develop a method that can separate the main compound from any potential impurities, such as starting materials, by-products, or degradation products.
Core Causality: Why Reversed-Phase HPLC?
-
Versatility: Reversed-phase chromatography, typically using a C18 stationary phase, is excellent for separating molecules of moderate polarity like triterpenoids.[20] C30 columns can offer enhanced selectivity for structurally similar isomers.[18]
-
Resolution: Modern HPLC columns provide high efficiency, allowing for the separation of closely related impurities.
-
Quantification: When coupled with a suitable detector (e.g., UV at low wavelengths like 205-210 nm, as triterpenoids lack a strong chromophore), the peak area can be used to accurately determine the purity of the sample, often expressed as "area percent".[18][21]
Experimental Protocol: HPLC Method Development and Analysis
-
Sample Preparation:
-
Prepare a stock solution of CAS 1220031-57-1 at 1.0 mg/mL in a suitable diluent (e.g., methanol or acetonitrile).
-
Prepare a working sample for injection by diluting the stock solution to approximately 0.1 mg/mL with the initial mobile phase composition.
-
-
Instrumentation and Method:
-
Column: Start with a robust C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or Acetic Acid (to suppress the ionization of the carboxylic acid and ensure good peak shape).[22]
-
Mobile Phase B: Acetonitrile or Methanol.[23]
-
Detector: UV detector set to 205 nm or 210 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Gradient Development:
-
Begin with a broad scouting gradient to determine the approximate elution time of the main peak.
-
Optimize the gradient to ensure good resolution between the main peak and any observed impurities. A sample gradient is provided below.
-
Hypothetical HPLC Gradient Method
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 30 | 70 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 30 | 70 |
| 30.0 | 30 | 70 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Visualization: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity assessment.
Summary of Characterization
The comprehensive characterization of CAS 1220031-57-1 is achieved through the synergistic application of orthogonal analytical techniques. HRMS provides unequivocal confirmation of the elemental formula. A full suite of 1D and 2D NMR experiments elucidates the intricate three-dimensional structure and confirms the identity as an acetylated lupane-type triterpenoid acid. Finally, a validated reversed-phase HPLC method establishes the purity of the material. Together, these three pillars of analysis provide the definitive data package required for advancing a compound in a research or drug development pipeline.
References
-
(1R,3aR,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6, - NIH. Available at: [Link]
-
Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ACD/Labs. Available at: [Link]
-
Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. Available at: [Link]
-
How Does NMR Help Identify Natural Compounds?. Creative Biostructure. Available at: [Link]
-
Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. ResearchGate. Available at: [Link]
-
Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. MDPI. Available at: [Link]
-
A HPLC-MS method for profiling triterpenoid acids and triterpenoid esters in Osmanthus fragrans fruits. Analyst (RSC Publishing). Available at: [Link]
-
Structure–fragmentation correlations of lupane‐type triterpenoids 14–16. ResearchGate. Available at: [Link]
-
Sensitive HPLC Method for Triterpenoid Analysis Using Charged Aerosol Detection with Improved Resolution. ResearchGate. Available at: [Link]
-
HPLC Analysis of Terpenoid Content of Flowers of Lavender. ResearchGate. Available at: [Link]
-
Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids. MDPI. Available at: [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
-
A simplified HPLC-UV method for the analysis of triterpenoid acids from heritage apples (Malus domestica) from western. Bioactive Compounds in Health and Disease. Available at: [Link]
-
Protein Mass Determination: ESI-QTOF. University of California San Diego. Available at: [Link]
-
NMR-based Structural Classification, Identification, and Quantification of Triterpenoids from Edible Mushroom Ganoderma resinaceum. PubMed. Available at: [Link]
-
Supercritical Fluid Chromatography—Tandem Mass Spectrometry for Rapid Quantification of Pentacyclic Triterpenoids in Plant Extracts. MDPI. Available at: [Link]
-
Lupane Triterpenoids From Salvia Roborowskii Maxim. PubMed. Available at: [Link]
-
Isolation and Structural Characterization of Lupane Triterpenes from Polypodium Vulgare. International Science Community Association. Available at: [Link]
-
Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13 C-NMR Data. MDPI. Available at: [Link]
-
Electron Spray Ionization-Mass Spectroscopy Q-TOF in Food Processing. Slideshare. Available at: [Link]
-
Identification of triterpenoids in chloroform extract of Agarista mexicana by MS and NMR. ResearchGate. Available at: [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. Available at: [Link]
-
Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. PubMed. Available at: [Link]
-
Understanding Reverse Phase Selectivity for Different Compound Classes. YouTube. Available at: [Link]
-
Elesesterpenes A–K: Lupane-type Triterpenoids From the Leaves of Eleutherococcus sessiliflorus. PMC - NIH. Available at: [Link]
-
LCMS systems, quadrupole mass analyzer, TOF, QTOF. Agilent. Available at: [Link]
-
Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. LCGC Europe. Available at: [Link]
-
Tutorial :: Mass Spectrometry. The University of New Mexico. Available at: [Link]
Sources
- 1. Lupane triterpenoids from Salvia roborowskii Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. mdpi.com [mdpi.com]
- 4. ESI-QTOF [bpmsf.ucsd.edu]
- 5. Electron Spray Ionization-Mass Spectroscopy Q-TOF in Food Processing | PPTX [slideshare.net]
- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Tutorial :: Mass Spectrometry | The University of New Mexico [massspec.unm.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Molecules | Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation [mdpi.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Elesesterpenes A–K: Lupane-type Triterpenoids From the Leaves of Eleutherococcus sessiliflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uft-plovdiv.bg [uft-plovdiv.bg]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. ffhdj.com [ffhdj.com]
- 22. youtube.com [youtube.com]
- 23. phx.phenomenex.com [phx.phenomenex.com]
An In-depth Technical Guide to the Solubility of 3-Piperidinyl 2-methoxyacetate hydrochloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-Piperidinyl 2-methoxyacetate hydrochloride (CAS No. 1220031-57-1). Designed for researchers, scientists, and professionals in drug development, this document navigates the theoretical underpinnings of this compound's solubility, offers a predictive analysis based on its constituent moieties, and provides detailed, field-proven experimental protocols for precise solubility determination. In the absence of extensive published quantitative data for this specific molecule, this guide emphasizes a foundational understanding of its physicochemical properties and equips researchers with the methodologies to generate empirical data.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle, from formulation and manufacturing to its ultimate bioavailability and therapeutic efficacy.[1] For a compound like this compound, understanding its behavior in various organic solvents is paramount for processes such as purification, crystallization, and the preparation of stock solutions for in vitro and in vivo studies.[2] This guide serves as a practical resource for scientists encountering this molecule, providing both predictive insights and actionable experimental frameworks.
Molecular Structure and Physicochemical Properties
To predict the solubility of this compound, we must first dissect its molecular structure and the properties of its constituent parts. The molecule is a hydrochloride salt formed from the esterification of 3-hydroxypiperidine with 2-methoxyacetic acid.
Table 1: Physicochemical Properties of this compound and its Precursors
| Property | This compound | 3-Hydroxypiperidine | 2-Methoxyacetic acid |
| CAS Number | 1220031-57-1 | 6859-99-0 | 625-45-6 |
| Molecular Formula | C₈H₁₆ClNO₃ | C₅H₁₁NO | C₃H₆O₃ |
| Molecular Weight | 209.67 g/mol | 101.15 g/mol | 90.08 g/mol |
| Predicted pKa | Not available | 14.91 ± 0.20 (Predicted)[3] | 3.57 (at 25°C)[4][5] |
| Predicted LogP | Not available | -0.35[3] | -0.68[4] |
| Physical Form | Solid (assumed) | Crystalline Powder and Lumps[3] | Liquid[4] |
| Water Solubility | Not available | 1 g/mL (clear solution)[6] | Freely soluble[4] |
| Organic Solvent Solubility | Not available | Soluble in ethanol (0.1 g/mL, clear)[3] | Soluble in alcohol and oils; slightly soluble in chloroform and methanol.[4] |
Analysis of Structural Moieties
-
Piperidine Ring: The core piperidine structure is a versatile scaffold in medicinal chemistry.[7] Piperidine itself is miscible with water and a wide array of organic solvents, including alcohols and ethers, due to its ability to act as a hydrogen bond acceptor.[7] Its derivatives, however, can exhibit varied solubility depending on the nature of the substituents.
-
Ester Functional Group: The ester linkage introduces polarity and potential sites for hydrogen bonding. Esters of fatty acids are known for their lubricating properties and ability to dissolve functional oil additives.[8]
-
Methoxy Group: The ether functionality can also participate in hydrogen bonding, potentially enhancing solubility in protic solvents.
-
Hydrochloride Salt: The formation of a hydrochloride salt from the basic piperidine nitrogen significantly increases the polarity of the molecule. This is a common strategy to enhance the aqueous solubility of basic drug candidates.[9] The presence of the chloride counter-ion will influence the solubility in organic solvents, particularly those with lower polarity, due to the energetic cost of solvating the dissociated ions.
Predictive Solubility Profile
Based on the analysis of its structure, a qualitative solubility profile for this compound can be predicted:
-
High Solubility in Polar Protic Solvents: Due to the presence of the hydrochloride salt, the hydroxyl-derived ester, and the methoxy group, the compound is expected to be readily soluble in polar protic solvents such as methanol, ethanol, and water. These solvents can effectively solvate both the charged piperidinium cation and the chloride anion, as well as engage in hydrogen bonding with the ester and ether functionalities.
-
Moderate Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful solvents for a wide range of organic compounds and are likely to be effective for this compound.[1]
-
Limited Solubility in Nonpolar Solvents: In nonpolar solvents such as hexanes or toluene, the solubility is expected to be very low. These solvents cannot effectively solvate the charged ionic species, making the dissolution process energetically unfavorable.
Experimental Determination of Solubility
To obtain quantitative solubility data, standardized experimental protocols are essential. The "gold standard" for determining equilibrium solubility is the shake-flask method.[10] An alternative, the solvent addition method, can be useful for more rapid determinations.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is widely regarded as the most reliable for determining thermodynamic solubility.[10]
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the suspension at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical technique such as HPLC-UV, UPLC-MS, or NMR spectroscopy.[2]
Caption: Workflow for the equilibrium solubility (shake-flask) method.
Solvent Addition Method
This method determines solubility by identifying the "clear point" where a solid completely dissolves upon the continuous addition of a solvent.[11][12]
-
Suspension Preparation: Create a suspension of a known amount of this compound in a known volume of the organic solvent.
-
Solvent Titration: Continuously add the same organic solvent at a constant, slow rate while monitoring the suspension for clarity.
-
Clear Point Determination: The point at which the last solid particle dissolves is the clear point. Record the total volume of solvent added.
-
Calculation: The solubility can be calculated from the initial mass of the compound and the total volume of the solvent at the clear point.
Caption: Workflow for the solvent addition method for solubility determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: The effect of temperature on solubility is governed by the enthalpy of dissolution. For most solids, solubility increases with temperature. The van't Hoff equation can be used to describe this relationship.[3]
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively solvate both the cation and the anion of the hydrochloride salt will be a good solvent.
-
Presence of Water: Small amounts of water in organic solvents can significantly increase the solubility of hydrochloride salts by aiding in the solvation of the ionic species.
-
pH (in aqueous or mixed aqueous-organic systems): The solubility of hydrochloride salts of organic bases can be pH-dependent, often decreasing at low pH due to the common ion effect.[9]
Conclusion and Future Directions
For researchers and drug development professionals requiring precise solubility data, the experimental protocols detailed in this guide provide a robust framework for empirical determination. The shake-flask method is recommended for generating accurate thermodynamic solubility data, which is crucial for regulatory submissions and robust formulation development. Future work should focus on the experimental determination of the solubility of this compound in a range of pharmaceutically relevant organic solvents to create a comprehensive and publicly available dataset.
References
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
- van de Streek, J., et al. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development, 19(8), 1004-1011.
-
University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxypiperidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxyacetic acid. Retrieved from [Link]
-
PubMed. (1987). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]
-
MDPI. (2021). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. Retrieved from [Link]
-
PubChem. (n.d.). Methoxyacetic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 4. Methoxyacetic acid | 625-45-6 [chemicalbook.com]
- 5. Methoxyacetic acid - Wikipedia [en.wikipedia.org]
- 6. 3-Hydroxypiperidine = 98.0 NT 6859-99-0 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
A Comprehensive Methodological Framework for the Identification of Therapeutic Targets of 3-Piperidinyl 2-methoxyacetate hydrochloride
Abstract
3-Piperidinyl 2-methoxyacetate hydrochloride is a novel chemical entity featuring a piperidine scaffold, a motif prevalent in a wide array of pharmacologically active agents.[1][2] The absence of established biological data necessitates a systematic and multi-pronged strategic framework to successfully elucidate its mechanism of action and identify its molecular targets. This guide provides a comprehensive, in-depth roadmap for researchers and drug development professionals, designed to de-orphanize this compound. We will detail a logical progression of methodologies, from initial in silico hypothesis generation and unbiased proteomic screening to hypothesis-driven biochemical assays and direct validation of target engagement in a cellular context. The causality behind each experimental choice is explained, ensuring that the described workflow constitutes a self-validating system for robust and reproducible target identification.
Part 1: Compound Profile and Initial Hypothesis Generation
The critical first step in characterizing a novel molecule is to leverage its structural components to form rational, testable hypotheses. This approach narrows the vast landscape of potential biological targets to a manageable set for experimental investigation.
1.1. Structural Deconstruction and Analysis
The molecule can be dissected into two principal pharmacophoric components:
-
The Piperidine Ring: This saturated heterocycle is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[3] Its derivatives are known to interact with a diverse range of protein classes, most notably G-Protein Coupled Receptors (GPCRs), ion channels, and various enzymes.[1][2][4]
-
The 2-Methoxyacetate Side Chain: This moiety may influence the compound's physicochemical properties, such as solubility and membrane permeability. Furthermore, methoxyacetic acid, a related metabolite, is known to participate in or compete with anabolic pathways, suggesting the side chain could mediate interactions with metabolic enzymes.[5]
1.2. Literature-Based Hypothesis of Target Classes
Based on the prevalence of the piperidine core in known drugs, a preliminary list of high-probability target families can be assembled. This evidence-based approach provides the foundation for selecting initial screening panels.
| Potential Target Class | Rationale / Examples | Key References |
| G-Protein Coupled Receptors (GPCRs) | The piperidine moiety is central to analgesics (μ-opioid receptors), antipsychotics (dopamine/serotonin receptors), and many other CNS-active agents. | [4][6][7] |
| Ion Channels | Local anesthetics and antiarrhythmic drugs frequently incorporate piperidine-like structures to modulate ion channel function. | [1] |
| Enzymes | Piperidine derivatives have been developed as inhibitors for various enzymes, including Dihydroorotate Dehydrogenase (DHODH) in cancer therapy. | [8] |
| Metabolic Proteins | The methoxyacetate component suggests a potential for interaction with metabolic pathways, possibly mimicking acetate in biosynthetic reactions. | [5] |
1.3. In Silico Target Prediction: A Computational First Pass
Before committing to resource-intensive wet-lab experiments, computational methods can efficiently screen vast databases of protein targets to generate a ranked list of potential interactors.[9][10] This "pre-screening" phase is invaluable for prioritizing experimental efforts.
The recommended workflow combines ligand-based and structure-based approaches for comprehensive prediction.[11][12]
Caption: In Silico Target Prediction Workflow.
Causality of Choices:
-
Ligand-Based Methods: These are used when there are known ligands for various targets. They operate on the principle that structurally similar molecules often share similar biological targets.[9] This is a logical starting point given the prevalence of the piperidine scaffold in known drugs.
-
Structure-Based (Inverse Docking): This approach is powerful when high-quality 3D structures of potential targets are available. It computationally "fits" the ligand into the binding pockets of numerous proteins to predict binding affinity.[12] This method is complementary, as it can identify novel interactions not predicted by ligand similarity alone.
Part 2: Experimental Target Deconvolution and Validation
Following computational analysis, experimental methods are required to identify and, crucially, validate direct physical interactions between the compound and its protein targets within a biological system.
2.1. Affinity Chromatography for Unbiased Target Discovery
Affinity chromatography is a classic and robust method for "fishing" for protein targets from a complex biological sample, such as a cell lysate.[13][14] The technique relies on immobilizing the small molecule (the "bait") on a solid support to capture its binding partners (the "prey").[15]
Caption: Photo-Affinity Chromatography Workflow.
-
Probe Synthesis: Synthesize a derivative of 3-Piperidinyl 2-methoxyacetate with a linker arm terminating in a biotin tag for capture and a photoreactive group (e.g., benzophenone or diazirine) for covalent cross-linking.[16]
-
Lysate Preparation: Culture relevant cells (e.g., a cancer cell line like HCT116 or a neuronal line like SH-SY5Y) and prepare a native cell lysate using a mild detergent buffer containing protease inhibitors.[17]
-
Incubation: Incubate the cell lysate with the affinity probe (typically 1-10 µM). As a critical control, run a parallel incubation with excess free, unmodified compound to competitively block specific binding sites.
-
UV Cross-linking: Transfer the lysate to a petri dish on ice and expose to UV light (e.g., 365 nm) for 15-30 minutes to induce covalent bond formation between the probe and its binding partners.[16]
-
Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated probe-protein complexes.
-
Washing: Vigorously wash the beads with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.[15]
-
Elution: Elute the captured proteins from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Analysis: Separate the eluted proteins by 1D SDS-PAGE. Visualize protein bands using a sensitive stain (e.g., silver stain or SYPRO Ruby). Excise bands that are present in the probe-treated sample but absent or significantly reduced in the competitor-treated control.
-
Identification: Subject the excised bands to in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[15]
2.2. Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
Affinity chromatography can yield false positives. CETSA is an essential validation technology that confirms direct ligand binding to a target protein within the complex milieu of an intact cell.[18][19] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tₘ).[20]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
-
Cell Treatment: Culture cells to ~80% confluency. Treat one population with the vehicle (e.g., DMSO) and another with this compound (e.g., at 10x the expected IC₅₀) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[18]
-
Lysis: Lyse the cells by repeated freeze-thaw cycles or sonication.
-
Separation: Pellet the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[21]
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Normalize protein concentrations using a BCA assay.
-
Detection: Analyze the soluble fractions by SDS-PAGE and Western Blot using an antibody specific to the putative target protein identified from the affinity chromatography screen.
-
Analysis: Quantify the band intensities at each temperature for both vehicle and compound-treated samples. Plot the relative intensity versus temperature. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.[22]
Part 3: Hypothesis-Driven Target Investigation
Based on the initial analysis in Part 1, GPCRs are a high-probability target class for a piperidine-containing compound. A parallel, hypothesis-driven screening approach is an efficient strategy.
3.1. GPCR Screening Cascade
A tiered approach is recommended, starting with broad binding assays and progressing to more specific functional readouts.
Caption: Gs-Coupled GPCR Signaling Cascade.
-
Objective: To determine if the compound binds to a specific GPCR.
-
Rationale: This is a direct, high-affinity assay that measures the ability of a test compound to displace a known, radioactively labeled ligand from its receptor.[23] It is a gold standard for confirming binding.
-
Method:
-
Prepare cell membranes from a cell line overexpressing the GPCR of interest (e.g., from the in silico hit list).
-
Incubate the membranes with a constant concentration of a suitable radioligand (e.g., ³H-dopamine for dopamine receptors).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the inhibition constant (Kᵢ).
-
-
Objective: To determine if compound binding leads to a functional response (agonist or antagonist activity).
-
Rationale: Measuring second messengers like cAMP is a direct functional readout of Gs (stimulation) or Gi (inhibition) pathway activation.[6]
-
Method:
-
Use a cell line expressing the target receptor.
-
For antagonist mode, pre-incubate cells with the test compound, then stimulate with a known agonist (e.g., forskolin for Gs).
-
For agonist mode, incubate cells with the test compound alone.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF or AlphaLISA.[23]
-
Calculate dose-response curves to determine potency (EC₅₀) for agonists or inhibitory potency (IC₅₀) for antagonists.
-
Part 4: Data Synthesis and Pathway Analysis
The final step involves integrating the data from all experimental arms to build a coherent model of the compound's mechanism of action.
-
Correlate Hits: Cross-reference the list of proteins identified by affinity chromatography with the initial in silico predictions. High-confidence targets will appear in both datasets.
-
Confirm with CETSA: Use CETSA to confirm direct cellular engagement for the highest-confidence targets. A positive CETSA result provides strong evidence of a physical interaction in a native environment.[19]
-
Validate Function: Use the results from hypothesis-driven assays (e.g., GPCR functional assays) to confirm that binding to a validated target translates into a measurable biological activity.
-
Pathway Mapping: Input the validated targets into bioinformatics software (e.g., STRING, Cytoscape, KEGG) to visualize their roles in established signaling or metabolic pathways. This contextualizes the molecular mechanism and can help predict broader physiological effects, both therapeutic and potentially toxic.
Conclusion
The de-orphanization of a novel chemical entity like this compound demands a rigorous, multi-disciplinary approach that is both systematic and iterative. By logically progressing from broad, unbiased screening to specific, hypothesis-driven validation, researchers can confidently identify and characterize its primary therapeutic targets. The framework presented here, combining computational prediction, affinity-based proteomics, direct biophysical validation with CETSA, and functional pharmacology, provides a robust and self-validating pathway to translate a novel molecule into a potential therapeutic candidate.
References
- Vertex AI Search. (n.d.). Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central.
- PubMed. (n.d.). A Review of Computational Methods for Predicting Drug Targets.
- (n.d.). Recent progress in assays for GPCR drug discovery.
- (n.d.). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives.
- (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- MDPI. (n.d.). Revealing Drug-Target Interactions with Computational Models and Algorithms.
- (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- NIH. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
- IEEE Xplore. (n.d.). Computational Drug Target Prediction: Benchmark and Experiments.
- NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- ACS Measurement Science Au. (2023, July 7). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Conduct Science. (2019, June 26). Affinity Chromatography Protocol.
- (2025, February 28). Methyl 2-methoxyacetate: Comprehensive Overview and Applications.
- PubMed Central. (n.d.). Identification of Direct Protein Targets of Small Molecules.
- PMC - NIH. (n.d.). Tools for GPCR drug discovery.
- SciSpace. (n.d.). Small molecule target identification using photo-affinity chromatography.
- PMC - NIH. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening.
- Creative Biolabs. (n.d.). Affinity Chromatography.
- bioRxiv. (2023, March 2). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation.
- (n.d.). CETSA.
- ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). When exposed to....
- NIH. (n.d.). Methoxyacetate | C3H5O3- | CID 161333 - PubChem.
- ChemicalBook. (n.d.). Methyl 2-hydroxy-2-methoxyacetate | 19757-97-2.
- RSC Publishing. (n.d.). Affinity-based target identification for bioactive small molecules.
- PubMed. (n.d.). Attenuation of 2-methoxyethanol and methoxyacetic acid-induced digit malformations in mice by simple physiological compounds.
- NIH. (n.d.). Ethyl 2-methoxyacetate | C5H10O3 | CID 77544 - PubChem.
- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells.
- PubMed. (n.d.). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity.
- (n.d.). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles.
- PMC - NIH. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways.
- PubMed Central. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity.
- PMC - NIH. (n.d.). Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance.
- PubMed. (2021, May 3). Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance.
- PubMed. (2018, July 18). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Attenuation of 2-methoxyethanol and methoxyacetic acid-induced digit malformations in mice by simple physiological compounds: implications for the role of further metabolism of methoxyacetic acid in developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 13. conductscience.com [conductscience.com]
- 14. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 15. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CETSA [cetsa.org]
- 20. researchgate.net [researchgate.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Screening of 3-Piperidinyl 2-methoxyacetate hydrochloride
Preamble: Charting the Unexplored Potential of a Novel Piperidine Moiety
This guide delineates a comprehensive in vitro screening cascade for the characterization of 3-Piperidinyl 2-methoxyacetate hydrochloride, a novel compound with potential pharmacological activity. Given the absence of extensive prior art for this specific molecule, our approach is rooted in a logical, structure-activity-based hypothesis. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with neurological targets, while the 2-methoxyacetate moiety introduces unique steric and electronic features that may confer novel biological activities.[1][2]
This document is structured not as a rigid protocol, but as a strategic workflow. It is designed to first establish a foundational understanding of the compound's interaction with biological systems, beginning with broad cytotoxicity profiling, followed by a focused investigation into high-probability neurological targets, and culminating in an assessment of its enzymatic inhibition potential. Each proposed step is accompanied by the scientific rationale, detailed experimental protocols, and criteria for data interpretation, ensuring a self-validating and robust screening process.
Part 1: Foundational Cytotoxicity Profiling: Establishing a Therapeutic Window
Before delving into specific mechanistic assays, it is imperative to determine the cytotoxic profile of this compound. This initial screen is crucial for identifying a concentration range that is non-toxic to cells, thereby ensuring that any observed effects in subsequent targeted assays are due to specific molecular interactions rather than general toxicity.[3] We will employ two distinct and complementary assays to assess cell viability and membrane integrity.
Cell Viability Assessment using Resazurin Reduction Assay
The alamarBlue® (Resazurin) assay is a sensitive and non-toxic fluorometric method to quantify cell viability.[4] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells.[4]
Experimental Protocol: Resazurin Reduction Assay
-
Cell Culture: Human neuroblastoma (SH-SY5Y) and human liver carcinoma (HepG2) cell lines will be cultured in their respective recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[3]
-
Cell Seeding: Cells will be seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Preparation and Treatment: A 10 mM stock solution of this compound will be prepared in sterile, nuclease-free water. Serial dilutions will be prepared in complete culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. The medium from the cell plates will be aspirated and replaced with the medium containing the test compound. A vehicle control (medium with the highest concentration of the solvent used) and an untreated control will be included.
-
Incubation: The plates will be incubated for 24 and 48 hours.
-
Resazurin Addition: Following incubation, a sterile solution of Resazurin (final concentration of 10% v/v) will be added to each well, and the plates will be incubated for an additional 2-4 hours at 37°C.
-
Fluorescence Measurement: The fluorescence will be measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The percentage of cell viability will be calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50) will be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3] This assay serves as an excellent orthogonal method to the Resazurin assay, as it directly measures cell death rather than metabolic activity.
Experimental Protocol: LDH Release Assay
-
Cell Culture and Treatment: Follow steps 1-4 as described in the Resazurin Reduction Assay protocol.
-
Sample Collection: After the incubation period, the 96-well plates will be centrifuged at 250 x g for 5 minutes. A 50 µL aliquot of the supernatant from each well will be carefully transferred to a new 96-well plate.
-
LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) will be added to each well of the new plate.
-
Incubation and Measurement: The plate will be incubated in the dark at room temperature for 30 minutes. The absorbance will be measured at 490 nm using a microplate reader.
-
Data Analysis: The amount of LDH released will be calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer). The IC50 value will be determined as described for the Resazurin assay.
Data Presentation: Cytotoxicity Profile
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| SH-SY5Y | Resazurin | 24 | TBD |
| 48 | TBD | ||
| LDH Release | 24 | TBD | |
| 48 | TBD | ||
| HepG2 | Resazurin | 24 | TBD |
| 48 | TBD | ||
| LDH Release | 24 | TBD | |
| 48 | TBD |
TBD: To Be Determined
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for determining the cytotoxicity of this compound.
Part 2: Targeted Screening: Interrogation of Neurological Receptors
The piperidine moiety is a common structural feature in many centrally acting drugs, suggesting that this compound may interact with neurological targets.[1][2] Based on this, a targeted screening against key neurotransmitter systems is a logical next step.
Acetylcholinesterase (AChE) Inhibition Assay
Acetylcholinesterase inhibitors are used to treat conditions like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine.[5] The Ellman's method provides a reliable colorimetric assay to screen for AChE inhibitory activity.[5][6]
Experimental Protocol: AChE Inhibition Assay
-
Reagents: Acetylcholinesterase (from electric eel), Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a positive control (e.g., Galantamine).
-
Assay Procedure: The assay will be performed in a 96-well plate. 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0) will be added to each well, followed by 25 µL of the test compound at varying concentrations (non-toxic range determined in Part 1). The reaction will be initiated by adding 25 µL of 0.2 U/mL AChE.
-
Measurement: The absorbance will be measured at 412 nm every minute for 15 minutes using a microplate reader.
-
Data Analysis: The rate of reaction will be calculated from the change in absorbance over time. The percentage of inhibition will be calculated relative to the vehicle control. The IC50 value will be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
GABA-A Receptor Binding Assay
The GABA-A receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system and is a target for various drugs, including benzodiazepines.[7][8] A radioligand binding assay can determine if the test compound interacts with the GABA-A receptor.
Experimental Protocol: GABA-A Receptor Binding Assay
-
Membrane Preparation: Rat brain membranes will be prepared by homogenization in a sucrose buffer, followed by a series of centrifugation steps to isolate the membrane fraction.[9] The final pellet will be resuspended in a binding buffer.
-
Binding Assay: The assay will be performed in a 96-well plate. To each well, add the rat brain membrane preparation (0.1-0.2 mg protein), the radioligand [³H]-Muscimol (a GABA-A agonist) at a final concentration of 5 nM, and the test compound at various concentrations.[9]
-
Non-specific Binding: A set of wells will contain a high concentration of unlabeled GABA (10 mM) to determine non-specific binding.[9]
-
Incubation: The plate will be incubated at 4°C for 45 minutes.[9]
-
Termination and Measurement: The binding reaction will be terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. The radioactivity retained on the filters will be quantified by liquid scintillation spectrometry.
-
Data Analysis: Specific binding will be calculated by subtracting non-specific binding from total binding. The percentage of inhibition of [³H]-Muscimol binding by the test compound will be calculated, and the IC50 value will be determined.
Data Presentation: Neurological Target Screening
| Target | Assay Type | Result (IC50 in µM) |
| Acetylcholinesterase | Enzymatic Inhibition | TBD |
| GABA-A Receptor | Radioligand Binding | TBD |
TBD: To Be Determined
Visualization: Neurological Target Screening Workflow
Caption: Workflow for screening against neurological targets.
Conclusion: A Strategic Path to Unveiling Novel Bioactivity
The proposed in vitro screening cascade provides a robust and scientifically sound framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity and then probing its activity against high-probability neurological targets, this approach will efficiently generate the critical data needed to guide further drug development efforts. The outcomes of these assays will not only illuminate the potential therapeutic applications of this novel compound but also inform subsequent lead optimization and preclinical studies.
References
-
Current Protocols in Toxicology. (2005). Characterization of GABA Receptors. John Wiley & Sons, Inc. [Link]
-
Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Cell Viability Assays. Methods in Molecular Biology, vol 1601. Humana Press, New York, NY. [Link]
-
Fernandes, C., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Molecules, 25(14), 3283. [Link]
-
Leone, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. MedChemComm, 14(5), 934-943. [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In: Genotoxicity. IntechOpen. [Link]
-
Agyei-Amponsah, E., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1008436. [Link]
-
PubChem. (n.d.). 1,2-Benzenediol, 4-(((3S,4R)-4-(4-fluorophenyl)-3-piperidinyl)methoxy)-. National Center for Biotechnology Information. [Link]
-
PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. [Link]
-
Lee, H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 586-592. [Link]
-
B, P., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 068-072. [Link]
-
PubChem. (n.d.). methyl 2-((3R)-piperidin-3-yl)acetate hydrochloride. National Center for Biotechnology Information. [Link]
-
Strupczewski, J. T., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761-769. [Link]
-
Sieghart, W. (2015). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Molecular Neuroscience, 8, 27. [Link]
-
da Silva, E. N., et al. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. ChemMedChem, 13(14), 1431-1443. [Link]
-
Kumar, A., et al. (2023). Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents. Chemistry & Biodiversity, 20(11), e202301138. [Link]
-
Wachtel-Galor, S., et al. (2017). Acetylcholinesterase Inhibition and in Vitro and in Vivo Antioxidant Activities of Ganoderma lucidum Grown on Germinated Brown Rice. International Journal of Molecular Sciences, 18(7), 1457. [Link]
-
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. [Link]
-
Dhivya, P. S., et al. (2020). In vitro Evaluation of Acetylcholinesterase Inhibitory and Neuroprotective Activity in Commiphora species: A Comparative Study. Pharmacognosy Journal, 12(1). [Link]
-
Zhang, D., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]
-
PubChem. (n.d.). 3-(2-Methylpiperidin-1-yl)propyl (4-methoxyphenyl)acetate--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]
-
Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]
-
National Toxicology Program. (2006). In Vitro Cytotoxicity Test Methods BRD. [Link]
-
Al-Najjar, A., et al. (2023). Exploratory Evaluation of Peptide-Based Immunization Targeting Fusion Glycoprotein-Derived Epitopes of Nipah Virus in Murine Model. Vaccines, 11(2), 243. [Link]
-
GSRS. (n.d.). 3-PIPERIDINEACETIC ACID HYDROCHLORIDE, (+/-)-. [Link]
-
PubChem. (n.d.). Methoxyacetyl chloride. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Piperidin-3-one hydrochloride. National Center for Biotechnology Information. [Link]
Sources
- 1. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? [frontiersin.org]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
preliminary toxicity studies of 3-Piperidinyl 2-methoxyacetate hydrochloride
An In-Depth Technical Guide to the Preliminary Toxicological Evaluation of 3-Piperidinyl 2-methoxyacetate hydrochloride
Abstract
The journey of a novel chemical entity (NCE) from laboratory synthesis to potential therapeutic application is contingent upon a rigorous and comprehensive safety evaluation. This guide provides a detailed framework for conducting the , a hypothetical NCE. As direct toxicological data for this specific compound is not publicly available, this document serves as a procedural whitepaper, outlining the critical in vitro and in vivo assays necessary to establish a foundational safety profile. The methodologies detailed herein are grounded in international regulatory standards and best practices, designed for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, from initial cytotoxicity screening and genotoxicity assessment to in vivo acute and sub-chronic rodent studies, providing a logical, self-validating system for early-stage toxicological assessment.
Introduction: The Imperative for Early-Stage Safety Profiling
This compound represents a novel molecule with potential applications in pharmaceuticals or other chemical industries. Before significant resources are invested in its development, a thorough understanding of its intrinsic toxicity is paramount. Preliminary, or "first-pass," toxicology is not merely a regulatory hurdle; it is a critical decision-making tool. It allows for the early identification of potential liabilities, informs the selection of safer lead candidates, and provides essential data for designing longer-term, more complex studies.[1]
The strategic approach outlined in this guide follows a tiered, progressive model. We begin with rapid in vitro assays to assess effects at the cellular level and then move to more complex in vivo systems to understand the compound's effects on a whole organism. This progression ensures that animal studies are only conducted with a foundational understanding of the compound's potential hazards, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).
In Vitro Toxicity Assessment: The Cellular Frontline
In vitro assays are the cornerstone of early toxicity screening, offering rapid, cost-effective, and high-throughput methods to evaluate a compound's biological activity before proceeding to animal testing.[2]
Cellular Viability (Cytotoxicity) Assays
Causality: The first fundamental question is whether the compound kills cells and at what concentration. Cytotoxicity assays measure the dose-dependent toxic effects of a compound on cultured cells, providing a quantitative measure of its potency, the half-maximal inhibitory concentration (IC50).[3][4] This data is crucial for selecting dose ranges for subsequent, more complex assays, including genotoxicity and in vivo studies.[5]
Featured Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that assesses cell metabolic activity, which serves as an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[3]
Step-by-Step Methodology:
-
Cell Seeding: Plate mammalian cells (e.g., HepG2 for liver toxicity, or a relevant cancer cell line like MCF-7) in a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of test concentrations. Ensure the final solvent concentration in the wells does not exceed a non-toxic level (typically <0.5% for DMSO).[3]
-
Treatment: Remove the culture medium and add 100 µL of fresh medium containing the various concentrations of the test compound to the wells. Include vehicle-only controls (medium with solvent) and positive controls (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation:
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| HeLa | Cervical Cancer | 48 | [Insert Value] |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| HepG2 | Hepatocellular Carcinoma | 48 | [Insert Value] |
| HEK293 | Human Embryonic Kidney (Non-cancerous control) | 48 | [Insert Value] |
| A lower IC50 value indicates higher cytotoxicity. |
Genotoxicity Assessment
Causality: Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA and chromosomes) within a cell.[7] Such damage can lead to mutations and cancer; therefore, assessing genotoxic potential is a non-negotiable step in safety evaluation.[8][9] A standard battery of tests is required to detect different types of genetic damage.[10]
Principle: The Ames test is a widely used initial screen that evaluates a chemical's ability to cause gene mutations.[11][12] It uses specific strains of bacteria (Salmonella typhimurium and Escherichia coli) that have pre-existing mutations rendering them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[11][12] The assay measures the ability of the test compound to cause a reverse mutation (reversion), allowing the bacteria to grow on an amino acid-free medium.[12]
Step-by-Step Methodology:
-
Strain Preparation: Grow overnight cultures of the required bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).[13]
-
Metabolic Activation: Many chemicals only become genotoxic after being metabolized by the liver. Therefore, the assay is run in parallel with and without a mammalian liver microsomal fraction (S9 mix) to simulate this metabolic activation.[8]
-
Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a control buffer.[14]
-
Plating: Mix the contents with molten top agar and pour it onto a minimal glucose agar plate (which lacks the essential amino acid).[13]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[13]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative (vehicle) control indicates a positive (mutagenic) result.
Principle: This assay detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss/gain) events.[15][16] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[17] An increase in the frequency of micronucleated cells indicates chromosomal damage.[18]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes or CHO, TK6 cell lines) and treat them with a range of concentrations of the test compound, with and without S9 mix.[18]
-
Cytokinesis Block: Add Cytochalasin B to the culture. This agent blocks cytokinesis (the final step of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one division after treatment are scored for micronuclei.[15]
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[18]
-
Scoring: Using a microscope, score at least 2,000 binucleated cells per concentration for the presence of micronuclei.[15]
-
Analysis: A statistically significant, dose-dependent increase in the percentage of binucleated cells containing micronuclei indicates a positive result.
Workflow Visualization:
Caption: Workflow for the in vitro genotoxicity testing battery.
In Vivo Acute Oral Toxicity Study
Causality: While in vitro tests are informative, they cannot replicate the complexity of a whole organism. An acute oral toxicity study is typically the first in vivo test performed. Its purpose is to evaluate the adverse effects occurring within a short time after administering a single dose of the substance.[19] The study provides information on health hazards, allows for classification and labeling according to the Globally Harmonised System (GHS), and is critical for selecting doses for repeated-dose studies.[19][20]
Featured Protocol: OECD Test Guideline 420 (Fixed Dose Procedure)
This method is preferred over the classical LD50 test as it relies on observing clear signs of toxicity rather than animal death as the primary endpoint, thus using fewer animals and reducing suffering.[21]
Step-by-Step Methodology:
-
Animal Selection: Use healthy, young adult rodents (the rat is the preferred species), typically 8-12 weeks old.[21] Nulliparous, non-pregnant females are generally used, as they are often slightly more sensitive.[20][22]
-
Housing and Acclimatization: House animals in standard conditions (22±3°C, 50-60% humidity, 12h light/dark cycle) for at least 5 days before the study to allow for acclimatization.[21][22]
-
Dose Formulation: Prepare the test substance in a suitable vehicle. Aqueous solutions are preferred, followed by solutions in oil (e.g., corn oil).[19] The vehicle's toxicological properties should be well-understood.
-
Sighting Study: A sighting study is performed to determine the appropriate starting dose for the main study. A single animal is dosed at a selected fixed dose level (5, 50, 300, or 2000 mg/kg).[21] The outcome determines the next dose for the next animal.
-
Main Study:
-
Based on the sighting study, a starting dose is selected. A group of 5 animals is dosed at this level.
-
If no toxicity is observed, the next higher fixed dose is used in another group of animals.
-
If toxicity is observed, no further testing at higher doses is needed.
-
If mortality occurs, the next lower fixed dose is used.
-
-
Administration: Administer the compound via oral gavage. Animals should be fasted prior to dosing. The volume administered should generally not exceed 1 mL/100g body weight for rodents.[19]
-
Observations:
-
Observe animals closely for the first few hours post-dosing and then at least once daily for 14 days.[21]
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, behavior, and the presence of tremors, convulsions, or salivation.[21]
-
Record body weights just before dosing, then weekly, and at the end of the study.
-
-
Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any pathological changes in organs and tissues.[19]
Workflow Visualization:
Caption: Decision workflow for an acute oral toxicity study (OECD 420).
Data Presentation:
| Dose Group (mg/kg) | N (Animals) | Mortality | Key Clinical Signs | Body Weight Change (%) | Gross Necropsy Findings |
| Vehicle Control | 5 | 0/5 | None observed | [Insert Value] | No abnormal findings |
| 300 | 5 | 0/5 | Lethargy, piloerection (resolved by 48h) | [Insert Value] | No abnormal findings |
| 2000 | 5 | 1/5 | Severe lethargy, tremors, ataxia | [Insert Value] | e.g., Gastric irritation, pale liver |
Sub-Chronic Repeated Dose Toxicity Study
Causality: While acute studies assess the effects of a single dose, sub-chronic studies evaluate the toxicity of repeated exposure over an intermediate duration (typically 28 or 90 days).[23][24] This is crucial for modeling therapeutic regimens and long-term environmental or occupational exposures. These studies are designed to identify target organs of toxicity, characterize the dose-response relationship, and establish a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are found.[25][26]
Experimental Design Outline (28-Day Rodent Study - OECD 407):
-
Species: Rat (one rodent species is standard).
-
Group Size: At least 5 males and 5 females per group.
-
Dose Levels: A minimum of three dose levels plus a concurrent vehicle control group. Doses are selected based on the results of the acute toxicity study, aiming to have:
-
A high dose that produces clear toxicity but not excessive mortality.
-
A low dose that produces no adverse effects (the anticipated NOAEL).
-
An intermediate dose.
-
-
Administration: Daily oral gavage for 28 consecutive days.
-
In-Life Observations:
-
Clinical Signs: Daily.
-
Body Weight and Food Consumption: Weekly.
-
Ophthalmology: Prior to the study and at termination.
-
Functional Observational Battery (FOB) & Motor Activity: To screen for neurotoxic effects.[26]
-
-
Terminal Procedures:
-
Hematology & Clinical Chemistry: Blood samples are collected to assess effects on blood cells and organ function (liver, kidney).
-
Necropsy & Organ Weights: All animals are subjected to a full gross necropsy, and key organs are weighed.
-
Histopathology: A comprehensive set of organs and tissues from the control and high-dose groups are examined microscopically. Any target organs identified in the high-dose group are also examined in the lower-dose groups.
-
Data Presentation Summary:
| Parameter | Control Group | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Body Weight Gain (g) | Male: | Male: | Male: | Male: |
| Female: | Female: | Female: | Female: | |
| Key Hematology | ||||
| e.g., RBC, HGB, WBC | Normal | Normal | Normal | e.g., Mild Anemia |
| Key Clinical Chemistry | ||||
| e.g., ALT, AST, BUN, CREA | Normal | Normal | e.g., Slight ↑ ALT | e.g., Significant ↑ ALT, AST |
| Target Organ Weights | ||||
| e.g., Liver (g) | Normal | Normal | Normal | e.g., Increased |
| Key Histopathology | No abnormal findings | No abnormal findings | No abnormal findings | e.g., Hepatocellular hypertrophy |
| NOAEL (mg/kg/day) | - | - | Y mg/kg | - |
Conclusion and Path Forward
The preliminary toxicological evaluation outlined in this guide provides a foundational dataset for this compound. The in vitro cytotoxicity and genotoxicity assays establish the compound's potential for cellular and genetic damage, while the in vivo acute and sub-chronic studies reveal its systemic effects, identify target organs, and define initial safety margins.
Synthesizing this data allows for a comprehensive initial risk assessment. A favorable profile—characterized by low cytotoxicity, no genotoxic signals, and a high NOAEL from the 28-day study—would provide strong justification for advancing the compound into further, more specialized preclinical development. Conversely, the early detection of significant liabilities, such as mutagenicity or severe organ toxicity at low doses, allows for a timely "fail-fast" decision, saving invaluable resources and redirecting efforts toward more promising candidates. This structured, evidence-based approach is fundamental to navigating the complex landscape of modern drug development and chemical safety assessment.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Creative Bioarray. (n.d.). How Genotoxicity Testing Guides Safer Drug Development.
- OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate.
- Benchchem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- AAT Bioquest. (2025, October 13). Ames Test Protocol.
- Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
- National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity.
- Wikipedia. (n.d.). Ames test.
- WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
- S. M. L. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology.
- Aryal, S. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes.
- Miltenyi Biotec. (n.d.). Genotoxicity testing of drugs.
- Gupta, A., et al. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Bio-protocol.
- S. M. L. (2023, April 26). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology.
- Greene, N., et al. (2025, August 9). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
- OECD. (2002, December 17). Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure.
- Slideshare. (n.d.). Acute Toxicity by OECD Guidelines.
- SciSpace. (2018, March 20). Microbial Mutagenicity Assay: Ames Test.
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- YouTube. (2020, May 21). Acute Toxicity Studies | OECD 420 and OECD 423.
- JoVE. (2019, May 13). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry.
- News-Medical.Net. (n.d.). What is Genotoxicity Testing?.
- IJPRA. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- StudySmarter. (2024, September 12). Subchronic Toxicity: Definition & Mechanism.
- Charles River Laboratories. (n.d.). Sub-Chronic and Chronic Toxicity Studies.
- Altasciences. (n.d.). Subchronic Toxicity Testing.
- FDA. (2017, November 2). Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents.
- Creative Bioarray. (n.d.). In Vivo Toxicity Study.
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. kosheeka.com [kosheeka.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. news-medical.net [news-medical.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Ames test - Wikipedia [en.wikipedia.org]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 16. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 18. criver.com [criver.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. umwelt-online.de [umwelt-online.de]
- 22. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 23. studysmarter.co.uk [studysmarter.co.uk]
- 24. criver.com [criver.com]
- 25. Subchronic Toxicity Testing - Chronic Toxicity Studies | Altasciences [altasciences.com]
- 26. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 3-Piperidinyl 2-methoxyacetate hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document describes a scientifically plausible, representative protocol for the synthesis of 3-Piperidinyl 2-methoxyacetate hydrochloride. As no specific, peer-reviewed synthesis for this exact molecule is readily available in public literature, this guide has been constructed based on established, analogous chemical transformations. All procedures must be carried out by qualified personnel in a properly equipped chemical laboratory, adhering to all institutional and governmental safety regulations.
Introduction & Scientific Background
Piperidine scaffolds are fundamental structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1] The functionalization of the piperidine ring, for instance by introducing an ester group at the 3-position, allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This application note details a robust, multi-step synthesis for this compound, a compound of interest for medicinal chemistry and fragment-based drug discovery programs.
The synthetic strategy is predicated on two core transformations:
-
N-Boc Protection: The secondary amine of the 3-hydroxypiperidine starting material is protected with a tert-butoxycarbonyl (Boc) group. This is a critical step to prevent the nucleophilic amine from competing with the hydroxyl group in the subsequent esterification reaction.[2]
-
Steglich Esterification: The hydroxyl group of N-Boc-3-hydroxypiperidine is esterified with 2-methoxyacetic acid using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(Dimethylamino)pyridine (DMAP) as a catalyst.[3][4][5] This method is exceptionally mild and well-suited for coupling sterically hindered or sensitive substrates.[3][4][6]
-
Deprotection and Salt Formation: The Boc group is removed under acidic conditions using hydrochloric acid, which concurrently forms the final hydrochloride salt, often aiding in purification and improving the compound's stability and handling characteristics.[2][7][8]
This protocol is designed to be a self-validating system, with clear steps for reaction monitoring, workup, and purification to ensure the isolation of the target compound with high purity.
Materials and Reagents
All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Anhydrous solvents are critical for the esterification step.
| Reagent/Material | Formula | MW ( g/mol ) | Supplier (Example) | Notes |
| 3-Hydroxypiperidine | C₅H₁₁NO | 101.15 | Sigma-Aldrich | Corrosive, causes skin/eye irritation.[9][10][11] |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Acros Organics | Flammable, irritant. |
| 2-Methoxyacetic acid | C₃H₆O₃ | 90.08 | Alfa Aesar | Corrosive, toxic, suspected reproductive hazard.[12][13][14][15][16] |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | TCI Chemicals | Toxic, corrosive, potent sensitizer.[17][18][19][20][21] |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Sigma-Aldrich | Highly toxic, corrosive. |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Fisher Scientific | Volatile, suspected carcinogen. |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | EMD Millipore | Flammable, peroxide-former. |
| 4 M HCl in 1,4-Dioxane | HCl/C₄H₈O₂ | - | Sigma-Aldrich | Corrosive, flammable.[22][23] |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | J.T. Baker | |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | VWR | |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Pharmco-Aaper | Flammable. |
| Hexanes | C₆H₁₄ | 86.18 | Macron Fine Chemicals | Flammable. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9][19]
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.[11][18][20]
-
DCC Handling: DCC is a potent skin sensitizer and is toxic.[18][21] Avoid inhalation of dust and all skin contact.[17][20] Contaminated materials and waste should be quenched and disposed of according to institutional guidelines.
-
Corrosive Reagents: 3-Hydroxypiperidine, 2-methoxyacetic acid, and HCl solutions are corrosive and can cause severe burns.[10][13][15][24] Handle with extreme care.
-
Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible.[18] Be familiar with the first-aid measures for all reagents used.[9][10][18]
Experimental Protocol
The synthesis is performed in three main stages as outlined in the workflow diagram below.
Caption: Overall workflow for the synthesis of the target compound.
Stage 1: Synthesis of (tert-Butyl 3-hydroxypiperidine-1-carboxylate)
(Causality: The Boc group is installed to prevent the piperidine nitrogen from acting as a nucleophile during the subsequent esterification step, ensuring selective acylation of the hydroxyl group.)
-
To a round-bottom flask, add 3-hydroxypiperidine (1.0 eq). Dissolve it in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction for the consumption of starting material by Thin Layer Chromatography (TLC).
-
Once complete, remove the THF under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
The product, N-Boc-3-hydroxypiperidine, is often a viscous oil or low-melting solid and can typically be used in the next step without further purification if found to be sufficiently pure by ¹H NMR.[25][26][27]
Stage 2: Synthesis of (tert-Butyl 3-((2-methoxyacetyl)oxy)piperidine-1-carboxylate)
(Causality: This step employs the Steglich esterification, a mild and efficient method for forming ester bonds.[3][28] DCC activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[5][29] DMAP acts as a nucleophilic catalyst to accelerate the reaction and suppress side reactions.[4][5][6])
Caption: Key components of the Steglich esterification reaction.
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-3-hydroxypiperidine (1.0 eq), 2-methoxyacetic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve DCC (1.3 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[30][31]
-
Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU.[30] Rinse the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl (to remove residual DMAP), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure N-Boc protected ester.
Stage 3: Deprotection and Synthesis of this compound
(Causality: A solution of HCl in dioxane is used for the deprotection. The strong acid cleaves the acid-labile Boc group.[2][23] The reaction solvent, dioxane, is a good choice as the resulting hydrochloride salt is often insoluble in it, facilitating isolation by precipitation.[2][22])
-
Dissolve the purified N-Boc protected ester (1.0 eq) from Stage 2 in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.
-
Add a solution of 4 M HCl in 1,4-dioxane (4-5 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
The hydrochloride salt of the product may precipitate directly from the reaction mixture.[2] If precipitation occurs, the product can be isolated by filtration.
-
If the product remains in solution, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting residue can be triturated with cold diethyl ether to induce precipitation/crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, this compound, as a solid.
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O stretch of the ester, N-H stretch of the ammonium salt).
-
Melting Point: To assess purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Boc Protection (Stage 1) | Insufficient Boc₂O; reaction time too short. | Add additional Boc₂O (0.2 eq) and prolong the reaction time. |
| Low Yield in Esterification (Stage 2) | Wet reagents/solvents; insufficient activation. | Ensure all glassware is flame-dried and solvents are anhydrous. Increase equivalents of DCC and 2-methoxyacetic acid slightly. |
| DCU Byproduct Remains After Filtration | DCU is partially soluble in DCM. | After filtration, concentrate the crude product and redissolve in a minimal amount of DCM, then cool to 0 °C to precipitate more DCU. Alternatively, triturate with a solvent where DCU has low solubility, like acetonitrile.[30] |
| Incomplete Deprotection (Stage 3) | Insufficient HCl; short reaction time. | Add more 4 M HCl in dioxane solution and continue stirring. Gentle warming (to ~40 °C) can be applied if the substrate is stable. |
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Ketone Pharma. (n.d.). 3-Hydroxy Piperidine | Supplier.
- University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling.
- Santa Cruz Biotechnology. (n.d.). N,N′-Dicyclohexylcarbodiimide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%.
- Carl ROTH. (2024). Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide.
- MedChemExpress. (2025). N,N-Dicyclohexylcarbodiimide(DCC) (Standard)-SDS.
- ECHEMI. (n.d.). Dicyclohexylcarbodiimide SDS, 538-75-0 Safety Data Sheets.
- ChemicalBook. (2025). (S)-3-Hydroxypiperidine - Safety Data Sheet.
- PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.
- JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile.
- Wikipedia. (n.d.). Steglich esterification.
- Organic Chemistry. (n.d.). Acid to Ester - Common Conditions.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- LGC Standards. (2023). SAFETY DATA SHEET - 2-Methoxyacetic acid.
- ECHEMI. (n.d.). 3-Hydroxypiperidine SDS, 6859-99-0 Safety Data Sheets.
- Blog. (2025). What are the purification methods for piperidines?.
- YouTube. (2022). Amine and HCl - salt formation reaction.
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.
- ChemicalBook. (n.d.). Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. DOI:10.1039/D1GC02251B.
- Jubilant Ingrevia Limited. (2024). Safety Data Sheet - 3-Hydroxypiperidine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methoxyacetic acid.
- SciSpace. (2018). Preparation method of (S)-N-Boc-3-hydroxypiperidine.
- Google Patents. (n.d.). CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.
- Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
- chemball.com. (n.d.). Methoxyacetic acid 98% MSDS.
- Guidechem. (n.d.). Methoxyacetyl chloride 38870-89-2 wiki.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - methoxyacetic acid.
- ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?.
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- Fisher Scientific. (2023). SAFETY DATA SHEET - Methoxyacetic acid.
- Benchchem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
- Sigma-Aldrich. (n.d.). Methoxyacetyl chloride 97 38870-89-2.
- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
- PubMed. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- Benchchem. (n.d.). Application Notes and Protocols for Amide Synthesis using Dicyclohexylcarbodiimide (DCC) with in situ Dicyclohexylurea (DCU) Precipitation.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis.
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- OrgoSolver. (n.d.). Amide Formation from Carboxylic Acids using DCC (Carbodiimide Coupling).
- PubChem. (2025). Methoxyacetyl chloride.
- Ataman Kimya. (n.d.). PIPERIDINE.
- Ottokemi. (n.d.). Methoxyacetyl chloride, 97% 38870-89-2 India.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 10. echemi.com [echemi.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. lgcstandards.com [lgcstandards.com]
- 13. fishersci.com [fishersci.com]
- 14. hzkaixin.com [hzkaixin.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.es [fishersci.es]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. echemi.com [echemi.com]
- 22. Boc Deprotection - HCl [commonorganicchemistry.com]
- 23. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. guidechem.com [guidechem.com]
- 25. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. derpharmachemica.com [derpharmachemica.com]
- 27. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 28. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 29. orgosolver.com [orgosolver.com]
- 30. Workup [chem.rochester.edu]
- 31. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of Piperidin-3-yl 2-methoxyacetate: A Detailed Protocol and Mechanistic Insight
An Application Note for Drug Development Professionals
Abstract
Piperidine scaffolds are privileged structures in medicinal chemistry, and their functionalization is a cornerstone of drug discovery. This application note provides a comprehensive, field-proven protocol for the synthesis of piperidin-3-yl 2-methoxyacetate, a model ester derived from 3-hydroxypiperidine and 2-methoxyacetic acid. We present a robust, multi-step synthesis beginning with the essential N-protection of the piperidine ring, followed by a highly efficient Steglich esterification, and concluding with deprotection to yield the target compound. This guide emphasizes the causality behind procedural choices, offers detailed mechanistic insights, and includes a practical troubleshooting guide to ensure reproducible, high-yield synthesis.
Introduction and Strategic Overview
The esterification of a secondary alcohol on a piperidine ring presents unique challenges. The secondary amine is a competing nucleophile that can lead to undesired amide formation, while the secondary hydroxyl group can exhibit steric hindrance. A successful synthesis strategy must therefore address these issues sequentially.
Our approach is a three-stage process:
-
N-Protection: The piperidine nitrogen is first protected as a tert-butyloxycarbonyl (Boc) carbamate. This is a critical step to deactivate the nitrogen's nucleophilicity, thereby preventing side reactions during the subsequent esterification. The Boc group is chosen for its stability under the planned coupling conditions and its straightforward removal under acidic conditions that are unlikely to affect the newly formed ester bond.
-
Esterification: We employ the Steglich esterification, a mild and highly effective method for coupling carboxylic acids with alcohols.[1][2] This reaction utilizes a carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyranopyridine (DMAP).[3][4] This combination is particularly well-suited for sterically demanding substrates and proceeds at room temperature, preserving sensitive functional groups.[5][6]
-
Deprotection: The final step involves the selective cleavage of the Boc protecting group to liberate the secondary amine, yielding the target piperidin-3-yl 2-methoxyacetate as a salt.
This strategic workflow is visualized below.
Caption: Overall synthetic workflow.
Mechanism of the Steglich Esterification
The success of the Steglich esterification hinges on a carefully orchestrated catalytic cycle that activates the carboxylic acid without requiring harsh conditions.[6]
-
Activation of Carboxylic Acid: The carbodiimide (EDC) first reacts with 2-methoxyacetic acid to form a highly reactive O-acylisourea intermediate. This intermediate is electrophilic but also unstable.
-
Interception by DMAP: Before the O-acylisourea can rearrange to a non-reactive N-acylurea byproduct (a common side reaction with sterically hindered alcohols or slow reactions), the highly nucleophilic DMAP catalyst rapidly attacks it.[6][7]
-
Formation of the "Active Ester": This attack forms an N-acylpyridinium intermediate. This species is significantly more electrophilic and sterically accessible than the O-acylisourea, effectively acting as a highly activated form of the carboxylic acid.[6]
-
Nucleophilic Attack by Alcohol: The hydroxyl group of N-Boc-3-hydroxypiperidine then attacks the acylpyridinium intermediate.
-
Product Formation & Catalyst Regeneration: This final step forms the desired ester bond, releases the water-soluble ethyl-dimethylaminopropyl urea byproduct, and regenerates the DMAP catalyst to continue the cycle.[3][4]
Caption: Catalytic cycle of the Steglich Esterification.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Molarity/Equiv. | Amount |
| 3-Hydroxypiperidine | 6859-99-0 | 101.15 | 1.0 equiv. | 1.01 g (10 mmol) |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 1.05 equiv. | 2.29 g (10.5 mmol) |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.1 equiv. | 1.53 mL (11 mmol) |
| 2-Methoxyacetic acid | 625-45-6 | 90.08 | 1.1 equiv. | 0.99 g (11 mmol) |
| EDC·HCl | 25952-53-8 | 191.70 | 1.2 equiv. | 2.30 g (12 mmol) |
| 4-DMAP | 1122-58-3 | 122.17 | 0.1 equiv. | 122 mg (1 mmol) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | ~100 mL |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | 10 equiv. | 7.7 mL (100 mmol) |
| Saturated NaHCO₃ (aq) | - | - | - | As needed |
| 1M HCl (aq) | - | - | - | As needed |
| Brine (Saturated NaCl aq) | - | - | - | As needed |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed |
Protocol 1: N-Protection of 3-Hydroxypiperidine
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypiperidine (1.01 g, 10 mmol).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, 50 mL).
-
Base Addition: Add triethylamine (1.53 mL, 11 mmol).
-
Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (2.29 g, 10.5 mmol) in DCM (10 mL) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl 3-hydroxypiperidine-1-carboxylate as a colorless oil or white solid. The product is often pure enough for the next step without further purification.
-
Protocol 2: Steglich Esterification
-
Setup: To a 250 mL round-bottom flask, add the crude N-Boc-3-hydroxypiperidine from the previous step (~10 mmol), 2-methoxyacetic acid (0.99 g, 11 mmol), and 4-DMAP (122 mg, 1 mmol).
-
Dissolution: Dissolve the mixture in anhydrous DCM (50 mL) and cool to 0 °C in an ice bath.
-
EDC Addition: Add EDC·HCl (2.30 g, 12 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir overnight (12-18 hours). Monitor by TLC for the disappearance of the alcohol starting material.
-
Workup and Purification:
-
Dilute the reaction mixture with DCM (50 mL).
-
Wash sequentially with 1M HCl (2 x 30 mL) to remove DMAP and any remaining EDC/urea.[8]
-
Wash with saturated NaHCO₃ solution (2 x 30 mL) to remove unreacted carboxylic acid, and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford pure tert-butyl 3-(2-methoxyacetoxy)piperidine-1-carboxylate.
-
Protocol 3: N-Boc Deprotection
-
Setup: Dissolve the purified Boc-protected ester (~9 mmol) in DCM (20 mL) in a 100 mL round-bottom flask and cool to 0 °C.
-
Acid Addition: Add trifluoroacetic acid (TFA, 7.7 mL, 100 mmol) dropwise. Caution: Gas evolution (CO₂) will occur.
-
Reaction: Remove the ice bath and stir the solution at room temperature for 1-2 hours. Monitor by TLC until the starting material is fully consumed.
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue can be triturated with cold diethyl ether to precipitate the product as its trifluoroacetate salt.
-
Filter the solid, wash with cold ether, and dry under high vacuum to yield the final product, piperidin-3-yl 2-methoxyacetate trifluoroacetate salt.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in esterification | 1. Incomplete reaction. 2. Wet reagents or solvent. 3. Insufficient activation. | 1. Increase reaction time to 24 hours. 2. Ensure all reagents and solvents are anhydrous. Use freshly opened bottles or dry solvents appropriately. 3. Increase EDC to 1.5 equivalents. |
| N-acylurea byproduct observed | Rearrangement of the O-acylisourea intermediate, often due to significant steric hindrance or slow reaction.[7] | Ensure DMAP is added before EDC. Consider an alternative coupling method like the Mitsunobu reaction, which avoids this specific side product.[9][10] |
| Product contaminated with DMAP | Incomplete removal during acidic wash. | Perform an additional wash with 1M HCl or use a copper sulfate solution wash if the product is acid-sensitive.[11] |
| Incomplete Boc deprotection | Insufficient acid or reaction time. | Increase the amount of TFA or switch to a stronger condition like 4M HCl in dioxane and monitor carefully by TLC. |
Conclusion
This application note details a reliable and scalable three-stage protocol for the synthesis of piperidin-3-yl 2-methoxyacetate. By employing a strategic N-protection followed by a mild and efficient Steglich esterification, this method successfully circumvents common side reactions associated with piperidine chemistry. The provided step-by-step instructions, mechanistic explanations, and troubleshooting guide offer researchers a robust framework for the synthesis of functionalized piperidine esters, which are valuable building blocks in modern drug discovery.
References
-
Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Scribd. (n.d.). Steglich Esterification | PDF | Ester. [Link]
-
Dembinski, R. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 104(6), 2771-2818. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Grokipedia. (n.d.). Steglich esterification. [Link]
-
Twibanire, J. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(11), 2988-2991. [Link]
-
Fiveable. (n.d.). Steglich Esterification Definition. [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A general procedure for mitsunobu inversion of sterically hindered alcohols: Inversion of menthol. Organic Syntheses, 73, 110. [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]
-
Crosignani, S., Gonzalez, J., & Swinnen, D. (2004). Polymer-Supported Mukaiyama Reagent: A Useful Coupling Reagent for the Synthesis of Esters and Amides. Organic Letters, 6(24), 4579-4582. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. [Link]
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
Sources
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. fiveable.me [fiveable.me]
- 4. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Strategic N-Protection in the Synthesis of 3-Hydroxypiperidine: A Guide for Medicinal Chemists
Introduction
The 3-hydroxypiperidine motif is a cornerstone in modern medicinal chemistry, serving as a critical building block for a multitude of pharmacologically active agents targeting conditions ranging from neurological disorders to certain cancers.[1] Its synthesis, however, presents a classic challenge in organic chemistry: how to selectively functionalize the piperidine ring without interference from the nucleophilic and basic secondary amine. The strategic application of nitrogen-protecting groups is the definitive solution to this challenge. This guide provides an in-depth analysis of the most effective N-protection strategies, offering detailed protocols and the causal reasoning behind their application, to empower researchers in the synthesis of 3-hydroxypiperidine and its derivatives.
The core principle of N-protection is the reversible conversion of the reactive secondary amine into a less reactive functional group, typically a carbamate. This transformation allows for subsequent chemical modifications on the piperidine scaffold that would otherwise be incompatible with a free amine. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule.[2][3][4]
This document will focus on three of the most robust and widely employed N-protecting groups in this context: the tert-Butoxycarbonyl (Boc) group, the Benzyloxycarbonyl (Cbz) group, and the Benzyl (Bn) group. We will explore the nuances of their application and removal, providing experimentally validated protocols and a comparative analysis to guide your selection process.
The Logic of N-Protection in 3-Hydroxypiperidine Synthesis
The synthesis of 3-hydroxypiperidine often involves the reduction of a 3-piperidone precursor or the hydrolysis of a protected 3-hydroxy-N-protected piperidine.[1] In both pathways, the N-protecting group serves several critical functions:
-
Modulation of Reactivity: By converting the amine to a carbamate, its nucleophilicity and basicity are significantly attenuated, preventing undesired side reactions.[5]
-
Improved Handling: The introduction of a protecting group often increases the crystallinity and stability of intermediates, simplifying purification by chromatography or crystallization.[5]
-
Directing Group Effects: The steric and electronic nature of the protecting group can influence the stereochemical outcome of subsequent reactions on the piperidine ring.
The choice of protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonality . Orthogonal protecting groups can be removed under distinct conditions, allowing for the selective deprotection of one functional group in the presence of others.[2][6][7] This is paramount in multi-step syntheses where other acid- or base-labile groups may be present.
I. The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is arguably the most common N-protecting group in organic synthesis due to its general stability and facile removal under acidic conditions.[8]
A. The Chemistry of N-Boc Protection and Deprotection
Protection is typically achieved by reacting 3-hydroxypiperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base. The mechanism involves the nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of (Boc)₂O, leading to the formation of the N-Boc carbamate and the release of tert-butanol and carbon dioxide.
Deprotection is readily accomplished with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9] The mechanism proceeds via protonation of the carbamate oxygen, followed by the elimination of isobutylene and carbon dioxide to regenerate the amine. The high stability of the tertiary carbocation (t-butyl cation) drives this process.
B. Experimental Protocols
Protocol 1: N-Boc Protection of 3-Hydroxypiperidine
-
Materials: 3-Hydroxypiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water, Magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 3-hydroxypiperidine (1.0 eq) in a mixture of DCM and water.
-
Add sodium bicarbonate (1.0 M aqueous solution, 1.1 eq).
-
To the vigorously stirring mixture, add di-tert-butyl dicarbonate (1.05 eq).[10]
-
Stir at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.[10]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine.
-
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Materials: N-Boc-3-hydroxypiperidine, Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution.
-
Procedure:
-
Dissolve the N-Boc protected piperidine derivative (1.0 eq) in DCM (at a concentration of approximately 0.1-0.2 M).[8]
-
Cool the solution to 0°C in an ice bath.[8]
-
Slowly add TFA (5-10 eq) to the stirred solution.[8]
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-4 hours while monitoring progress by TLC or LC-MS.[8]
-
Once complete, remove the solvent and excess TFA under reduced pressure.[8]
-
To obtain the free base, dissolve the residue in water and basify with a saturated aqueous solution of NaHCO₃ until the pH is basic.[8]
-
Extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-hydroxypiperidine.[8]
-
C. Data Summary: N-Boc Protection/Deprotection
| Parameter | Protection | Deprotection (TFA) | Deprotection (HCl) |
| Reagents | (Boc)₂O, NaHCO₃ | TFA | 4M HCl in Dioxane |
| Solvent | DCM/H₂O | DCM | Dioxane or Methanol |
| Temperature | Room Temperature | 0°C to RT | Room Temperature |
| Time | 12-16 hours | 1-4 hours[8] | 1-3 hours[8] |
| Typical Yield | >95% | >95%[8] | Quantitative[8] |
| Key Advantage | High yield, mild conditions | Fast, effective | Precipitates HCl salt, simplifying isolation[8] |
| Consideration | Biphasic reaction requires vigorous stirring | TFA is corrosive and volatile | Formation of the hydrochloride salt may require a subsequent neutralization step. |
II. The Benzyloxycarbonyl (Cbz) Group: The Hydrogenolysis-Labile Guardian
The Cbz (or Z) group is a robust protecting group, stable to a wide range of acidic and basic conditions, making it an excellent choice for syntheses requiring orthogonal protection strategies.[5][10] Its removal via catalytic hydrogenation is a key advantage.[5][11]
A. The Chemistry of N-Cbz Protection and Deprotection
Protection involves the reaction of 3-hydroxypiperidine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The mechanism is a straightforward nucleophilic acyl substitution at the chloroformate.
Deprotection is most commonly achieved by catalytic hydrogenolysis.[12] In the presence of a palladium catalyst (typically Pd/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate), the benzylic C-O bond is cleaved.[11] This process releases the free amine, toluene, and carbon dioxide. Alternatively, strong acidic conditions can also cleave the Cbz group, although this is less common.[11][13]
B. Experimental Protocols
Protocol 3: N-Cbz Protection of 3-Hydroxypiperidine
-
Materials: 3-Hydroxypiperidine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Dichloromethane (DCM), Water.
-
Procedure:
-
Dissolve 3-hydroxypiperidine (1.0 eq) in a mixture of DCM and water.
-
Cool the mixture to 0°C and add Na₂CO₃ (1.5 eq).
-
Slowly add Cbz-Cl (1.05 eq) dropwise with vigorous stirring.
-
Maintain the reaction at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, separate the layers.
-
Extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-Cbz-3-hydroxypiperidine.
-
Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenation
-
Materials: N-Cbz-3-hydroxypiperidine, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the N-Cbz protected piperidine derivative in MeOH.[6]
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.[6]
-
Place the reaction mixture under an atmosphere of H₂ (e.g., using a balloon or a hydrogenation apparatus).[6]
-
Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).[6]
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 3-hydroxypiperidine.
-
C. Visualization of N-Protection Strategies
III. The Benzyl (Bn) Group: A Robust and Versatile Option
The N-benzyl group offers a robust protection strategy, stable to a wide array of conditions including strongly basic, acidic, and organometallic reagents.
A. The Chemistry of N-Benzyl Protection and Deprotection
Protection is typically achieved via nucleophilic substitution, reacting 3-hydroxypiperidine with benzyl bromide (BnBr) or benzyl chloride in the presence of a base like sodium carbonate.[14]
Deprotection is most commonly accomplished by catalytic hydrogenolysis, similar to the Cbz group.[15][16] The N-benzyl C-N bond is cleaved under H₂ with a palladium catalyst to yield the free amine and toluene.
B. Experimental Protocols
Protocol 5: N-Benzyl Protection of 3-Hydroxypiperidine
-
Materials: 3-Hydroxypiperidine, Benzyl bromide (BnBr), Sodium carbonate (Na₂CO₃), Tetrahydrofuran (THF).
-
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxypiperidine (1.0 eq) in THF.
-
Add sodium carbonate (2.5 eq).[14]
-
Add benzyl bromide (0.95 eq) dropwise.[14]
-
Heat the mixture to reflux for 4 hours, monitoring the reaction by GC or TLC.[14]
-
After cooling, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to yield N-benzyl-3-hydroxypiperidine.
-
Protocol 6: N-Benzyl Deprotection via Catalytic Hydrogenolysis
-
Materials: N-Benzyl-3-hydroxypiperidine, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Ammonium formate.
-
Procedure:
-
Dissolve N-benzyl-3-hydroxypiperidine (1.0 eq) in methanol.
-
Add ammonium formate (5.0 eq).
-
Carefully add 10% Pd/C (0.1 eq by weight).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure. The residue can be purified by standard methods to afford 3-hydroxypiperidine.
-
D. Comparative Analysis of N-Protecting Groups
IV. Conclusion and Future Perspectives
The selection of an N-protecting group is a critical decision in the synthesis of 3-hydroxypiperidine and its derivatives. The Boc group offers simplicity and efficiency for many applications, while the Cbz and Benzyl groups provide robust alternatives that are essential for complex, multi-step syntheses requiring orthogonal strategies.[6] A thorough understanding of the stability and cleavage conditions for each group is paramount to designing an efficient and successful synthetic route.
As the demand for complex chiral piperidines in drug discovery continues to grow, the development of new and more sophisticated protection strategies remains an active area of research. This includes the exploration of enzymatic methods for both protection and deprotection, which promise greener and more selective transformations.[17][18][19] The principles and protocols outlined in this guide provide a solid foundation for any researcher venturing into this vital area of medicinal chemistry.
References
-
Vice, S., et al. J. Org. Chem. 2001, 66, 2487-2492. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Available from: [Link]
-
ResearchGate. An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Available from: [Link]
-
Patsnap. A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Available from: [Link]
-
Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Available from: [Link]
-
MDPI. Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Available from: [Link]
-
PubMed. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Available from: [Link]
-
MDPI. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Available from: [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available from: [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available from: [Link]
-
ResearchGate. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Available from: [Link]
- Google Patents. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
Patsnap. Preparation method of (S)-N-BOC-3-hydroxypiperidine. Available from: [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available from: [Link]
-
Royal Society of Chemistry. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Available from: [Link]
-
Royal Society of Chemistry. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Available from: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]
- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
-
ResearchGate. Deprotection of different N-Boc-compounds. Available from: [Link]
-
Common Organic Chemistry. Benzyl Protection. Available from: [Link]
-
Common Organic Chemistry. Cbz Protection - Common Conditions. Available from: [Link]
- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
Sciencemadness.org. Deprotection of N-benzyl piperidine compound. Available from: [Link]
- Google Patents. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
-
Organic Syntheses. Benzoyl piperidine. Available from: [Link]
-
NIH National Center for Biotechnology Information. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
ResearchGate. (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Available from: [Link]
-
Scientific Update. To Deprotect and Serve. Available from: [Link]
-
ResearchGate. A Facile Synthesis of 3-(Substituted benzyl)piperidines. Available from: [Link]
Sources
- 1. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 2. biosynth.com [biosynth.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Protective Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tdcommons.org [tdcommons.org]
- 14. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 15. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 16. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. mdpi.com [mdpi.com]
- 19. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: High-Purity Purification and Chiral Resolution of 3-Piperidinyl 2-methoxyacetate hydrochloride by Chromatographic Techniques
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis, purification, and characterization of chiral piperidine-based pharmaceutical intermediates.
Abstract
This application note provides a comprehensive guide to the multi-step chromatographic purification of 3-Piperidinyl 2-methoxyacetate hydrochloride, a chiral intermediate featuring a polar hydrochloride salt and a basic piperidine moiety. The inherent physicochemical properties of this molecule—high polarity, basicity, and chirality—present a unique set of purification challenges, including poor retention in conventional reversed-phase, peak tailing in normal-phase chromatography, and the necessity of resolving enantiomers. We present a logical, two-stage purification strategy. The first stage addresses the removal of bulk synthetic impurities via optimized achiral chromatography (both normal-phase and reversed-phase options). The second stage focuses on the high-resolution separation of the (R)- and (S)-enantiomers using chiral chromatography. This guide emphasizes the causality behind methodological choices, providing detailed, field-proven protocols and troubleshooting insights to empower researchers to achieve high purity and enantiomeric excess.
Introduction: The Purification Challenge
Piperidine derivatives are foundational scaffolds in a multitude of pharmaceutical agents.[1] The target molecule, this compound, is a representative example of a polar, chiral building block. Its purification is non-trivial and is complicated by several key factors:
-
High Polarity: The hydrochloride salt form renders the molecule highly soluble in aqueous media but poorly retained on traditional C18 reversed-phase columns under highly aqueous conditions, a phenomenon that can lead to "phase collapse" or dewetting of the stationary phase.
-
Basicity: The secondary amine within the piperidine ring (pKa ≈ 11) is strongly basic. This leads to potent secondary interactions with acidic residual silanols on silica-based stationary phases, causing significant peak tailing and poor resolution in normal-phase chromatography.[2]
-
Chirality: The substituent at the C-3 position of the piperidine ring creates a stereocenter. As most synthetic routes will produce a racemic mixture, a dedicated chiral separation step is mandatory to isolate the individual enantiomers, which often exhibit different pharmacological activities.[3]
-
Detection: The molecule lacks a strong chromophore, potentially complicating detection by UV-Vis spectrophotometry and requiring high concentrations or alternative detection methods like mass spectrometry (MS) or evaporative light scattering (ELSD).
This guide outlines a robust workflow to navigate these challenges effectively.
Overall Purification Strategy
A logical workflow is essential for efficiently achieving the desired purity and enantiomeric excess. The proposed strategy separates the process into two distinct stages: bulk purification to remove synthetic byproducts, followed by chiral resolution.
Caption: Overall purification and resolution workflow.
Stage 1: Protocol for Achiral Bulk Purification
The primary goal of this stage is to remove impurities from the preceding synthetic steps, such as unreacted starting materials or byproducts. The choice between normal-phase and reversed-phase chromatography depends on the polarity of the impurities relative to the product.
Sample Preparation: A Critical First Step
-
For Normal-Phase (Method 1A): The hydrochloride salt must be converted to the free base.
-
Dissolve the crude hydrochloride salt in a minimal amount of deionized water.
-
Cool the solution in an ice bath and add a saturated solution of sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃) dropwise until the pH is > 9.
-
Extract the aqueous layer 3-5 times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting oil or solid is the free base.
-
-
For Reversed-Phase (Method 1B): The salt form is used directly.
-
Dissolve the crude hydrochloride salt in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Ensure complete dissolution to prevent column blockage.
-
Method 1A: Modified Normal-Phase Flash Chromatography
This method is ideal for removing less polar impurities. The key to success is suppressing the interaction between the basic piperidine and the acidic silica gel.
Causality of Method Choice: Standard silica gel chromatography leads to severe peak tailing for basic amines. By adding a small amount of a competitive base, such as triethylamine (TEA) or ammonia, to the mobile phase, the active silanol sites on the silica surface are temporarily blocked.[1][4] This allows the target amine to elute symmetrically based on its polarity.
Caption: Suppression of peak tailing on silica gel.
Protocol:
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm).
-
Column Loading: Adsorb the free-based crude product onto a small amount of silica gel ("dry loading") for best resolution.
-
Mobile Phase: A gradient of methanol (MeOH) in dichloromethane (DCM) or ethyl acetate, containing 0.5-1% triethylamine (TEA).
-
Example Gradient: Start with 100% DCM (+1% TEA) and gradually increase to 10% MeOH in DCM (+1% TEA) over 10-15 column volumes.
-
-
Flow Rate: Dependent on column size, typically 20-50 mL/min for a 40g column.
-
Detection: TLC analysis of fractions using a potassium permanganate stain (amines appear as yellow/brown spots on a purple background).
-
Post-Processing: Combine pure fractions, evaporate the solvent. To remove residual TEA, the residue can be redissolved in a minimal amount of diethyl ether and HCl in ether can be added to re-precipitate the purified hydrochloride salt.
Method 1B: Reversed-Phase Preparative HPLC
This method is well-suited for polar compounds and impurities and leverages the stability of the hydrochloride salt in aqueous solutions.[5]
Causality of Method Choice: The use of a C18 stationary phase separates compounds based on hydrophobicity.[5] Adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase serves two purposes: it ensures the basic piperidine is consistently protonated, and it suppresses the ionization of any free silanols on the stationary phase, leading to sharp, symmetrical peaks.[2][6]
Protocol:
-
Stationary Phase: C18-bonded silica (e.g., 5-10 µm particle size for preparative HPLC).
-
Column Loading: Inject the dissolved sample directly onto the column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in Deionized Water
-
Solvent B: 0.1% TFA in Acetonitrile (ACN)
-
Example Gradient: 5% B to 50% B over 20-30 minutes.
-
-
Flow Rate: Dependent on preparative column diameter (e.g., 15-25 mL/min for a 21.2 mm ID column).
-
Detection: UV at a low wavelength (e.g., 210-220 nm) or Mass Spectrometry.
-
Post-Processing: Combine pure fractions and remove the ACN/water by lyophilization (freeze-drying) to obtain the purified product as a TFA salt. Note: An ion-exchange step may be needed if the HCl salt form is strictly required.
| Parameter | Method 1A: Normal-Phase Flash | Method 1B: Reversed-Phase Prep |
| Stationary Phase | Silica Gel (40-63 µm) | C18 Silica (5-10 µm) |
| Sample Form | Free Base | Hydrochloride Salt |
| Mobile Phase | DCM/MeOH + 1% TEA | Water/ACN + 0.1% TFA |
| Separation Principle | Polarity | Hydrophobicity |
| Best For | Removing less polar impurities | Removing more polar impurities |
| Post-Processing | Solvent Evaporation, Re-salting | Lyophilization |
Stage 2: Protocol for Chiral Resolution
Once the product is chemically pure (>95%), the final step is to separate the enantiomers. Chiral chromatography relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, forming transient diastereomeric complexes with different binding energies.[3][7]
Caption: Principle of chiral recognition on a CSP.
Method 2A: Chiral Supercritical Fluid Chromatography (SFC)
SFC is often the preferred first choice for chiral separations due to its high speed, efficiency, and reduced use of organic solvents.
Protocol:
-
Stationary Phase: A polysaccharide-based column is a good starting point (e.g., Chiralpak® AD-H, AS-H, or IC).
-
Mobile Phase: Supercritical CO₂ as the main solvent with an alcohol modifier (e.g., Methanol or Ethanol). A basic additive is often required for amines.
-
Screening Conditions: Isocratic elution with 10-40% MeOH in CO₂, containing 0.1-0.2% diethylamine (DEA).
-
-
Flow Rate: Typically 2-5 mL/min for an analytical-scale column.
-
Back Pressure: 100-150 bar.
-
Temperature: 35-40 °C.
-
Detection: UV or MS.
Method 2B: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely available alternative to SFC. Both normal-phase and polar organic modes are effective.[8]
Protocol:
-
Stationary Phase: Polysaccharide-based CSP (e.g., Chiralpak® AD-H).
-
Sample Preparation: Ensure the sample is the free base for normal-phase mode. Dissolve in the mobile phase or a stronger solvent like ethanol.
-
Mobile Phase Systems:
-
Normal Phase: Hexane/Isopropanol (IPA) mixtures (e.g., 90:10, 80:20) containing 0.1% DEA.
-
Polar Organic Mode: 100% Ethanol or Methanol containing 0.1% DEA.[8] This mode is often simpler and can provide excellent resolution for polar amines.
-
-
Flow Rate: 0.5-1.0 mL/min for a 4.6 mm ID analytical column.
-
Detection: UV at ~210 nm.
| Parameter | Method 2A: Chiral SFC | Method 2B: Chiral HPLC (Polar Mode) |
| Stationary Phase | Chiralpak® AD-H, AS-H, etc. | Chiralpak® AD-H, AS-H, etc. |
| Primary Solvent | Supercritical CO₂ | Ethanol or Methanol |
| Modifier/Additive | MeOH + 0.1% DEA | 0.1% DEA |
| Typical Speed | Fast (2-10 min) | Moderate (10-30 min) |
| Solvent Usage | Low | High |
| Key Advantage | High throughput, "Green" chemistry | Simplicity, wide availability |
Conclusion and Expert Recommendations
The successful purification of this compound is a multi-faceted process that requires a systematic approach. For initial bulk purification, Reversed-Phase Preparative HPLC (Method 1B) is often more robust for this polar salt, avoiding the need for a separate free-basing step. For the critical chiral resolution, SFC (Method 2A) is the recommended primary screening tool due to its speed and efficiency. The protocols and causal explanations provided herein serve as a comprehensive guide for scientists to develop and optimize a purification strategy that yields a final product of high chemical and enantiomeric purity, suitable for the rigorous demands of pharmaceutical development.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Benchchem. (2025, August 5). What are the purification methods for piperidines?
- Zabłocka, M., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PubMed Central.
- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- BGB Analytik. (n.d.). CHIRAL Handbook.
- Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9.
- Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
- ResearchGate. (2025, August 7). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
- Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. bgb-analytik.com [bgb-analytik.com]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 3-Piperidinyl 2-methoxyacetate hydrochloride
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 3-Piperidinyl 2-methoxyacetate hydrochloride, a key pharmaceutical intermediate. Due to the polar nature and lack of a strong chromophore in the target analyte, specific challenges related to chromatographic retention and detection are addressed. This protocol employs a polar-endcapped reversed-phase C18 column with an isocratic mobile phase containing a phosphate buffer, ensuring adequate retention and symmetrical peak shape. The method is validated according to the International Council for Harmonisation (ICH) guidelines to confirm its specificity, linearity, accuracy, and precision, making it suitable for quality control and routine analysis in a GxP environment.
Introduction and Scientific Rationale
This compound (CAS: 1220031-57-1) is a polar, water-soluble molecule.[1] The analysis of such compounds by reversed-phase HPLC can be challenging, as they often exhibit poor retention on traditional non-polar stationary phases like standard C18 columns.[2][3] This can lead to elution near the solvent front, making accurate quantification difficult and compromising the separation from polar impurities.[4]
To overcome these issues, this method was developed based on two key principles:
-
Enhancing Analyte Retention: Instead of a conventional C18 column, which can suffer from ligand folding (or "phase collapse") in highly aqueous mobile phases, a stationary phase designed for polar analytes is employed.[5][6] A polar-endcapped C18 column offers a good balance, providing sufficient hydrophobic interaction while maintaining phase stability and offering alternative interactions (e.g., hydrogen bonding) to retain the analyte effectively.
-
Ensuring Method Robustness and Validity: The entire analytical procedure is developed and validated following the principles outlined in the ICH Q2(R2) guidelines.[7][8] This ensures that the method is suitable for its intended purpose, providing reliable and reproducible results for the purity assessment of the active pharmaceutical ingredient (API) or intermediate.[9][10]
Experimental Workflow
The overall process from sample preparation to final purity calculation is outlined below. This workflow is designed to ensure consistency and minimize analytical error.
Caption: Workflow for HPLC Purity Analysis.
Materials and Methods
Instrumentation and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Data Acquisition Software: OpenLab CDS or equivalent.
-
Analytical Balance (0.01 mg readability).
-
Volumetric glassware (Class A).
-
pH meter.
Reagents and Standards
-
This compound Reference Standard (>99.5% purity).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).
-
Orthophosphoric acid (85%) (AR grade).
-
Water (HPLC grade or Milli-Q).
Chromatographic Conditions
The selection of these parameters is critical. The phosphate buffer at pH 3.0 ensures the piperidine nitrogen is consistently protonated, leading to a single ionic species and improved peak symmetry. The low UV wavelength (205 nm) is necessary because the analyte lacks a significant chromophore at higher wavelengths.
| Parameter | Recommended Setting |
| HPLC Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent polar-endcapped) |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 3.0, adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 95% A / 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 205 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Detailed Protocols
Preparation of Solutions
-
25 mM Phosphate Buffer (Mobile Phase A): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare the mobile phase (95:5 mixture of Mobile Phase A and B) to be used as the diluent for all standards and samples.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified. Inject the Reference Standard solution in six replicate injections and evaluate the results against the criteria below. This ensures the system is performing adequately on the day of analysis.[9][11]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Measures peak symmetry; high tailing can affect integration accuracy. |
| Theoretical Plates (N) | ≥ 3000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection and system precision.[9] |
| % RSD of Retention Time | ≤ 1.0% | Confirms pump stability and reproducibility. |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test. Do not proceed if SST criteria are not met.
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the Reference Standard solution.
-
Inject the Sample Solution in duplicate.
-
Integrate all peaks in the chromatogram, disregarding any peaks from the blank and peaks with an area less than 0.05% of the main peak area.
Calculation of Purity
Purity is calculated using the area normalization method. This method assumes that all impurities have a similar detector response to the main component.
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Method Validation Summary
This method has been validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[8]
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Forced degradation studies (acid, base, peroxide, heat, light). | Peak purity of the main peak must pass. Degradants should be resolved from the main peak. |
| Linearity | Analysis of five concentrations (e.g., 50% to 150% of target). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Spiking of placebo with known amounts of API at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%.[9] |
| Precision (Repeatability) | Six replicate preparations of the sample at 100% concentration. | % RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N ≈ 10). | Precision at LOQ should meet acceptance criteria (%RSD ≤ 10%). |
| Robustness | Small, deliberate variations in method parameters (pH, flow rate, column temp). | System suitability parameters must be met. Purity results should not be significantly affected. |
Conclusion
The described HPLC method provides a reliable and robust solution for determining the purity of this compound. By utilizing a polar-endcapped stationary phase and carefully controlled mobile phase conditions, the challenges associated with analyzing this polar compound are effectively overcome. The comprehensive validation based on ICH guidelines ensures the method's accuracy, precision, and specificity, making it highly suitable for implementation in a quality control laboratory for routine release testing and stability studies.
References
-
Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: American Pharmaceutical Review URL: [Link]
-
Title: Strategies to Enable and Simplify HPLC Polar Compound Separation Source: Separation Science URL: [Link]
-
Title: HPLC for the Retention and Resolution of Very Polar Compounds Source: Fisher Scientific URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases Source: Jones Chromatography URL: [Link]
-
Title: Polar Compounds Source: SIELC Technologies URL: [Link]
-
Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]
-
Title: Method Development and Validation of HPLC as per ICH Guidelines - A Review Source: Zenodo URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine Source: PubMed URL: [Link]
Sources
- 1. 1220031-57-1|Piperidin-3-yl 2-methoxyacetate hydrochloride|BLD Pharm [bldpharm.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. actascientific.com [actascientific.com]
Application Note: Structural Elucidation of 3-Piperidinyl 2-methoxyacetate hydrochloride using NMR and Mass Spectrometry
Introduction
3-Piperidinyl 2-methoxyacetate hydrochloride is a small molecule of interest in pharmaceutical research and development, incorporating a piperidine ring, an ester linkage, and a methoxy group. The piperidine moiety is a common scaffold in many pharmaceuticals.[1] Precise structural confirmation of such molecules is a critical step in the drug development pipeline. This application note provides a detailed guide to the structural characterization of this compound using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). We will delve into the causality behind experimental choices and provide self-validating protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to provide unambiguous confirmation of the covalent structure and connectivity of the target molecule.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact.[1]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Instrumentation: Utilize a tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with an ESI source.
-
ESI Source Parameters:
-
Ionization Mode: Positive ion mode is selected due to the basicity of the piperidine nitrogen.[1]
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow (N₂): 600 L/hr
-
-
Mass Analyzer Parameters:
-
Full Scan Range: m/z 50-500
-
Acquisition Mode: W-mode (for high resolution)
-
-
Data Analysis:
-
Determine the accurate mass of the protonated molecule, [M+H]⁺.
-
Utilize the instrument's software to calculate the elemental composition based on the accurate mass.
-
Expected Results and Interpretation
The chemical formula of 3-Piperidinyl 2-methoxyacetate (the free base) is C₈H₁₅NO₃. The expected monoisotopic mass of the protonated molecule [C₈H₁₆NO₃]⁺ is 174.1125 g/mol . HRMS analysis should yield a measured mass that is within a few parts per million (ppm) of this theoretical value, confirming the elemental composition.
| Parameter | Expected Value |
| Chemical Formula (Free Base) | C₈H₁₅NO₃ |
| Protonated Species | [C₈H₁₆NO₃]⁺ |
| Theoretical Monoisotopic Mass | 174.1125 g/mol |
| Expected Mass Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
To further confirm the structure, tandem mass spectrometry (MS/MS) can be performed on the protonated precursor ion. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are then analyzed.
Experimental Protocol: MS/MS
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 174.11.
-
Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
-
Data Analysis: Analyze the m/z values of the fragment ions to deduce the structure.
Expected Fragmentation Pattern
The fragmentation of piperidine derivatives and esters follows predictable pathways.[1][2][3] For 3-Piperidinyl 2-methoxyacetate, key expected fragmentations include:
-
Loss of the methoxyacetyl group: Cleavage of the ester bond can result in the loss of a neutral methoxyacetic acid molecule (C₃H₆O₃, 90.03 g/mol ), leading to a piperidinyl cation fragment.
-
Cleavage of the piperidine ring: α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen, is a common fragmentation pathway for piperidines.[1]
-
Ester fragmentation: Cleavage adjacent to the carbonyl group is also a characteristic fragmentation pattern for esters.[2][3]
Caption: Expected COSY correlations.
The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlation). [4]This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.
Caption: Expected HSQC correlations.
Conclusion
The combination of high-resolution mass spectrometry and a suite of NMR experiments provides a robust and comprehensive characterization of this compound. HRMS confirms the elemental composition, while MS/MS provides evidence for the key functional groups. 1D and 2D NMR techniques work in concert to unambiguously determine the covalent structure and connectivity of the molecule. The protocols and expected data presented in this application note serve as a detailed guide for researchers in the structural verification of this and similar small molecules.
References
- BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. doi:10.4172/2155-9872.S1-001.
- Minton, M. A., et al. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate.
- Not Mystery, C. (2013, December 17). Fragmentation and mass spectra of Esters. Chemistry!!! Not Mystery.
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- BenchChem. (n.d.). Unlocking Molecular Structures: A Comparative Guide to 2D NMR Techniques for Validating Synthesized Derivatives.
Sources
Application Notes and Protocols for Developing a Cell-Based Assay for 3-Piperidinyl 2-methoxyacetate hydrochloride
Introduction: Unveiling the Bioactivity of a Novel Compound
In the landscape of contemporary drug discovery, the characterization of novel chemical entities is a critical first step. 3-Piperidinyl 2-methoxyacetate hydrochloride is a compound of interest whose biological activity is not yet extensively documented in public literature. An analysis of its chemical structure, featuring a piperidinyl group and an acetate moiety, suggests a potential interaction with the cholinergic system, a key network in neurotransmission. This has led to the hypothesis that the compound may function as an acetylcholinesterase (AChE) inhibitor.
Acetylcholinesterase is a pivotal enzyme that hydrolyzes the neurotransmitter acetylcholine, thereby terminating the signal at cholinergic synapses.[1] Inhibition of AChE leads to an accumulation of acetylcholine, which has therapeutic applications in conditions such as Alzheimer's disease and myasthenia gravis.[2][3]
These application notes provide a comprehensive, step-by-step guide for researchers to develop a robust cell-based assay to investigate the potential AChE inhibitory activity of this compound. The human neuroblastoma cell line, SH-SY5Y, is selected as the model system due to its well-established use in neurobiology and neurotoxicity studies.[4][5] The protocol will detail both a colorimetric and a more sensitive fluorometric method for detecting AChE activity.
Foundational Logic: The Scientific Rationale
The central principle of this assay is to quantify the activity of endogenous AChE in SH-SY5Y cells in the presence and absence of the test compound. A reduction in AChE activity upon treatment with this compound would support the hypothesis of it being an AChE inhibitor.
We will employ two well-established detection methods:
-
The Ellman Method (Colorimetric): This classic assay relies on the substrate acetylthiocholine (ATCh), which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[6][7][8] The rate of color formation is directly proportional to AChE activity.[6]
-
Fluorometric Assay: For enhanced sensitivity, a fluorometric approach can be utilized.[9][10] These assays often employ a substrate that, through a series of enzymatic reactions initiated by AChE, leads to the generation of a highly fluorescent product.[9] This method can detect lower levels of enzyme activity.[10]
To ensure the validity of our results, the experimental design will include a known AChE inhibitor, such as Donepezil or Physostigmine, as a positive control, and a vehicle control (e.g., DMSO).
Experimental Workflow and Signaling Pathway Visualization
The overall workflow for the cell-based assay is depicted below:
Caption: Experimental workflow for the cell-based AChE inhibition assay.
The underlying signaling pathway being investigated is the enzymatic degradation of acetylcholine by acetylcholinesterase.
Sources
- 1. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. cyagen.com [cyagen.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 8. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amplite® Fluorimetric Acetylcholinesterase Assay Kit *Red Fluorescence* | AAT Bioquest [aatbio.com]
- 10. Acetylcholinesterase Assay Kit (Fluorometric -Red) (ab138873) | Abcam [abcam.com]
Investigating the Pharmacological Profile of 3-Piperidinyl 2-methoxyacetate hydrochloride at Muscarinic Acetylcholine Receptors
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive framework for the pharmacological characterization of novel compounds, using 3-Piperidinyl 2-methoxyacetate hydrochloride as a representative candidate. We detail a multi-tiered experimental approach, beginning with receptor binding affinity to determine selectivity across all five muscarinic receptor subtypes (M₁-M₅), followed by functional assays to elucidate the compound's efficacy as an agonist or antagonist. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.
Introduction: The Therapeutic Potential of Muscarinic Receptor Modulation
Muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein coupled receptor (GPCR) subtypes (M₁-M₅) that mediate the actions of the neurotransmitter acetylcholine.[1][2] These receptors are integral to the function of the central and peripheral nervous systems, regulating processes such as cognition, cardiovascular function, smooth muscle contraction, and glandular secretion.[3] Their wide distribution and critical physiological roles make them attractive therapeutic targets for a range of disorders, including Alzheimer's disease, schizophrenia, COPD, and overactive bladder.[4][5]
The five mAChR subtypes are broadly classified into two signaling families based on their G-protein coupling preferences:
-
Gq/₁₁-coupled receptors (M₁, M₃, M₅): Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca²⁺]i) and activation of protein kinase C (PKC).[1]
-
Gi/o-coupled receptors (M₂, M₄): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
The development of subtype-selective ligands is a primary goal in muscarinic pharmacology to achieve targeted therapeutic effects while minimizing side effects. This application note outlines a systematic workflow to determine the affinity and functional activity of a novel investigational compound, this compound, at each of the five human mAChR subtypes.
Gq/11 Signaling Pathway
Caption: Gq-coupled muscarinic receptor signaling cascade.
Gi/o Signaling Pathway
Caption: Gi-coupled muscarinic receptor signaling cascade.
Experimental Workflow: A Phased Approach
A logical progression of experiments is crucial for an efficient and comprehensive pharmacological evaluation. We propose a three-phase workflow.
Caption: Phased workflow for compound characterization.
Phase 1 Protocol: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (M₁-M₅).
Principle: Competition binding assays measure the ability of an unlabeled test compound to displace a specific radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and used to calculate the inhibition constant (Ki), which reflects the compound's binding affinity.[6]
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing human M₁, M₂, M₃, M₄, or M₅ receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Non-specific Binding Control: Atropine (1 µM).
-
Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Instrumentation: Liquid scintillation counter.
Protocol:
-
Plate Setup: In a 96-well plate, designate wells for total binding (radioligand + buffer), non-specific binding (radioligand + 1 µM atropine), and competition (radioligand + varying concentrations of the test compound).
-
Reagent Addition: To each well, add reagents in the following order:
-
50 µL of Assay Buffer (for total binding) OR 50 µL of 1 µM Atropine (for non-specific binding) OR 50 µL of test compound dilution.
-
150 µL of the cell membrane preparation (typically 5-20 µg protein/well).
-
50 µL of [³H]-NMS (at a final concentration near its Kd, e.g., 0.5 nM).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[7]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filter plate. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Expected Data Summary:
| Receptor Subtype | Ki (nM) of Test Compound |
| M₁ | Calculated Value |
| M₂ | Calculated Value |
| M₃ | Calculated Value |
| M₄ | Calculated Value |
| M₅ | Calculated Value |
Phase 2 Protocols: Functional Cellular Assays
Once binding affinity is established, the next step is to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
Calcium Mobilization Assay (for M₁, M₃, M₅)
Objective: To measure the ability of the test compound to stimulate or inhibit Gq-mediated calcium release.
Principle: Gq-coupled receptor activation leads to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators like Fluo-4 AM, which exhibits a large fluorescence enhancement upon binding Ca²⁺.[8][9][10]
Materials:
-
Cell Line: HEK293 cells stably expressing human M₁, M₃, or M₅ receptors.
-
Calcium Indicator: Fluo-4 AM or a similar dye.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Positive Control Agonist: Acetylcholine (ACh) or Carbachol.
-
Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or a fluorescence plate reader with kinetic read capability.
Protocol (Agonist Mode):
-
Cell Plating: Seed cells in 96- or 384-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Remove growth media and incubate cells with Fluo-4 AM loading buffer for 60 minutes at 37°C.
-
Compound Addition: Place the cell plate in the reader. Add varying concentrations of the test compound and measure fluorescence intensity kinetically over 2-3 minutes.
-
Data Analysis: Determine the maximal fluorescence response for each concentration. Plot the response against the log concentration of the compound and fit to a sigmoidal curve to determine the EC₅₀ (potency) and Emax (efficacy relative to a full agonist).
Protocol (Antagonist Mode):
-
Follow steps 1 and 2 above.
-
Pre-incubation: Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes.
-
Agonist Challenge: Add a fixed concentration of a positive control agonist (e.g., ACh at its EC₈₀) and measure the fluorescence response.
-
Data Analysis: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.
[³⁵S]GTPγS Binding Assay (for M₂, M₄)
Objective: To measure the ability of the test compound to stimulate or inhibit Gi-mediated G-protein activation.
Principle: Agonist activation of a Gi-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, results in its accumulation, which can be quantified as a direct measure of receptor activation.[11][12][13]
Materials:
-
Receptor Source: Membranes from cells stably expressing human M₂ or M₄ receptors.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
GDP: To ensure receptors are in a basal state.
-
Instrumentation: Liquid scintillation counter.
Protocol (Agonist Mode):
-
Reaction Mix: In a 96-well plate, add cell membranes, GDP (e.g., 10 µM), and varying concentrations of the test compound.
-
Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Termination & Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
-
Counting: Dry the plate and measure incorporated radioactivity via scintillation counting.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine EC₅₀ and Emax.
Phase 3 Protocol: Ex Vivo Isolated Tissue Assays
Objective: To evaluate the compound's functional effect in a more physiologically relevant system containing native receptors.
Principle: Organ bath (or tissue bath) assays measure the isometric contraction or relaxation of isolated tissue strips in response to pharmacological agents.[14] This provides valuable information on the compound's efficacy and potency in a complex biological environment.
Materials:
-
Tissues:
-
M₃ Receptor: Guinea pig trachea or bladder smooth muscle strips.
-
M₂ Receptor: Guinea pig right atrium (for negative chronotropic effects).
-
-
Physiological Salt Solution: Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Instrumentation: Organ bath system with isometric force transducers and a data acquisition system.[15]
General Protocol:
-
Tissue Preparation: Dissect the desired tissue and prepare strips or rings of appropriate size. Mount the tissue in the organ bath chambers filled with Krebs solution under a resting tension (e.g., 1-2 g).
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15-20 minutes.
-
Viability Check: Test tissue viability by inducing a contraction with a standard agent (e.g., KCl). Wash thoroughly and allow the tissue to return to baseline.
-
Concentration-Response Curve (Agonist): Add the test compound to the bath in a cumulative, stepwise manner (e.g., half-log increments), allowing the response to stabilize at each concentration. Record the change in tension.
-
Schild Analysis (Antagonist):
-
Generate a control concentration-response curve for a standard agonist (e.g., Carbachol).
-
Wash the tissue and incubate with a fixed concentration of the test compound (as the antagonist) for 30-60 minutes.
-
Repeat the agonist concentration-response curve in the presence of the antagonist. A parallel rightward shift in the curve indicates competitive antagonism.
-
Repeat this process with several different concentrations of the antagonist.
-
Data Analysis:
-
Agonist: Plot the response (% of maximum KCl contraction) against the log agonist concentration to determine pEC₅₀ (-log EC₅₀).
-
Antagonist: Calculate the concentration ratio (CR) from the rightward shift of the agonist curve. A Schild plot of log(CR-1) versus the log antagonist concentration can be used to determine the pA₂ value, which is an estimate of the antagonist's affinity.
Safety and Handling
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. When handling radiolabeled compounds like [³H]-NMS and [³⁵S]GTPγS, follow all institutional and regulatory guidelines for radiation safety, including proper shielding, monitoring, and waste disposal. For the test compound, this compound, refer to its specific Safety Data Sheet (SDS) for detailed handling and toxicity information.[16]
References
-
Abrams, P., Andersson, K. E. (2007). Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder. British Journal of Pharmacology. Available from: [Link]
-
An, L., Yang, T. (2007). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. NIH. Available from: [Link]
-
Al-Ghamdi, M., Al-Harthi, S. (2018). Distribution and function of the muscarinic receptor subtypes in the cardiovascular system. Physiological Reports. Available from: [Link]
-
Broadley, K. J., Hegde, S. S. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. Available from: [Link]
-
Bootman, M. D., Roderick, H. L. (2010). Using Calcium Imaging as a Readout of GPCR Activation. Springer Nature Experiments. Available from: [Link]
-
Conn, P. J., Christopoulos, A., Lindsley, C. W. (2009). Signaling Diversity Mediated by Muscarinic Acetylcholine Receptor Subtypes and Evidence for Functional Selectivity. Molecular Pharmacology. Available from: [Link]
-
Assay Guidance Manual (2012). GTPγS Binding Assays. NCBI Bookshelf. Available from: [Link]
-
MilliporeSigma (n.d.). Receptor Binding Assays. Multiwell Plates. Available from: [Link]
-
Ghoshal, A., Fiscella, M., et al. (2022). Muscarinic Receptor Subtype Pharmacology and Physiology. ResearchGate. Available from: [Link]
-
Creative Bioarray (n.d.). GTPγS Binding Assay. Creative Bioarray. Available from: [Link]
-
An, L., Yang, T., et al. (2007). Screening G protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging plate reader. Journal of Biomolecular Screening. Available from: [Link]
-
Yang, D., Wei, C., et al. (2010). Functional analysis of G-protein coupled receptors using a new fluorescein lactone-based intracellular calcium indicator. Analytical Methods. Available from: [Link]
-
Le, T., Tadi, P. (2023). Physiology, Muscarinic Receptor. StatPearls - NCBI Bookshelf. Available from: [Link]
-
Vasavda, C., Kantesaria, S., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments. Available from: [Link]
-
Ward, R. J., Milligan, G. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Springer Nature Experiments. Available from: [Link]
-
Kawashima, K., Fujimoto, M., et al. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neuroimmunology. Available from: [Link]
-
REPROCELL (n.d.). Contraction in human bladder (Muscarinic receptors – Carbachol). REPROCELL. Available from: [Link]
-
ION Biosciences (n.d.). Gαq GPCR assays. ION Biosciences. Available from: [Link]
-
Gifford Bioscience (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]
-
Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. Available from: [Link]
-
Broadley, K. J., Hegde, S. S. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. Available from: [Link]
-
Pulido-Rios, M. T., Steinfeld, T., et al. (2010). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. Current Protocols in Pharmacology. Available from: [Link]
-
Penner, S. B., Thompson, M., et al. (2020). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. BMC Research Notes. Available from: [Link]
-
Candenas, M. L., et al. (2001). Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein. British Journal of Pharmacology. Available from: [Link]
-
The Pharmacology Education Project (2020). Aorta Myograph Experiment (organ bath experiment - pharmacology). YouTube. Available from: [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2007022351A2 - Muscarinic acetylcholine receptor antagonists - Google Patents [patents.google.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 10. Screening G protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro isolated tissue functional muscarinic receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Efficacy Testing of 3-Piperidinyl 2-methoxyacetate hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to Evaluating Novel Cognitive Enhancers
The pursuit of therapeutic agents to combat cognitive decline associated with neurodegenerative diseases and aging is a cornerstone of modern neuroscience research. 3-Piperidinyl 2-methoxyacetate hydrochloride presents as a novel small molecule with potential nootropic activity, necessitating a robust and scientifically rigorous preclinical evaluation to ascertain its efficacy. Due to the limited publicly available data on this specific compound, this document provides a comprehensive guide to establishing its efficacy profile, framed within the hypothesis that it acts as a cognitive enhancer.
This guide is designed to provide a strategic framework for researchers, moving beyond a simple recitation of protocols. It emphasizes the rationale behind model selection, experimental design, and the integration of behavioral and molecular readouts to build a compelling case for the therapeutic potential of this compound. The protocols detailed herein are established and widely accepted in the field of neuropharmacology for the evaluation of nootropic agents.[1][2][3]
Rationale for Animal Model Selection: Modeling Cognitive Dysfunction
The choice of an appropriate animal model is paramount for the successful evaluation of a potential cognitive enhancer. The ideal model should recapitulate key aspects of the human condition of interest and be sensitive to pharmacological intervention.[4] Given the hypothesized nootropic properties of this compound, two primary categories of animal models are recommended: models of induced cognitive deficit and genetic models of neurodegenerative disease.
Pharmacologically-Induced Amnesia Models: A First-Line Screening Tool
For initial efficacy screening, pharmacologically-induced amnesia models offer a rapid and cost-effective approach to assess pro-cognitive effects.[1] The most common and well-validated model utilizes the muscarinic receptor antagonist, scopolamine, to induce a transient and reversible cognitive deficit, primarily affecting learning and short-term memory. This model is particularly relevant for compounds suspected to modulate the cholinergic system.
Causality behind Experimental Choice: Scopolamine-induced amnesia mimics the cholinergic deficit observed in Alzheimer's disease, providing a relevant, albeit simplified, pathological context.[5] A positive outcome in this model would provide initial evidence that this compound can ameliorate cholinergic-dependent cognitive dysfunction.
Genetic Models of Alzheimer's Disease: Probing Disease-Modifying Potential
To investigate the potential of this compound to address the underlying pathology of a neurodegenerative disease, transgenic mouse models of Alzheimer's disease (AD) are indispensable.[6][7] These models are genetically engineered to overexpress human genes associated with familial AD, such as amyloid precursor protein (APP) and presenilin-1 (PSEN1), leading to the development of hallmark AD pathologies, including amyloid plaques and cognitive deficits.[6][7]
Expertise & Experience: While numerous AD mouse models exist, the APP/PS1 mouse model is a widely used and well-characterized option that develops robust amyloid pathology and age-dependent cognitive decline, making it suitable for testing the efficacy of novel therapeutics.[7] Evaluating the compound in such a model allows for the assessment of both symptomatic relief (cognitive improvement) and potential disease-modifying effects (reduction in amyloid pathology).
Alternative and Complementary Models: For broader screening and to understand different aspects of cognitive function, other models can be considered:
-
Zebrafish (Danio rerio): Offer high-throughput screening capabilities for identifying cognitive enhancers due to their rapid development and well-characterized genetics.[8][9][10][11]
-
Rats: Their larger size and more complex behavioral repertoire can be advantageous for certain cognitive tasks compared to mice.[12]
Experimental Workflow for Efficacy Evaluation
The following diagram illustrates a logical workflow for the preclinical evaluation of this compound.
Caption: A phased approach for evaluating the efficacy of this compound.
Detailed Protocols
Protocol 1: Scopolamine-Induced Amnesia and Passive Avoidance Task
This protocol is designed for the initial screening of the pro-cognitive effects of this compound.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Saline solution (0.9% NaCl)
-
Passive avoidance apparatus
-
Male C57BL/6 mice (8-10 weeks old)
Step-by-Step Methodology:
-
Compound Preparation: Dissolve this compound in saline to the desired concentrations. Prepare a fresh solution of scopolamine in saline (e.g., 1 mg/kg).
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to the following groups (n=10-12 per group):
-
Vehicle (Saline) + Vehicle (Saline)
-
Vehicle (Saline) + Scopolamine
-
This compound (Dose 1) + Scopolamine
-
This compound (Dose 2) + Scopolamine
-
This compound (Dose 3) + Scopolamine
-
Positive Control (e.g., Donepezil) + Scopolamine
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 60 minutes before the training trial. Administer scopolamine or vehicle (i.p.) 30 minutes before the training trial.
-
Training Trial (Day 1):
-
Place the mouse in the light compartment of the passive avoidance apparatus.
-
After a 30-second habituation period, open the guillotine door.
-
When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
-
Test Trial (Day 2 - 24 hours after training):
-
Place the mouse back in the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (step-through latency), with a cut-off time of 300 seconds. No foot shock is delivered during the test trial.
-
-
Data Analysis: Analyze the step-through latency using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A significant increase in step-through latency in the drug-treated groups compared to the scopolamine-only group indicates improved memory retention.
Trustworthiness: This protocol includes both negative (Vehicle + Scopolamine) and positive (e.g., Donepezil) control groups to validate the experimental setup and provide a benchmark for the efficacy of the test compound.
Protocol 2: Chronic Treatment and Morris Water Maze in APP/PS1 Mice
This protocol assesses the long-term efficacy of this compound on spatial learning and memory in a transgenic model of Alzheimer's disease.
Materials:
-
This compound
-
APP/PS1 transgenic mice and wild-type littermates (e.g., 6 months of age)
-
Morris water maze apparatus
-
Data acquisition and analysis software
Step-by-Step Methodology:
-
Compound Preparation and Dosing: Prepare the compound for daily administration (e.g., oral gavage or in drinking water) based on the dose-range finding studies.
-
Chronic Treatment: Treat APP/PS1 and wild-type mice with vehicle or this compound for a period of 4 to 8 weeks.
-
Morris Water Maze (conducted during the last week of treatment):
-
Acquisition Phase (4-5 days):
-
Four trials per day with an inter-trial interval of 15 minutes.
-
Gently place the mouse into the water at one of the four starting positions, facing the wall of the pool.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to stay there for 15 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.
-
-
-
Data Analysis:
-
Acquisition Phase: Analyze escape latency and path length using a two-way repeated-measures ANOVA.
-
Probe Trial: Analyze the time in the target quadrant and platform crossings using a one-way ANOVA followed by a post-hoc test.
-
-
Brain Tissue Analysis (Post-behavioral testing):
-
Following the completion of behavioral testing, euthanize the animals and collect brain tissue.
-
Perform immunohistochemistry or ELISA to quantify amyloid-beta plaque load.
-
Conduct Western blotting or qPCR to measure levels of inflammatory markers (e.g., Iba1, GFAP) and synaptic proteins (e.g., synaptophysin, PSD-95).
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Representative Data from Passive Avoidance Task
| Treatment Group | N | Step-Through Latency (seconds) (Mean ± SEM) |
| Vehicle + Vehicle | 12 | 285.4 ± 12.1 |
| Vehicle + Scopolamine | 12 | 45.2 ± 8.7 |
| Compound (1 mg/kg) + Scopolamine | 12 | 150.8 ± 20.3* |
| Compound (5 mg/kg) + Scopolamine | 12 | 225.1 ± 25.6 |
| Donepezil (1 mg/kg) + Scopolamine | 12 | 250.5 ± 22.4 |
| Data are hypothetical. *p<0.05, **p<0.01 compared to Vehicle + Scopolamine group. |
Table 2: Representative Data from Morris Water Maze Probe Trial in APP/PS1 Mice
| Genotype/Treatment | N | Time in Target Quadrant (%) (Mean ± SEM) |
| Wild-Type + Vehicle | 10 | 45.8 ± 3.2 |
| APP/PS1 + Vehicle | 10 | 28.1 ± 2.5 |
| APP/PS1 + Compound (5 mg/kg/day) | 10 | 39.5 ± 3.0* |
| Data are hypothetical. *p<0.05 compared to APP/PS1 + Vehicle group. |
Signaling Pathway Visualization
While the precise mechanism of action of this compound is unknown, a potential target is the cholinergic signaling pathway, which is crucial for learning and memory and is impaired in Alzheimer's disease.
Caption: Potential mechanisms of action within the cholinergic signaling pathway.
Conclusion and Future Directions
These application notes provide a comprehensive framework for the preclinical efficacy testing of this compound as a potential cognitive enhancer. A phased approach, beginning with acute pharmacological models and progressing to chronic studies in transgenic disease models, will provide a robust dataset to support further development. Future studies should aim to elucidate the precise mechanism of action, which will further inform its therapeutic potential and guide clinical development.
References
-
Creative Bioarray. (n.d.). Animal Models of Neurodegenerative Diseases. Retrieved from [Link]
- Gauthier, A. C., et al. (2021). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 14, 796923.
- Dawson, T. M., et al. (2018). Animal models of neurodegenerative diseases.
- OAE Publishing Inc. (2023).
- La-Beck, N. M., & Ghandforoush, A. (2018). All (animal) models (of neurodegeneration) are wrong. Are they also useful?. Journal of Neurochemistry, 147(5), 587-590.
- Stewart, A. M., et al. (2012). The developing utility of zebrafish models for cognitive enhancers research. Current Neuropharmacology, 10(3), 263–271.
-
ResearchGate. (2012). (PDF) The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Retrieved from [Link]
- Kalueff, A. V., et al. (2024). Zebrafish models for studying cognitive enhancers. Neuroscience and Biobehavioral Reviews, 154, 105797.
-
Ingenta Connect. (2012). The Developing Utility of Zebrafish Models for Cognitive Enhancer.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Introduction - Animal Models of Cognitive Impairment. Retrieved from [Link]
-
ResearchGate. (2023). Current Trends in the Animal Models for Screening of Nootropic Agents. Retrieved from [Link]
- PubMed. (2023). Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review. Current Reviews in Clinical and Experimental Pharmacology, 18(3), 255-269.
- International Journal of Pharmacy. (n.d.).
-
Scribd. (n.d.). SEMINAR ON SCREENING of Nootropics. Retrieved from [Link]
Sources
- 1. Introduction - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. rupress.org [rupress.org]
- 8. The developing utility of zebrafish models for cognitive enhancers research - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Zebrafish models for studying cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Developing Utility of Zebrafish Models for Cognitive Enhancer...: Ingenta Connect [ingentaconnect.com]
- 12. oaepublish.com [oaepublish.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Piperidinyl 2-methoxyacetate Hydrochloride
This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Piperidinyl 2-methoxyacetate hydrochloride. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this multi-step synthesis and optimize your product yield and purity.
Troubleshooting Guide
Encountering unexpected results is a common part of synthetic chemistry. This section addresses specific issues you might face during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inefficient Esterification: Incomplete reaction between 3-hydroxypiperidine and 2-methoxyacetic acid (or its derivative). | 1. Choice of Esterification Method: If using a direct acid-catalyzed (e.g., Fischer) esterification, consider switching to a milder, more efficient coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). 2. Use of an Activated Acid: Convert 2-methoxyacetic acid to its more reactive acid chloride (2-methoxyacetyl chloride) using thionyl chloride or oxalyl chloride. This will react more readily with the hydroxyl group of 3-hydroxypiperidine. 3. N-Protection: The secondary amine of 3-hydroxypiperidine can compete with the hydroxyl group, leading to N-acylation. Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before esterification. |
| Side Reactions: N-acylation of the piperidine nitrogen, or decomposition of starting materials or product. | 1. N-Protection: As mentioned above, protecting the piperidine nitrogen is the most effective way to prevent N-acylation. 2. Temperature Control: Ensure the reaction is carried out at the optimal temperature. For reactions involving acid chlorides, it is often beneficial to start at a low temperature (e.g., 0 °C) and slowly warm to room temperature. | |
| Product is an Oil, Fails to Crystallize | Impure Product: The presence of unreacted starting materials, byproducts, or residual solvent can inhibit crystallization. | 1. Rigorous Purification: Purify the free base form of the product (3-piperidinyl 2-methoxyacetate) using column chromatography before attempting salt formation. 2. Solvent System for Crystallization: Experiment with different solvent systems for the hydrochloride salt formation and crystallization. A common technique is to dissolve the free base in a solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, ethyl acetate) and then add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol). |
| Hygroscopic Nature: The hydrochloride salt may be hygroscopic and absorb atmospheric moisture, leading to an oily appearance. | 1. Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried before use. Conduct the salt formation and filtration under an inert atmosphere (e.g., nitrogen or argon). 2. Drying: Dry the final product under high vacuum for an extended period. | |
| Formation of Multiple Products | Lack of N-Protection: As discussed, this can lead to a mixture of N-acylated and O-acylated products. | 1. Implement N-Protection: Protect the piperidine nitrogen with a Boc group, which is stable under the esterification conditions and can be easily removed with an acid (e.g., TFA or HCl) in the final deprotection/salt formation step. |
| Racemization: If you are using an enantiomerically pure form of 3-hydroxypiperidine, some reaction conditions can lead to racemization. | 1. Mild Reaction Conditions: Use mild coupling agents (EDC/DMAP) and avoid harsh acidic or basic conditions and high temperatures. |
Frequently Asked Questions (FAQs)
This section covers common questions regarding the synthesis of this compound, providing detailed explanations and best practices.
Q1: What is the best strategy for the esterification step to maximize yield?
The most robust strategy involves a protected intermediate. The secondary amine in 3-hydroxypiperidine is a competing nucleophile that can react with your acylating agent, leading to undesired N-acylation and a lower yield of your target O-acylated product.
Recommended Workflow:
-
N-Protection: Protect the nitrogen of 3-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc)₂O. The resulting Boc-protected 3-hydroxypiperidine is stable and will not undergo N-acylation.
-
Esterification: React the N-Boc-3-hydroxypiperidine with 2-methoxyacetic acid using a carbodiimide coupling agent like EDC in the presence of DMAP. This method is generally high-yielding and proceeds under mild conditions, minimizing side reactions.
-
Deprotection and Salt Formation: The final step involves the removal of the Boc group and the formation of the hydrochloride salt. This can often be achieved in a single step by treating the N-Boc protected ester with a solution of hydrochloric acid in a suitable solvent like 1,4-dioxane or isopropanol.
Q2: I am observing a byproduct with a similar mass to my product. What could it be?
If you have not protected the piperidine nitrogen, the most likely byproduct is the N-acylated isomer, 1-(2-methoxyacetyl)piperidin-3-ol. Another possibility is the di-acylated product where both the nitrogen and the oxygen have been acylated.
How to Confirm:
-
¹H NMR Spectroscopy: The O-acylated product will show a downfield shift of the proton on the carbon bearing the ester group (the CH-O proton). The N-acylated product will show characteristic amide proton signals and shifts in the protons adjacent to the nitrogen.
-
Chromatography: The two isomers will likely have different polarities and can be separated by column chromatography.
Q3: My hydrochloride salt is forming as a sticky solid or oil. How can I obtain a crystalline product?
This is a common issue, often related to purity or the crystallization technique.
Troubleshooting Steps:
-
Ensure High Purity of the Free Base: Before forming the salt, purify the free base (3-piperidinyl 2-methoxyacetate) by flash column chromatography on silica gel.
-
Choice of Solvent for Salt Formation: The choice of solvent is critical. You need a solvent in which the free base is soluble but the hydrochloride salt is not. Diethyl ether is a common choice.
-
Slow Addition: Dissolve your purified free base in the chosen solvent (e.g., diethyl ether). Slowly add a stoichiometric amount of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in 1,4-dioxane) with vigorous stirring. Adding the acid too quickly can cause the salt to crash out as an amorphous solid or oil.
-
Trituration: If an oil forms, try cooling the mixture and scratching the inside of the flask with a glass rod to induce crystallization. You can also try adding a small amount of a co-solvent in which the salt is even less soluble (a non-polar solvent like hexane) to promote precipitation. This process is known as trituration.
-
Use of Gaseous HCl: For very stubborn cases, bubbling dry HCl gas through a solution of the free base in a suitable solvent can sometimes yield a crystalline product. This should be done with extreme caution in a well-ventilated fume hood.
Q4: What are the key analytical techniques I should use to characterize my final product?
To confirm the structure and purity of this compound, a combination of spectroscopic and analytical methods is essential.
-
¹H and ¹³C NMR Spectroscopy: This will confirm the connectivity of the atoms and the successful formation of the ester and the salt. Key signals to look for in ¹H NMR include the methoxy group singlet, the methylene protons of the acetate group, and the characteristic signals of the piperidine ring protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the free base form of your product.
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch of the ester group, typically around 1735-1750 cm⁻¹. You will also see broad N-H stretches from the protonated amine salt.
-
Elemental Analysis (CHN Analysis): This provides the elemental composition of your compound and is a good indicator of purity.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
-
Use of Carbodiimides in Peptide Synthesis. ScienceDirect. Available at: [Link]
Technical Support Center: Synthesis of 3-Piperidinyl 2-methoxyacetate hydrochloride
Welcome to the technical support guide for the synthesis of 3-Piperidinyl 2-methoxyacetate hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical solutions for challenges encountered during this synthesis, with a specific focus on the identification and mitigation of side products.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical intermediates. The target molecule is typically synthesized via the esterification of 3-hydroxypiperidine with 2-methoxyacetic acid or its activated derivatives. While the primary reaction appears straightforward, the bifunctional nature of 3-hydroxypiperidine (containing both a secondary amine and a secondary alcohol) presents a significant challenge: the potential for competitive side reactions, primarily N-acylation.
This guide provides a structured approach to understanding, identifying, and controlling the formation of these impurities to ensure high purity and yield of the desired product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction is complete, but my crude NMR/LC-MS shows a significant impurity with a similar mass to my product. What is it likely to be?
A1: The most probable side product is the N-acylated isomer, 1-(2-methoxyacetyl)piperidin-3-ol . This occurs because the secondary amine on the piperidine ring competes with the hydroxyl group as a nucleophile, attacking the activated carboxylic acid.[1][2][3]
-
Causality: The nitrogen atom of the secondary amine is often more nucleophilic than the oxygen of the secondary alcohol. Without proper reaction control or a protecting group strategy, a mixture of O-acylated (desired product) and N-acylated (side product) compounds is common.[4]
-
Troubleshooting:
-
Confirm Identity: Use 2D NMR techniques (HMBC, HSQC) to confirm the connectivity. The N-acylated isomer will show a correlation between the carbonyl carbon and the protons on the carbons adjacent to the nitrogen in the piperidine ring.
-
Reaction Control: See Q2 for strategies to favor O-acylation.
-
Q2: How can I minimize the formation of the N-acylated side product and improve the selectivity for the desired O-acylated ester?
A2: Achieving high selectivity for O-acylation requires careful selection of reaction conditions to modulate the relative nucleophilicity of the amine and hydroxyl groups.
-
Acid-Mediated Acylation: Performing the esterification under acidic conditions is a highly effective strategy.[5] The secondary amine is protonated to form an ammonium salt, which is no longer nucleophilic. This leaves the hydroxyl group as the primary site for acylation.
-
Protocol Insight: Starting with 3-hydroxypiperidine hydrochloride or adding a strong acid like HCl before introducing the acylating agent can significantly improve selectivity.[5]
-
-
Use of Protecting Groups: An alternative, albeit longer, route is to protect the piperidine nitrogen before esterification.[6][7]
-
Common Protecting Groups: The tert-butoxycarbonyl (Boc) group is widely used.[7][8][9] You would first synthesize (S)-1-Boc-3-hydroxypiperidine, perform the esterification on the hydroxyl group, and then deprotect the Boc group under acidic conditions, which simultaneously forms the final hydrochloride salt.
-
-
Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically preferred product, though kinetic control is often the dominant factor in this competitive reaction.
Q3: I used a carbodiimide coupling agent like DCC for the esterification and now have a white, insoluble precipitate that is difficult to remove. What is it and how do I get rid of it?
A3: The precipitate is almost certainly 1,3-dicyclohexylurea (DCU) , a common byproduct of DCC-mediated coupling reactions.[10]
-
Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol. In the process, DCC is consumed and precipitates as the inert and poorly soluble DCU.[11]
-
Troubleshooting & Removal Protocol:
-
Primary Filtration: Most of the DCU can be removed by simple filtration of the reaction mixture, as it has low solubility in common solvents like dichloromethane (DCM) or acetonitrile.[12][13][14]
-
Solvent Selection: Running the reaction in acetonitrile can be advantageous as DCU is even less soluble in it compared to DCM.[12][14]
-
Post-Workup Precipitation: After an aqueous workup, if residual DCU remains, concentrate the organic phase and redissolve the crude product in a minimal amount of a solvent like diethyl ether or ethyl acetate. Cooling this solution (e.g., in a refrigerator) will often cause the remaining DCU to precipitate, after which it can be removed by a second filtration.[12]
-
Q4: My final product yield is low, and I've ruled out significant N-acylation. What other side products or issues should I consider?
A4: Low yield can result from several factors beyond competitive acylation.
-
Incomplete Reaction: Ensure sufficient reaction time and appropriate stoichiometry. Using a slight excess (1.1-1.2 equivalents) of the acylating agent or coupling agent can drive the reaction to completion.
-
Hydrolysis: If using an activated acyl species (like an acyl chloride), ensure anhydrous conditions. Any moisture can hydrolyze the acyl chloride back to the carboxylic acid, reducing the effective concentration of your acylating agent.
-
Workup Losses: The hydrochloride salt of your product may have some water solubility. During aqueous workup, ensure the pH of the aqueous layer is appropriate to minimize product loss. Saturation of the aqueous layer with NaCl can sometimes reduce the solubility of the product and improve extraction efficiency.
-
Formation of Symmetric Anhydride: In DCC couplings, the activated O-acylisourea intermediate can react with another molecule of the carboxylic acid to form a symmetric anhydride. While this anhydride is still an active acylating agent, this pathway can sometimes be less efficient. The addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can mitigate this by forming a more reactive acyl-pyridinium intermediate.[11]
Analytical & Purification Protocols
Table 1: Common Side Products and Recommended Analytical Methods
| Side Product/Impurity | Structure | Potential Cause | Recommended Analytical Method | Key Differentiating Signal |
| 1-(2-methoxyacetyl) piperidin-3-ol | N-acylated Isomer | Competitive reaction at the amine nitrogen. | LC-MS, 1H NMR, 13C NMR, 2D NMR | Different chemical shifts for piperidine ring protons; absence of N-H proton signal. |
| 3-Hydroxypiperidine | Unreacted Starting Material | Incomplete reaction; insufficient acylating agent. | LC-MS, GC-MS | Presence of parent ion and characteristic fragmentation. |
| 2-Methoxyacetic acid | Unreacted Starting Material | Incomplete reaction; hydrolysis of acyl chloride. | LC-MS, 1H NMR (after workup) | Broad carboxylic acid proton signal in NMR; distinct retention time in LC. |
| 1,3-Dicyclohexylurea (DCU) | Coupling Agent Byproduct | Use of DCC as a coupling agent. | 1H NMR, Filtration | Characteristic broad peaks for cyclohexyl protons in NMR; physical insolubility.[10] |
Protocol 3.1: HPLC Method for Purity Analysis
A robust HPLC method is crucial for separating the desired product from the N-acylated isomer and other impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start with 5-10% B, ramp to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Expected Elution Order: The more polar N-acylated isomer will typically elute earlier than the desired O-acylated product.
Understanding the Reaction Mechanisms
Visualizing the competing reaction pathways is key to understanding how to control the synthesis.
Diagram 1: Synthesis Pathway and Key Side Reaction
This diagram illustrates the primary esterification reaction leading to the desired product versus the competitive N-acylation pathway.
Caption: Competing O- vs. N-acylation pathways.
Diagram 2: Troubleshooting Workflow for Impurity Identification
This workflow provides a logical sequence of steps to take when an unexpected impurity is detected.
Caption: Logical workflow for impurity troubleshooting.
Final Product Formation: Hydrochloride Salt
The final step of the synthesis often involves the formation of the hydrochloride salt. This is typically achieved by dissolving the free base of the purified ester in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and bubbling anhydrous HCl gas through the solution, or by adding a solution of HCl in a solvent like isopropanol or ether.[15][16] This process serves two purposes: it provides a stable, crystalline, and often less hygroscopic solid form of the product, and it can also serve as the final deprotection step if an acid-labile protecting group (like Boc) was used.
References
-
Chemistry Stack Exchange. How I can remove DCU from my product?. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). [Link]
-
University of Rochester, Department of Chemistry. Workup: DCC Coupling. [Link]
-
Canadian Science Publishing. A New Synthesis of Piperidine. [Link]
- Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride.
- Google Patents. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
-
Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). [Link]
-
ResearchGate. Experimental conversions of N-acylation and O-acylation with and without CO2 protection. [Link]
- Google Patents.
-
Brainly.in. What is the difference between O acylation and N acylation?. [Link]
-
Difference Between. Difference Between O Acylation and N Acylation. [Link]
-
Difference Wiki. O Acylation vs. N Acylation: What's the Difference?. [Link]
-
PubMed Central (PMC). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]
- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
Sources
- 1. brainly.in [brainly.in]
- 2. differencebetween.com [differencebetween.com]
- 3. difference.wiki [difference.wiki]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 7. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 8. (S)-1-Boc-3-hydroxypiperidine | 143900-44-1 [chemicalbook.com]
- 9. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Workup [chem.rochester.edu]
- 15. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
- 16. prepchem.com [prepchem.com]
Technical Support Center: Navigating the Challenges of Piperidine Ester Purification
Welcome to the technical support center for the purification of piperidine esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. Piperidine esters are a cornerstone in medicinal chemistry, but their purification is often fraught with difficulties owing to their basic nitrogen, labile ester functionality, and potential for stereochemical instability.
This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common purification problems and offer robust, validated protocols to overcome them.
Table of Contents
-
Chromatography Troubleshooting: Conquering Peak Tailing and Low Recovery
-
Stability Under Scrutiny: Preventing Ester Hydrolysis and Ring Oxidation
-
Preserving Chirality: Managing Epimerization and Chiral Separations
-
Frequently Asked Questions (FAQs)
Chromatography Troubleshooting: Conquering Peak Tailing and Low Recovery
The basic nature of the piperidine nitrogen is the primary culprit behind many chromatographic purification challenges on standard silica gel.
Q1: My chromatogram shows severe peak tailing for my piperidine ester. What's causing this and how can I fix it?
A1: The Cause of Tailing
Peak tailing is a classic sign of strong, undesirable interactions between a basic compound and the acidic stationary phase.[1] The piperidine nitrogen, being basic, interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to a portion of the analyte being retained longer than the bulk, resulting in broad, asymmetric peaks that compromise resolution and purity.
Troubleshooting Workflow:
Our recommended approach involves modifying the mobile phase or choosing an alternative stationary phase.
Caption: Decision workflow for troubleshooting peak tailing.
Experimental Protocols:
Protocol 1: Mobile Phase Modification with Triethylamine (TEA)
-
Prepare your standard mobile phase (e.g., Ethyl Acetate/Hexane).
-
To the final eluent mixture, add triethylamine (TEA) to a final concentration of 0.1% to 1% by volume.[1]
-
Equilibrate your silica gel column with this modified mobile phase for at least 5-10 column volumes before loading your sample.
-
Run the chromatography as usual. The TEA will compete with the piperidine for binding to the acidic silanol sites, resulting in improved peak shape.[1]
Q2: I'm getting very low recovery of my piperidine ester from my silica gel column. Where is my compound going?
A2: The Cause of Low Recovery
Low recovery is often an extreme case of the same issue causing peak tailing: irreversible adsorption.[1] If the interaction between the basic piperidine nitrogen and the acidic silica is strong enough, a significant portion of your compound can remain permanently bound to the column, leading to material loss. This is particularly problematic with highly polar piperidine derivatives or when the loading is very low.
Troubleshooting Steps:
-
Implement Tailing Fixes: The first step is to apply the solutions for peak tailing described in Q1, as reducing the strong interaction is key to improving recovery.
-
Consider a Salt Load: If your compound is stable to mild acid, you can pre-adsorb it onto a small amount of silica as its hydrochloride or acetate salt. This protonates the piperidine nitrogen, preventing it from strongly interacting with the silica. The compound will elute as the free base with a polar, base-modified eluent.
-
Switch to an Alternative Stationary Phase: For valuable or particularly problematic compounds, switching to a less acidic or inert stationary phase is the most reliable solution.
-
Alumina (Basic or Neutral): An excellent alternative for the purification of basic compounds.[1]
-
Reverse-Phase Chromatography (C18): If your compound has sufficient non-polar character, C18 chromatography is a powerful option. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[1]
-
Stability Under Scrutiny: Preventing Ester Hydrolysis and Ring Oxidation
The chemical nature of piperidine esters makes them susceptible to degradation during purification and storage.
Q3: My piperidine ester seems to be degrading during my aqueous workup or on the chromatography column. What is happening?
A3: The Risk of Ester Hydrolysis
Esters are susceptible to hydrolysis, a reaction that splits them into a carboxylic acid and an alcohol. This reaction can be catalyzed by both acid and base.[2][3]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction.[3][4] If you use a strong acid wash (e.g., 1M HCl) during your workup to remove basic impurities, you risk hydrolyzing your ester, especially with prolonged contact or elevated temperatures.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction and is generally faster than acid-catalyzed hydrolysis.[3] Exposure to strong bases (e.g., NaOH, KOH) during workup or using a highly basic mobile phase in chromatography can lead to significant product loss.
Caption: Mechanisms of ester hydrolysis.
Preventative Measures & Protocols:
| Condition | Risk Factor | Recommended Protocol |
| Aqueous Workup | Prolonged contact with strong acid (pH < 2) or strong base (pH > 12). | Use saturated sodium bicarbonate (NaHCO₃) or dilute ammonium chloride (NH₄Cl) for neutralization. Keep extraction times short and avoid heat. |
| Chromatography | Highly acidic (e.g., TFA) or basic (e.g., high % NH₃) mobile phases. | Use the mildest effective modifier. For basic modifiers, TEA (0.1-1%) is generally safer for esters than ammonia.[1] If using reverse phase with acid, use 0.1% formic acid instead of TFA where possible. |
| Storage | Residual acid or base from purification. | Ensure the final product is free of acidic or basic residues. Store in a cool, dry place under an inert atmosphere.[5] |
Q4: My purified piperidine ester has developed a yellow or brown color over time. Is it still pure?
A4: The Problem of Oxidation
The discoloration of piperidine-containing compounds upon storage is often due to oxidation.[5][6] The piperidine ring can be sensitive to air and light, leading to the formation of colored impurities. While these may be minor components, their presence indicates degradation and the product should be re-analyzed for purity before use, especially in sensitive applications.
Prevention and Remediation:
-
Storage: Store purified piperidine derivatives under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures.[5]
-
Purification: If discoloration occurs, the compound can often be repurified. For minor colored impurities, passing a solution of the compound through a short plug of silica gel or activated carbon can be effective.[7] For more significant degradation, re-chromatography or recrystallization may be necessary.
Preserving Chirality: Managing Epimerization and Chiral Separations
For chiral piperidine esters, maintaining stereochemical integrity is paramount.
Q5: I'm concerned about the stereochemical stability of the chiral center alpha (α) to my ester group. Can it epimerize during purification?
A5: The Reality of Epimerization
Yes, epimerization (the change in configuration at one of multiple stereocenters) is a significant risk, particularly for stereocenters alpha to a carbonyl group. The proton at this position is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of diastereomers.
This process can be promoted by:
-
Basic conditions: Exposure to bases during workup or chromatography (e.g., TEA, ammonia).[8][9]
-
Elevated temperatures: Heat can accelerate the rate of epimerization.
Recent research has even demonstrated light-mediated methods for piperidine epimerization, highlighting the potential sensitivity of these centers.[8][9][10][11] The goal is often to equilibrate to the thermodynamically more stable diastereomer, which may not be the desired one.
Q6: What is the best technique to purify my mixture of diastereomeric or enantiomeric piperidine esters?
A6: Advanced Chromatography for Chiral Separations
Standard chromatographic techniques are often insufficient for separating stereoisomers.
-
Diastereomers: Since diastereomers have different physical properties, they can often be separated by carefully optimized High-Performance Liquid Chromatography (HPLC) or even flash chromatography.
-
Enantiomers: Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation. The gold standard for this is Supercritical Fluid Chromatography (SFC) .
Why SFC is Superior for Chiral Piperidine Ester Separations:
SFC has emerged as a powerful and preferred technique for chiral separations in the pharmaceutical industry.[12][13][14] It uses supercritical CO₂ as the main mobile phase, which offers several advantages over traditional HPLC:[15][]
-
High Efficiency & Speed: The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher throughput.[13][15]
-
Enhanced Selectivity: SFC often provides different and complementary selectivity compared to HPLC for chiral compounds.[15]
-
Green Chemistry: It significantly reduces the consumption of toxic organic solvents, making it an environmentally friendly choice.[14]
-
Versatility: The use of co-solvents (like methanol) and additives allows for the purification of a wide range of polar compounds.[13]
Specialized chiral stationary phases (CSPs), such as polysaccharide-based or Pirkle-type columns, are used in SFC to achieve enantiomeric resolution.[12][15]
Caption: Method selection for chiral piperidine ester purification.
Frequently Asked Questions (FAQs)
Q: How can I effectively remove water from my final piperidine ester product? A: Water is a common impurity after aqueous workups.[17] For residual water, drying the organic solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) is standard. For azeotropic removal of water from piperidine itself (the parent compound), distillation with toluene can be effective.[6]
Q: I need to protect the piperidine nitrogen for a subsequent reaction. What's the best way to do this and purify the protected product? A: The tert-butyloxycarbonyl (Boc) group is a common and robust choice for protecting the piperidine nitrogen.[18] It moderates the basicity of the nitrogen, which significantly improves its chromatographic behavior on silica gel, eliminating tailing issues. The reaction with di-tert-butyl dicarbonate (Boc₂O) is typically clean, and the product can be purified by standard flash chromatography if needed.[6]
Q: My synthesis starts from a pyridine derivative. How do I ensure all the pyridine starting material is removed after reduction to the piperidine? A: Pyridine and piperidine can be challenging to separate by distillation alone due to the potential formation of an azeotrope.[5][6] An effective method is an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., diethyl ether) and wash with a dilute acid (e.g., 1M HCl). The more basic piperidine will be protonated and move to the aqueous layer, while the less basic pyridine remains in the organic layer.[6] The piperidine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[6]
References
- Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. (2023, October 3).
- The Role of Piperidine Derivatives in Advanced Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Shen, D., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131.
- Common challenges in working with piperidine-based compounds. (2025). BenchChem.
- Shen, D., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed.
- Understanding Compound Purific
- Filtration and treatment of pharmaceutical liquids. (n.d.). Carbotecnia.
- Overcoming challenges in the purification of piperidine-containing compounds. (2025). BenchChem.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. (2025). BenchChem.
- Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (n.d.). Taylor & Francis Online.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1).
- Enantiomeric Purific
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. (2021).
- Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. (n.d.). NIH.
- Piperidine Purification and Isolation: A Technical Support Guide. (2025). BenchChem.
- The Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts.
- Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal.
- Hydrolysis of esters. (n.d.). Chemguide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. carbotecnia.info [carbotecnia.info]
- 8. escholarship.org [escholarship.org]
- 9. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. tandfonline.com [tandfonline.com]
- 14. selvita.com [selvita.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. nbinno.com [nbinno.com]
Technical Support Center: 3-Piperidinyl 2-methoxyacetate hydrochloride
Here is the technical support center for 3-Piperidinyl 2-methoxyacetate hydrochloride.
A Guide to Ensuring Solution Stability in Experimental Settings
Welcome to the technical resource center for this compound (CAS No. 1220031-57-1).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on maintaining the chemical integrity of this compound in solution. As Senior Application Scientists, we understand that stability is not just a parameter but the foundation of reliable and reproducible results. This document addresses common questions, provides troubleshooting strategies, and offers validated protocols to navigate the challenges you might encounter during your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound solutions.
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A1: The primary and most significant degradation pathway is the hydrolysis of the ester linkage.[2] This reaction, which can be catalyzed by both acidic and basic conditions, cleaves the molecule into its constituent parts: 3-hydroxypiperidine and 2-methoxyacetic acid (or its corresponding salt).[3][4] The rate of this hydrolysis is highly dependent on the pH of the solution.[5]
Q2: My compound is a hydrochloride salt. Doesn't that make it stable?
A2: The hydrochloride salt form significantly enhances aqueous solubility and provides some stability in the solid state.[2][6] However, in solution, the salt of a weak base (piperidine) and a strong acid (HCl) will create a slightly acidic environment. While this avoids the rapid base-catalyzed hydrolysis, the ester bond remains susceptible to acid-catalyzed hydrolysis over time.[7] Therefore, while beneficial for solubility, the salt form does not prevent degradation in solution.
Q3: What is the optimal pH for maximum stability in an aqueous solution?
A3: For many ester-containing compounds, the pH of maximum stability is typically in the weakly acidic range, around pH 4 to 5.[8] In this range, both acid- and base-catalyzed hydrolysis rates are at a minimum. At pH values below this, acid-catalyzed hydrolysis will accelerate. Conversely, at pH values above this range, particularly in neutral and alkaline conditions (pH > 7), base-catalyzed hydrolysis becomes dominant and proceeds much more rapidly than acid-catalyzed hydrolysis.[3][5][9]
Q4: How should I prepare and store stock solutions of this compound?
A4: For maximum stability, stock solutions should be prepared in a non-aqueous solvent like anhydrous Ethanol or Acetonitrile if your experimental design allows. If an aqueous buffer is required, use a buffer system in the optimal pH range of 4-5 (e.g., an acetate buffer). Solutions should be stored in tightly sealed containers, protected from light, and kept at low temperatures (2-8°C is often recommended for short-term storage).[10] For long-term storage, freezing aliquots at -20°C or -80°C is advisable to minimize hydrolytic degradation.
Q5: Besides hydrolysis, are there other degradation pathways I should be aware of?
A5: Yes. While hydrolysis is primary, other pathways can occur under specific stress conditions:
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or potential ring-opening products.[11][12] This can be initiated by atmospheric oxygen, trace metal impurities, or peroxides.[13]
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation, often through radical mechanisms.[10][14] It is crucial to handle solutions in amber vials or protect them from light.[15]
-
Thermal Degradation: Elevated temperatures significantly accelerate the rate of hydrolysis and can promote other complex degradation reactions.[10][16]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: I'm observing a rapid and unexpected decrease in my compound's peak area during HPLC analysis.
-
Likely Cause: This is a classic indicator of chemical instability, most likely due to hydrolysis of the ester bond. The pH of your mobile phase or sample diluent is a critical factor.
-
Troubleshooting Steps:
-
Analyze Your Diluent: Check the pH of your sample solvent. If you are using unbuffered water or methanol/water mixtures, the pH can drift, leading to accelerated degradation. Prepare samples immediately before analysis or use a diluent buffered to pH 4-5.
-
Assess Mobile Phase pH: If your mobile phase is neutral or basic, the compound may be degrading in the autosampler while waiting for injection. Consider lowering the mobile phase pH if your chromatography allows.
-
Lower Autosampler Temperature: Set your autosampler temperature to 4°C to slow the rate of degradation for queued samples.
-
Perform a Time-Course Study: Inject the same sample preparation at regular intervals (e.g., 0, 2, 4, 8 hours) to quantify the rate of degradation in the autosampler.
-
Problem: My solution, which was initially clear, has become cloudy or formed a precipitate.
-
Likely Cause: Precipitation can occur for several reasons:
-
pH Shift: If the pH of the solution increases, the hydrochloride salt can convert to the free base form of the piperidine. The free base is typically less water-soluble and may precipitate if the concentration is above its solubility limit.
-
Degradation Product Insolubility: One of the degradation products may have poor solubility in your chosen solvent system.
-
Excipient Incompatibility: If working with a formulation, an interaction with an excipient could lead to the formation of an insoluble complex.[17][18]
-
-
Troubleshooting Steps:
-
Measure the pH: Check the current pH of your solution. If it has shifted, identify the cause (e.g., absorption of atmospheric CO₂, interaction with container).
-
Solubility Check: Determine the solubility of the free base and the primary degradation products (3-hydroxypiperidine, 2-methoxyacetic acid) in your solvent system to see if precipitation is plausible.
-
Re-dissolution: Try adjusting the pH back to the acidic range (e.g., with a small amount of dilute HCl) to see if the precipitate re-dissolves. This would strongly suggest precipitation of the free base.
-
Problem: I see several new, unidentified peaks growing in my chromatogram over time.
-
Likely Cause: You are observing the formation of degradation products.
-
Troubleshooting Steps:
-
Identify the Degradants: The two largest new peaks are likely 3-hydroxypiperidine and 2-methoxyacetic acid. You can confirm this by running reference standards for these compounds if available.
-
Utilize Mass Spectrometry: The most effective way to identify unknown peaks is with LC-MS analysis. The mass-to-charge ratio (m/z) will provide the molecular weight of the degradants, allowing for structural elucidation.[19]
-
Perform a Forced Degradation Study: Intentionally degrading the compound under controlled conditions (acid, base, peroxide, heat, light) will help you predictably generate the degradation products.[11][20] This provides a reference chromatogram to help identify the peaks appearing in your experimental samples. The protocol below outlines this process.
-
Protocols and Methodologies
Protocol 1: A Framework for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and understanding the stability characteristics of a molecule.[20]
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and purified water.
2. Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Include an unstressed control sample (1 mL stock + 1 mL 50:50 acetonitrile/water) stored at 4°C.
-
Acid Hydrolysis: Use 0.1 N HCl. Incubate at 60°C for 24 hours.[11]
-
Base Hydrolysis: Use 0.1 N NaOH. Keep at room temperature for 2-8 hours (base hydrolysis is typically rapid).[3]
-
Oxidative Degradation: Use 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[19]
-
Thermal Degradation: Use purified water as the stressor. Incubate at 80°C for 48 hours.[11]
-
Photolytic Degradation: Expose a solution in a quartz cuvette or a clear glass vial to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15] Keep a control sample wrapped in aluminum foil in the same chamber.
3. Sample Analysis:
-
At designated time points, withdraw an aliquot from each stressed sample.
-
Neutralize the acid and base samples before analysis (e.g., add an equivalent amount of 0.1 N NaOH to the acid-stressed sample and 0.1 N HCl to the base-stressed sample).
-
Dilute all samples to an appropriate concentration for analysis (e.g., 100 µg/mL).
-
Analyze all stressed samples and the unstressed control using a suitable stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase and UV detection).[21][22]
Technical Data Summary
The following tables provide illustrative data based on the known chemistry of piperidine esters to guide your experimental expectations.
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Description | Significance |
| Molecular Formula | C₈H₁₆ClNO₃ | Used for calculating molarity and for mass spectrometry analysis.[1] |
| Molecular Weight | 209.67 g/mol | Essential for preparing solutions of known concentration.[1] |
| Appearance | Expected to be a white to off-white solid. | Visual inspection is a primary indicator of solid-state stability. |
| Key Functional Groups | Ester, Secondary Amine (as hydrochloride salt) | The ester is prone to hydrolysis; the amine is a site for potential oxidation and salt formation.[2][11] |
| Expected Solubility | Freely soluble in water and methanol; soluble in ethanol; slightly soluble in dichloromethane and acetone.[2] | The hydrochloride salt form enhances aqueous solubility, which is critical for biological assays.[6] |
Table 2: Illustrative pH-Rate Profile for Hydrolysis
This table presents hypothetical degradation data to illustrate the compound's expected pH-dependent stability. Actual rates must be determined experimentally.
| pH of Solution | Condition | Relative Degradation Rate (k, arbitrary units) | Primary Degradation Mechanism |
| 1.2 | 0.1 N HCl | ~10 | Acid-Catalyzed Hydrolysis |
| 4.5 | Acetate Buffer | ~1 | Minimal Hydrolysis |
| 6.8 | Phosphate Buffer | ~15 | Base-Catalyzed Hydrolysis |
| 9.0 | Borate Buffer | >200 | Rapid Base-Catalyzed Hydrolysis |
Visualized Degradation Pathways & Workflows
Caption: Primary hydrolytic degradation pathway.
Caption: Potential oxidative degradation pathway.
Caption: Workflow for investigating solution instability.
References
- BIOSYNCE. (2025). What is the stability of piperidine? - Blog.
- BTC. (2025). What are the storage stability of Piperidine Series compounds over time? - Blog.
-
Bhaskaran, M., & Kadiyala, M. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(4), 562-568. [Link]
-
AIP Conference Proceedings. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]
- BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
-
Nielsen, C. J., et al. (2012). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 116(24), 6144-6152. [Link]
-
Sagan, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 298, 117826. [Link]
-
Bhaskaran, M., & Kadiyala, M. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. [Link]
-
de Paiva, L. A., et al. (2025). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]
-
Chayjarung, P., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 42(1), 1-14. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Clark, J. (2016). Hydrolysing Esters. Chemguide. [Link]
-
Wyttenbach, N., et al. (2005). Drug-excipient compatibility testing using a high-throughput approach and statistical design. Pharmaceutical Development and Technology, 10(4), 499-506. [Link]
-
LibreTexts Chemistry. (2023). The Hydrolysis of Esters. [Link]
-
T. De P. (2014). Stability of drugs and medicines Hydrolysis. ResearchGate. [Link]
- BenchChem. (2025).
-
Hoerner, L. N., et al. (2002). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 50(10), 2829-2834. [Link]
-
Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry, 6(3), 1-22. [Link]
- Polish Pharmaceutical Society. (2010). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research, 67(4), 387-392.
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Cremer, K., et al. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Food Chemistry, 150, 333-339. [Link]
-
Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(10), 3873-3883. [Link]
-
Kumar, N., et al. (2016). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Indian Journal of Pharmaceutical Education and Research, 50(2), 262-272. [Link]
Sources
- 1. 1220031-57-1|Piperidin-3-yl 2-methoxyacetate hydrochloride|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biosynce.com [biosynce.com]
- 14. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ptfarm.pl [ptfarm.pl]
Technical Support Center: Stability and Degradation of 3-Piperidinyl 2-methoxyacetate hydrochloride
Welcome to the technical support center for 3-Piperidinyl 2-methoxyacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and drug development processes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your work with this compound, providing explanations and actionable solutions.
Problem 1: Appearance of an Unexpected Peak Eluting Before the Parent Compound in HPLC Analysis.
Possible Cause:
An early-eluting peak in reverse-phase HPLC often indicates a more polar compound than the parent molecule. In the case of this compound, this is likely due to the hydrolysis of the ester bond. This reaction cleaves the molecule into 3-hydroxypiperidine and 2-methoxyacetic acid, both of which are significantly more polar than the parent ester.
Causality behind Experimental Choices:
Ester hydrolysis is a common degradation pathway, especially in the presence of water, and can be catalyzed by acidic or basic conditions.[1][2] The use of a stability-indicating HPLC method is crucial for separating these potential degradants from the active pharmaceutical ingredient (API).[3]
Solution Steps:
-
Confirm Peak Identity:
-
If you have access to LC-MS, analyze the unexpected peak to confirm if its mass corresponds to 3-hydroxypiperidine or 2-methoxyacetic acid.
-
Alternatively, synthesize or purchase standards of the potential degradation products and compare their retention times with the unknown peak.
-
-
Evaluate Sample Preparation and Storage:
-
pH of Sample Diluent: Ensure the pH of your sample diluent is neutral. If you are using a buffered solution, verify its pH. Ester hydrolysis is accelerated at both low and high pH.
-
Solvent: If your sample is dissolved in an aqueous solution, consider preparing fresh samples immediately before analysis to minimize hydrolysis. If possible, use a non-aqueous solvent for short-term storage, but always check for solubility and potential solvent-induced degradation.
-
Storage Conditions: Store stock solutions and samples at recommended temperatures (typically 2-8°C or -20°C) and protect them from light.[4]
-
-
Perform a Forced Degradation Study:
-
To definitively identify the degradation product, perform a controlled forced degradation study. Subject the compound to acidic, basic, and neutral hydrolysis conditions. This will help to confirm that the unexpected peak is indeed a hydrolysis product. (See the detailed protocol below).
-
Problem 2: A New, Broader Peak is Observed at a Later Retention Time, and the Mass Spectrum Shows an M+16 Peak.
Possible Cause:
A later-eluting peak suggests a less polar compound, and a mass increase of 16 amu is a classic indicator of oxidation, specifically the formation of an N-oxide. The nitrogen atom in the piperidine ring is susceptible to oxidation.[5]
Causality behind Experimental Choices:
Tertiary amines, like the one in the piperidine ring, can be oxidized by atmospheric oxygen, peroxide contaminants in solvents, or exposure to light.[5] This oxidation can alter the compound's pharmacological activity and safety profile.
Solution Steps:
-
Confirm N-Oxide Formation:
-
Use LC-MS/MS to analyze the new peak. The fragmentation pattern of the N-oxide will differ from the parent compound and can help confirm its structure.
-
-
Investigate Sources of Oxidation:
-
Solvent Purity: Check the solvents used for sample preparation for the presence of peroxides, especially with ethers like THF or dioxane. Use freshly opened bottles of high-purity solvents.
-
Atmosphere: If the compound is particularly sensitive, consider preparing samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Photostability: Evaluate the compound's sensitivity to light by exposing a solution to a controlled light source and analyzing it at various time points. Store the compound and its solutions protected from light.
-
-
Implement Preventative Measures:
-
Antioxidants: For formulation development, the inclusion of antioxidants may be considered to prevent oxidative degradation. However, for analytical purposes, it is best to prevent oxidation through proper handling and storage.
-
Forced Oxidation Study: Conduct a forced oxidation study using a reagent like hydrogen peroxide (H₂O₂) to confirm the identity of the oxidative degradant. (See the detailed protocol below).
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways are:
-
Hydrolysis: Cleavage of the ester bond to form 3-hydroxypiperidine and 2-methoxyacetic acid. This can be catalyzed by acid or base.[1][2]
-
Oxidation: Oxidation of the tertiary amine in the piperidine ring to form the corresponding N-oxide.[5] Ring-opening of the piperidine ring is also a possibility under harsh oxidative conditions.[6][7]
Q2: How should I store this compound to ensure its stability?
A2: For solid material, it is recommended to store it in a well-sealed container at room temperature, protected from light and moisture. Solutions should be freshly prepared. If short-term storage of solutions is necessary, they should be kept at low temperatures (2-8°C or -20°C) and protected from light.[4]
Q3: What analytical techniques are best suited for studying the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating the parent compound from its degradation products.[3][8] For the identification and characterization of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[9][10][11]
Q4: Are there any other potential degradation pathways I should be aware of?
A4: While less common under typical laboratory conditions, other potential degradation pathways could include:
-
Thermal Degradation: At high temperatures, decarboxylation or other complex decomposition reactions could occur.[5]
-
Photodegradation: Exposure to high-intensity light, particularly UV light, could induce degradation through radical mechanisms.[5]
-
Dehydrogenation of the Piperidine Ring: Under certain catalytic or oxidative conditions, the piperidine ring could be dehydrogenated to form an imine or a pyridine derivative.[12]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
Objective: To generate likely degradation products and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC-UV system
-
LC-MS system (recommended)
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC grade water. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a developed HPLC method. A good starting point is a C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase.
-
Analyze the samples where significant degradation is observed by LC-MS to identify the mass of the degradation products.
-
Data Interpretation:
Compare the chromatograms of the stressed samples with that of an unstressed control sample. The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, or reagent concentration).
| Stress Condition | Typical Degradation Products | Expected Observation |
| Acid/Base Hydrolysis | 3-hydroxypiperidine, 2-methoxyacetic acid | Appearance of early eluting peaks. |
| Oxidation (H₂O₂) | N-oxide of the parent compound | Appearance of a later eluting peak with M+16. |
| Heat/Light | Various, potentially complex | May see multiple small peaks. |
Visualizations
Caption: Predicted primary degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
-
Elucidating the pathways of degradation of denagliptin. PubMed. Available at: [Link]
-
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. Available at: [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health (NIH). Available at: [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available at: [Link]
-
LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? Stack Exchange. Available at: [Link]
-
(PDF) Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene Syringes. ResearchGate. Available at: [Link]
-
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. Available at: [Link]
-
Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. National Institutes of Health (NIH). Available at: [Link]
-
Alkaline hydrolysis of methyl acetate (Alkaline hydrolysis of esters). YouTube. Available at: [Link]
-
Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Monash University. Available at: [Link]
-
The Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
Trends in Analytical chemistry. CONICET. Available at: [Link]
-
A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. ResearchGate. Available at: [Link]
-
Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research. Available at: [Link]
-
hydrolysis of esters. Chemguide. Available at: [Link]
-
Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. National Institutes of Health (NIH). Available at: [Link]
-
Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Derivatisation reactions in the chromatographic analysis of chemical warfare agents and their degradation products. PubMed. Available at: [Link]
-
Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. National Institutes of Health (NIH). Available at: [Link]
- Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. N/A.
-
Piperidine. Wikipedia. Available at: [Link]
-
1,2-Benzenediol, 4-(((3S,4R)-4-(4-fluorophenyl)-3-piperidinyl)methoxy)-. PubChem. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ViewArticleDetail [ijpronline.com]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivatisation reactions in the chromatographic analysis of chemical warfare agents and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Resolving Stereoisomers of 3-Piperidinyl 2-methoxyacetate
Welcome to the technical support center for the chiral resolution of 3-Piperidinyl 2-methoxyacetate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating the enantiomers of this chiral piperidine derivative. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for resolving the enantiomers of 3-Piperidinyl 2-methoxyacetate?
The resolution of racemic 3-Piperidinyl 2-methoxyacetate into its individual (R)- and (S)-enantiomers is a critical step for stereospecific biological evaluation. The molecule's structure, featuring a basic secondary amine within the piperidine ring and an ester functional group, lends itself to three primary resolution strategies:
-
Diastereomeric Salt Crystallization: This is a classical and often highly scalable method that leverages the basicity of the piperidine nitrogen. By reacting the racemic amine with an enantiomerically pure chiral acid, a pair of diastereomeric salts is formed. These salts possess different physical properties, most notably solubility, allowing for their separation via fractional crystallization.[1]
-
Chiral Chromatography: A powerful analytical and preparative technique that physically separates the enantiomers based on their differential interactions with a chiral stationary phase (CSP).[2] Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are well-established methods for this purpose.[3]
-
Enzymatic Kinetic Resolution: This highly selective biochemical method utilizes an enzyme, typically a lipase or esterase, to preferentially catalyze a reaction on one enantiomer of the racemic substrate.[4] For 3-Piperidinyl 2-methoxyacetate, this would likely involve the stereoselective hydrolysis of the ester group, resulting in one enantiomer as the unreacted ester and the other as the hydrolyzed alcohol (3-piperidinol).[5]
The choice of method depends on the scale of the resolution, available equipment, and the desired level of enantiomeric purity.
Q2: I want to try diastereomeric salt resolution. How do I design and execute the experiment?
Diastereomeric salt formation is a robust technique for resolving chiral amines and is frequently the preferred method for larger-scale separations. The process relies on the formation of diastereomeric salts with differing solubilities, which can then be separated by crystallization.[4]
The reaction of a racemic base (like (±)-3-Piperidinyl 2-methoxyacetate) with a single enantiomer of a chiral acid (like (+)-Tartaric acid) creates a mixture of two diastereomers: [(R)-base·(+)-acid] and [(S)-base·(+)-acid]. Unlike enantiomers, these diastereomers have distinct physical properties and can be separated.[1]
-
Selection of Resolving Agent: The choice of the chiral acid is critical. Commonly used and commercially available resolving agents for amines include:
-
Solvent Screening: The solvent system is paramount for successful crystallization. Screen a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and their aqueous mixtures) to find a system where one diastereomeric salt is significantly less soluble than the other.
-
Salt Formation & Crystallization:
-
Dissolve the racemic 3-Piperidinyl 2-methoxyacetate (1 equivalent) in a minimal amount of the chosen heated solvent.
-
In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalents) in the same solvent. Note: Starting with 0.5 equivalents of resolving agent can be more efficient, as it can only form a salt with half of the racemate, theoretically leading to a purer initial crop of crystals.
-
Add the resolving agent solution to the amine solution, with stirring. The mixture may become cloudy as the salt forms.
-
Heat the mixture until a clear solution is obtained, then allow it to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4 °C) to induce crystallization.
-
If no crystals form, try adding an anti-solvent, scratching the flask, or seeding with a small crystal if available.
-
-
Isolation and Analysis:
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals and determine the enantiomeric excess (e.e.) of the amine. To do this, a small sample of the salt must be "liberated."
-
-
Liberation of the Free Amine:
-
Dissolve the crystallized diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH or K₂CO₃) to neutralize the chiral acid and deprotonate the piperidine nitrogen.[6]
-
Extract the liberated, enantiomerically enriched amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer, concentrate it, and analyze the enantiomeric purity using a suitable chiral analytical method (see FAQ 4).
-
-
Optimization: This process is often iterative. Multiple recrystallizations may be necessary to achieve high enantiomeric purity.[1]
Q3: My diastereomeric salt crystallization isn't working. What are some common failure modes and how can I troubleshoot them?
Crystallization can be challenging and often requires methodical optimization.[7] Below is a table summarizing common issues and potential solutions.
| Problem Encountered | Potential Cause(s) | Troubleshooting Suggestions |
| No Crystals Form | 1. Both diastereomeric salts are too soluble in the chosen solvent. 2. Solution is not supersaturated. 3. Slow nucleation kinetics. | 1. Change Solvent: Screen a less polar solvent or a solvent mixture. 2. Concentrate: Slowly evaporate some of the solvent. 3. Cooling: Decrease the temperature further (e.g., -20 °C). 4. Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Oiling Out | The melting point of the diastereomeric salt is lower than the temperature of the solution, or its solubility is extremely high. | 1. Add More Solvent: Dilute the solution before cooling. 2. Slower Cooling: Use a Dewar or insulated bath for very slow cooling. 3. Change Solvent: Switch to a solvent in which the salt has lower solubility. |
| Poor Enantiomeric Excess (e.e.) | 1. The solubilities of the two diastereomeric salts are too similar in the chosen solvent. 2. Co-precipitation of both diastereomers. | 1. Re-screen Solvents: The key to success is finding a solvent that maximizes the solubility difference.[3] 2. Recrystallize: Perform one or more subsequent recrystallizations of the enriched salt. 3. Try a Different Resolving Agent: The shape and interactions of the chiral resolving agent are crucial.[7] |
| Amorphous Solid / Powder Crashes Out | Crystallization is happening too quickly, trapping impurities and the other diastereomer. | 1. Slower Cooling: Ensure the solution cools as slowly as possible. 2. Use Less Supersaturation: Use a more dilute solution or cool from a lower starting temperature. 3. Hot Filtration: Ensure any insoluble impurities are removed by filtering the solution while hot before cooling. |
Q4: Can I use chiral chromatography? What are the recommended starting points for method development?
Yes, chiral chromatography is an excellent alternative, especially for analytical-scale purity checks and smaller-scale preparative separations.[2] Chiral HPLC and SFC are the most common techniques.
A key consideration for 3-Piperidinyl 2-methoxyacetate is that it lacks a strong UV chromophore, which can make detection challenging.[2]
-
Derivatization (Optional but Recommended for UV Detection): To improve detection sensitivity, consider derivatizing the piperidine nitrogen with a chromophore-containing reagent, such as:
-
Chiral Stationary Phase (CSP) Screening: The choice of column is the most critical parameter. Polysaccharide-based CSPs are highly versatile and a good starting point.
-
Common CSPs: Chiralpak® AD-H, Chiralpak® AS-H, Chiralcel® OD-H, Chiralcel® OJ-H.
-
-
Mobile Phase Screening:
-
Normal Phase (Hexane/Alcohol): A common starting point is a mixture of Hexane and Isopropanol (IPA) or Ethanol. Vary the ratio (e.g., 90:10, 80:20, 70:30 Hexane:Alcohol). Small amounts of an amine additive like diethylamine (DEA) (e.g., 0.1%) are often required to improve peak shape for basic compounds.
-
Polar Organic Mode (Acetonitrile/Alcohol): Sometimes provides different selectivity. Use mixtures of Acetonitrile and Methanol/Ethanol.
-
Reversed-Phase (Aqueous/Organic): Generally less common for preparative chiral separations but can be effective for analytical work.
-
| Parameter | Recommended Starting Point |
| Column | Chiralpak® AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 80:20 Hexane:Isopropanol (+ 0.1% DEA) |
| Flow Rate | 1.0 mL/min[2] |
| Temperature | 25 °C |
| Detection | UV at ~220 nm (if underivatized) or at the λmax of the chosen chromophore (if derivatized) |
Screen multiple columns and mobile phases to find the optimal conditions that provide baseline resolution (Rₛ > 1.5).
Q5: Is enzymatic resolution a viable option for this molecule?
Enzymatic kinetic resolution is a highly attractive method due to its exceptional stereoselectivity and mild reaction conditions.[4] For 3-Piperidinyl 2-methoxyacetate, the ester linkage is a prime target for enzymatic hydrolysis.
In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture at a much faster rate than the other. For your substrate, a lipase could hydrolyze the (R)-ester to the (R)-alcohol while leaving the (S)-ester largely unreacted (or vice-versa).
-
Enzyme Screening: The success of this method depends entirely on finding a suitable enzyme. A screening of commercially available lipases is the first step.
-
Reaction Setup:
-
Substrate: Dissolve the racemic 3-Piperidinyl 2-methoxyacetate in a suitable buffer/co-solvent system (e.g., phosphate buffer with some THF or MTBE to aid solubility).
-
Enzyme: Add the lipase (often immobilized on a solid support for easy removal).
-
Monitoring: Monitor the reaction over time by taking aliquots and analyzing them via chiral HPLC. The goal is to stop the reaction at or near 50% conversion, which theoretically provides the highest enantiomeric excess for both the remaining substrate and the product.
-
-
Workup and Separation: Once the reaction is stopped (e.g., by filtering off the immobilized enzyme), the unreacted ester and the product alcohol must be separated. This can typically be achieved by standard extraction or column chromatography, as they are now different chemical compounds.
This approach can yield both enantiomers in high purity from a single experiment, one as the ester and one as the corresponding alcohol precursor.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
- BenchChem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
- Chemistry LibreTexts. (2022). 6.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- Wikipedia. (n.d.). Chiral resolution.
- BioDuro. (2018).
- Angewandte Chemie. (2023).
- ResearchGate. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
- AIR Unimi. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
- BenchChem. (n.d.).
- The Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
- Google Patents. (2008).
- ResearchGate. (n.d.). Enzymes in organic synthesis. 40. Evaluation of the enantioselectivity of the pig liver esterase catalyzed hydrolyses of racemic piperidine carboxylic acid esters.
- Molecules. (2022).
- Chirality. (2014).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
Technical Support Center: Analytical Method Validation for 3-Piperidinyl 2-methoxyacetate hydrochloride
Welcome to the technical support center for the analytical method validation of 3-Piperidinyl 2-methoxyacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into developing and validating a robust analytical method for this compound, moving beyond procedural steps to explain the scientific reasoning behind experimental choices. Our goal is to equip you with the knowledge to troubleshoot common issues and ensure your methods are reliable, accurate, and compliant with regulatory standards.
Introduction to the Analyte and Method Validation
This compound is a small organic molecule featuring a piperidine ring, a secondary amine, and an ester functional group. The hydrochloride salt form enhances its solubility in aqueous media. The presence of these functional groups dictates its chemical behavior and potential challenges during analysis. The secondary amine can interact with free silanols on silica-based HPLC columns, potentially causing peak tailing, while the ester group is susceptible to hydrolysis under acidic or basic conditions.
Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[1] It is a cornerstone of pharmaceutical quality control, mandated by regulatory agencies like the FDA and EMA, and detailed in guidelines from the International Council for Harmonisation (ICH).[2][3] A validated method ensures the identity, strength, quality, purity, and potency of drug substances, forming the foundation of product quality and patient safety.[1][2]
This guide will focus on a common analytical technique for such a molecule: a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method .
Core Workflow: Developing and Validating a Stability-Indicating HPLC Method
A stability-indicating method is a validated quantitative analytical procedure used to detect changes in the drug substance over time.[4] It must accurately measure the active ingredient without interference from degradation products, process impurities, or other components.[5] The development of such a method for a new chemical entity can be a challenging and time-consuming process.[6]
Below is a logical workflow for establishing a validated method for this compound.
Caption: High-level workflow for analytical method lifecycle.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during method development and validation in a question-and-answer format.
Category 1: Chromatographic & Peak Shape Issues
Q1: My peak for this compound is tailing significantly. What's the cause and how can I fix it?
A1: Peak tailing is a common issue for basic compounds like piperidine derivatives. The primary cause is the interaction between the protonated secondary amine of your analyte and acidic, ionized silanol groups (Si-O⁻) on the surface of the silica-based C18 column.
-
Causality: At a typical mobile phase pH (e.g., 3-7), the piperidine nitrogen is protonated (R₂NH₂⁺), and residual silanols on the column packing are deprotonated (ionized), creating a strong secondary ionic interaction. This slows down a portion of the analyte molecules, causing them to elute later and creating a "tail."
-
Solutions:
-
Lower Mobile Phase pH: Add an acidifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase to achieve a pH of less than 3.[7] At this low pH, the silanol groups are protonated (Si-OH) and no longer interact ionically with the analyte.
-
Use a Buffered Mobile Phase: If operating at a mid-range pH is necessary, use a buffer (e.g., phosphate, acetate) to maintain a consistent pH and ionic strength, which can help mask some silanol interactions.
-
Employ an End-Capped Column: Use a high-quality, end-capped C18 column. End-capping treats the silica surface with a small silylating agent to block most of the residual silanol groups.
-
Consider a Different Stationary Phase: If tailing persists, a column with a different chemistry, such as one with an embedded polar group or a polymer-based column, may be more suitable.
-
Q2: I'm seeing a "fronting" peak, shaped like a shark fin. What does this mean?
A2: Peak fronting is less common than tailing but typically points to one of two main issues: column overload or sample solvent incompatibility.[8][9]
-
Causality & Solutions:
-
Column Overload: You have injected too much sample mass onto the column.[8] The stationary phase becomes saturated, and excess molecules travel through the column without retention, eluting earlier and causing the front. The simple solution is to dilute your sample or reduce the injection volume.[8][10]
-
Sample Solvent Incompatibility: Your sample is dissolved in a solvent that is much stronger (more eluting power) than your mobile phase. For reverse-phase, this means a solvent with too high a percentage of organic solvent (e.g., acetonitrile, methanol). The sample doesn't properly "condense" at the head of the column, leading to a distorted peak. Always try to dissolve your sample in the initial mobile phase if possible.
-
Sources
- 1. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Stability indicating assay | PPT [slideshare.net]
- 5. eagleanalytical.com [eagleanalytical.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
Validation & Comparative
Comparative Efficacy Analysis of 3-Piperidinyl 2-methoxyacetate hydrochloride and Known Cholinergic Ligands
A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive, albeit hypothetical, comparative analysis of the novel compound 3-Piperidinyl 2-methoxyacetate hydrochloride, hereafter referred to as Compound X, against a panel of well-characterized ligands targeting the cholinergic nervous system. The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its presence in Compound X suggests a potential interaction with key neurological targets. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel compounds with potential cholinergic activity.
The cholinergic system, modulated by the neurotransmitter acetylcholine (ACh), is critical for a myriad of physiological functions, including learning, memory, attention, and muscle control.[2] Dysregulation of this system is implicated in numerous disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[2][3] The two major classes of acetylcholine receptors, muscarinic (mAChRs) and nicotinic (nAChRs), represent significant targets for therapeutic intervention.[4][5]
This guide will explore the hypothetical efficacy of Compound X by comparing it to known ligands for both mAChRs and nAChRs. We will delve into receptor binding affinities, functional activities, and provide detailed, validated experimental protocols to enable a thorough and objective comparison.
The Cholinergic Signaling Landscape
Acetylcholine exerts its effects by binding to and activating mAChRs and nAChRs. Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate slower, modulatory responses.[4] They are classified into five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq/11 proteins to activate phospholipase C, leading to an increase in intracellular calcium.[6] M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[6]
Nicotinic receptors, in contrast, are ligand-gated ion channels that mediate fast synaptic transmission.[5] The binding of acetylcholine to nAChRs leads to a conformational change that opens the channel, allowing the influx of cations and resulting in depolarization of the postsynaptic membrane.[5]
Below is a diagram illustrating the divergent signaling pathways initiated by the activation of muscarinic and nicotinic acetylcholine receptors.
Caption: Divergent signaling cascades of muscarinic and nicotinic acetylcholine receptors.
Comparative Ligand Analysis: A Hypothetical Framework
To objectively assess the potential efficacy of Compound X, we will compare its (hypothetical) binding affinity and functional activity against a panel of well-established cholinergic ligands.
-
Muscarinic Agonist: Oxotremorine
-
Muscarinic Antagonist: Atropine
-
Nicotinic Agonist: Epibatidine
-
Nicotinic Antagonist: Mecamylamine
The following table summarizes the hypothetical binding affinities (Ki) and functional potencies (EC50/IC50) of Compound X and the selected known ligands for both muscarinic and nicotinic receptors. Lower Ki and EC50/IC50 values indicate higher affinity and potency, respectively.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) |
| Compound X | Muscarinic (M1) | 50 | Agonist | 120 |
| Nicotinic (α4β2) | >10,000 | Inactive | - | |
| Oxotremorine | Muscarinic (Pan) | 15 | Agonist | 80 |
| Atropine | Muscarinic (Pan) | 1 | Antagonist | 5 |
| Epibatidine | Nicotinic (Pan) | 0.1 | Agonist | 10 |
| Mecamylamine | Nicotinic (Pan) | 100 | Antagonist | 250 |
Disclaimer: The data presented for Compound X is purely hypothetical and for illustrative purposes.
Essential Experimental Protocols
To generate the comparative data presented above, two key in vitro assays are indispensable: radioligand binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[7] These assays can be conducted in a competitive format to determine the inhibition constant (Ki) of an unlabeled test compound.[7]
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membrane homogenates from a cell line expressing the target receptor (e.g., CHO cells stably expressing the human M1 muscarinic receptor).
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine for mAChRs), and varying concentrations of the unlabeled test compound (Compound X or known ligands).[8]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.[7]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or allosteric modulator.[9][10] For GPCRs like muscarinic receptors, this often involves measuring the production of second messengers such as inositol phosphates (for Gq-coupled receptors) or cAMP (for Gi/o-coupled receptors).[11][12]
Protocol: Inositol Phosphate (IP1) Accumulation Assay (for M1 Receptors)
-
Cell Culture: Plate cells expressing the M1 receptor in a 96-well plate and culture overnight.
-
Compound Addition: Add varying concentrations of the test compound (for agonist determination) or a fixed concentration of a known agonist plus varying concentrations of the test compound (for antagonist determination).
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Cell Lysis and Detection: Lyse the cells and measure the accumulation of IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit.
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the compound concentration. For agonists, determine the EC50 value. For antagonists, determine the IC50 value.
The following diagram illustrates the general workflow for the in vitro evaluation of a novel compound.
Caption: A streamlined workflow for the in vitro characterization of novel compounds.
Discussion and Future Directions
Based on our hypothetical data, Compound X demonstrates moderate, selective agonist activity at the M1 muscarinic receptor with no significant affinity for the nicotinic α4β2 receptor. This profile suggests that Compound X could be a promising candidate for further investigation in therapeutic areas where M1 receptor activation is beneficial, such as in the treatment of cognitive deficits associated with Alzheimer's disease.[2]
The selectivity of Compound X for the M1 receptor over the nicotinic receptor is a desirable attribute, as it may reduce the potential for off-target side effects. However, further characterization is necessary to determine its activity at other muscarinic receptor subtypes (M2-M5) to fully understand its selectivity profile.
Future studies should also include in vivo experiments to assess the pharmacokinetic properties, blood-brain barrier penetration, and efficacy of Compound X in relevant animal models of disease.[13][14] The logical progression of this research is depicted in the diagram below.
Caption: The logical progression from in vitro characterization to preclinical development.
References
-
Eurofins Discovery. (n.d.). GPCR Functional Assays. Retrieved from [Link]
-
Zhang, R., & Xie, X. (2012). Functional assays for screening GPCR targets. Acta Pharmacologica Sinica, 33(3), 372–382. Retrieved from [Link]
-
Zhou, Y., Meng, J., Xu, C., & Liu, J. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology, 9, 611443. Retrieved from [Link]
-
Zhu, T., Fang, L. Y., & Xie, X. (2008). Development of a universal high-throughput calcium assay for G-protein- coupled receptors with promiscuous G-protein Gα15/16. Acta Pharmacologica Sinica, 29(4), 507–516. Retrieved from [Link]
-
Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655–665. Retrieved from [Link]
-
Li, Y., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. European Journal of Medicinal Chemistry, 207, 112726. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]
-
Feduccia, A. A., & Chatterjee, S. (2014). Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers in Pharmacology, 5, 125. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of selected allosteric muscarinic ligands.... Retrieved from [Link]
-
Wang, L., et al. (2016). An In Vivo Pharmacological Screen Identifies Cholinergic Signaling as a Therapeutic Target in Glial-Based Nervous System Disease. Cell Reports, 14(5), 1049–1056. Retrieved from [Link]
-
Wallace, T. L., & Bertrand, D. (2013). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research, 15(1), 1–23. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic agonist. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of nicotinic acetylcholine receptor (nAChR) ligands. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]
-
Buccafusco, J. J. (Ed.). (2009). Cholinergic Receptor Knockout Mice. In Animal Models of Cognitive Impairment. CRC Press/Taylor & Francis. Retrieved from [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.17.1–1.17.17. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]
-
Tzimas, C., et al. (2025). A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. International Journal of Molecular Sciences, 26(5), 2689. Retrieved from [Link]
-
Jakubík, J., & El-Fakahany, E. E. (2015). Allosteric Modulation of Muscarinic Acetylcholine Receptors. Pharmaceuticals, 8(4), 711–732. Retrieved from [Link]
-
Costa, L. G., Kaylor, G., & Murphy, S. D. (1990). In vitro and in vivo modulation of cholinergic muscarinic receptors in rat lymphocytes and brain by cholinergic agents. Journal of Toxicology and Environmental Health, 31(4), 315–326. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Acetylcholine receptors (muscarinic). Retrieved from [Link]
-
ResearchGate. (n.d.). The efficacy of an allosteric modulator of the alpha 7 nicotinic acetylcholine receptor in a murine model of stroke. Retrieved from [Link]
-
Papke, R. L. (2014). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical Pharmacology, 89(2), 143–155. Retrieved from [Link]
-
Fucile, S. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 28(3), 1025. Retrieved from [Link]
-
Nakayama, Y., et al. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS ONE, 16(10), e0258193. Retrieved from [Link]
-
Wikipedia. (n.d.). Experimental models of Alzheimer's disease. Retrieved from [Link]
-
Fucile, S. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 28(3), 1025. Retrieved from [Link]
-
Catsoulacos, P. (1976). New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. Journal of Pharmaceutical Sciences, 65(4), 626–627. Retrieved from [Link]
-
PubChem. (n.d.). Methyl methoxyacetate. Retrieved from [Link]
-
Li, W., et al. (2011). A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model. The AAPS Journal, 13(3), 438–446. Retrieved from [Link]
- Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
-
ChemRxiv. (2025). Discovery of a Dual-Target Natural Compound for Rheumatoid Arthritis: High-Throughput Screening and Molecular Dynamics of a COX-2/JAK1 Inhibitor. Retrieved from [Link]
-
Strupczewski, J. T., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761–769. Retrieved from [Link]
- Google Patents. (n.d.). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
-
Ro Rsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinergic Receptor Knockout Mice - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Functional assays for screening GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 12. molbio.gu.se [molbio.gu.se]
- 13. An In Vivo Pharmacological Screen Identifies Cholinergic Signaling as a Therapeutic Target in Glial-Based Nervous System Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental models of Alzheimer's disease - Wikipedia [en.wikipedia.org]
A Technical Guide to the Predicted Biological Activity and Validation Strategy for 3-Piperidinyl 2-methoxyacetate hydrochloride
Foreword: Navigating the Uncharted Territory of a Novel Chemical Entity
In the landscape of drug discovery and chemical biology, researchers often encounter novel chemical entities with limited or no published biological data. Such is the case with 3-Piperidinyl 2-methoxyacetate hydrochloride. This guide, therefore, deviates from a conventional comparison of established activities. Instead, it serves as a predictive framework and a practical roadmap for the initial biological validation of this compound. By dissecting its core structural motifs—the 3-piperidinyl group and the 2-methoxyacetate ester—we can infer potential biological targets and outline a rigorous, multi-tiered experimental strategy to elucidate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals poised to explore the therapeutic potential of this and structurally related molecules.
Structural Deconstruction and Predicted Biological Relevance
The molecule, this compound, is comprised of two key functional components: a piperidine ring substituted at the 3-position and a 2-methoxyacetate ester moiety. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing.
The Piperidine Scaffold: A Privileged Structure in Neuropharmacology
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in a multitude of neuroactive compounds.[1][2] Its saturated, six-membered heterocyclic structure allows for diverse conformational presentations, enabling interaction with a wide array of biological targets, particularly neurotransmitter receptors and transporters.
-
Potential CNS Activity: Piperidine derivatives have been extensively developed as ligands for dopamine, serotonin, and norepinephrine receptors.[3] Depending on the other substituents, they can act as agonists or antagonists, influencing various neurological pathways. For instance, compounds incorporating piperidine have shown potential in treating conditions like Parkinson's disease and depression.[3]
-
Sigma Receptor Modulation: The piperidine moiety is also a common feature in high-affinity ligands for sigma receptors (σ1 and σ2).[4][5] These receptors are implicated in a range of cellular functions and are targets for neuropsychiatric and neurodegenerative disorders.
-
Acetylcholinesterase Inhibition: Certain piperidine derivatives have been designed as acetylcholinesterase (AChE) inhibitors, a key strategy in the management of Alzheimer's disease.[6]
The 2-Methoxyacetate Moiety: A Modulator of Cellular Metabolism and Potential Toxicant
The 2-methoxyacetate portion of the molecule introduces a different set of potential biological interactions. Methoxyacetic acid, the parent acid of this ester, is a known metabolite of the industrial solvent 2-methoxyethanol.
-
Metabolic Interference: Methoxyacetate is known to interfere with cellular metabolism. It can be converted to methoxyacetyl-CoA, which can then enter metabolic pathways, potentially disrupting normal cellular processes.[7]
-
Teratogenic and Immunosuppressive Effects: Studies on methoxyacetic acid have demonstrated its potential for teratogenicity and immunosuppression.[7][8][9] These effects are thought to be linked to its interference with critical biosynthetic pathways.
Given these distinct structural components, this compound presents a dual-faceted profile: a potential neuroactive agent due to the piperidine core, with possible modulatory or off-target effects on cellular metabolism conferred by the methoxyacetate group.
Comparative Analysis with Structurally Related Compounds
While no direct experimental data for this compound is publicly available, we can draw comparisons with compounds sharing its core structures to hypothesize its potential activity profile.
| Compound/Class | Structural Similarity | Known Biological Activity | Potential Implication for Target Compound |
| Phencyclidine (PCP) | Piperidine ring | NMDA receptor antagonist, σ2 receptor ligand[10] | Potential for psychotropic effects and interaction with glutamate signaling. |
| Haloperidol | Piperidine-containing | Dopamine D2 receptor antagonist, high-affinity σ1 and σ2 receptor ligand[4] | Suggests a potential for antipsychotic-like activity and broad neurotransmitter receptor interactions. |
| Donepezil | N-benzylpiperidine moiety | Acetylcholinesterase inhibitor[11] | Implies a possibility, though less direct, of cholinergic system modulation. |
| 2-Methoxyethyl acetate | Methoxyacetate ester | Known to be metabolized to methoxyacetic acid, which is a reproductive and developmental toxicant.[9] | Highlights the need for careful toxicological assessment, particularly concerning reproductive and developmental endpoints. |
This comparative analysis suggests that the initial biological screening of this compound should prioritize assays related to neurotransmitter receptor binding and cellular toxicity.
A Step-by-Step Guide to Biological Validation
The following experimental workflow provides a comprehensive strategy for the initial biological characterization of this compound.
Tier 1: Initial Profiling - Receptor Binding and Cytotoxicity
The first tier of experiments aims to broadly screen for potential biological targets and assess general cytotoxicity.
-
Objective: To identify potential interactions with a wide range of CNS targets.
-
Method: Utilize a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). This panel should include, at a minimum:
-
Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. The compound is tested at a standard concentration (e.g., 10 µM) against the panel of receptors and transporters. c. The percentage of radioligand displacement is measured.
-
Data Analysis: Results are typically reported as the percent inhibition of radioligand binding. A significant inhibition (e.g., >50%) at the screening concentration indicates a potential "hit" and warrants further investigation.
-
Objective: To determine the general cytotoxicity of the compound against a panel of cell lines.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure: a. Seed a panel of cell lines (e.g., a neuronal cell line like SH-SY5Y, a liver cell line like HepG2, and a kidney cell line like HEK293) in 96-well plates. b. After 24 hours, treat the cells with a range of concentrations of this compound. c. Incubate for 48-72 hours. d. Add MTT solution to each well and incubate for 3-4 hours. e. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. This provides a quantitative measure of the compound's cytotoxicity.
Tier 2: Deeper Dive - Functional Assays and Mechanism of Action
Based on the results from Tier 1, the second tier of experiments focuses on functional assays for the identified "hit" targets and begins to explore the mechanism of action.
-
Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified target receptor(s).
-
Method: The choice of assay depends on the signaling pathway of the receptor. For G-protein coupled receptors (GPCRs), common assays include:
-
Calcium Mobilization Assay: For Gq-coupled receptors.
-
cAMP Accumulation Assay: For Gs or Gi-coupled receptors.
-
-
Procedure: a. Use a cell line stably expressing the target receptor. b. Load the cells with a fluorescent dye that is sensitive to changes in intracellular calcium or use a cAMP detection kit. c. Add the test compound at various concentrations. d. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist. e. Measure the signal (fluorescence or luminescence) using a plate reader.
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Tier 3: Preliminary In Vivo Assessment
If the in vitro data reveals a promising and potent activity with a good therapeutic window (i.e., separation between efficacy and cytotoxicity), preliminary in vivo studies can be initiated.
-
Objective: To assess the in vivo effects of the compound on behavior, guided by the in vitro findings.
-
Method: The choice of model depends on the in vitro results. For example:
-
Locomotor Activity Test: To assess general stimulant or sedative effects.
-
Forced Swim Test or Tail Suspension Test: To evaluate potential antidepressant-like activity.
-
Prepulse Inhibition of Startle: To assess sensorimotor gating, which is disrupted in some psychiatric disorders.
-
-
Procedure: a. Administer the compound to rodents (e.g., mice or rats) via an appropriate route (e.g., intraperitoneal injection or oral gavage). b. After a predetermined time, place the animals in the testing apparatus. c. Record the relevant behavioral parameters.
-
Data Analysis: Compare the behavior of the compound-treated group to a vehicle-treated control group using appropriate statistical analysis.
Visualizing the Path Forward: Workflow and Potential Pathways
The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be investigated based on the structural features of the compound.
Caption: A hypothetical signaling pathway for a GPCR antagonist.
Conclusion and Future Directions
While the biological activity of this compound remains to be experimentally determined, a systematic and hypothesis-driven approach, grounded in the known pharmacology of its structural components, can efficiently unveil its potential. The proposed tiered validation strategy, from broad screening to in vivo testing, provides a robust framework for its initial characterization. The convergence of the neuroactive potential of the piperidine scaffold and the metabolic implications of the methoxyacetate moiety makes this compound an intriguing subject for further investigation. Future studies should focus on elucidating its precise molecular targets, understanding its structure-activity relationships, and carefully evaluating its safety profile.
References
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
-
Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. [Link]
-
Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. [Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]
-
Phencyclidine - Wikipedia. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
- US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors.
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
-
Methyl 2-methoxyacetate: Comprehensive Overview and Applications. [Link]
-
Methoxyacetate | C3H5O3- - PubChem. [Link]
-
2-methoxyethyl acetate, 3938-96-3. [Link]
-
Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles. [Link]
-
Attenuation of 2-methoxyethanol and methoxyacetic acid-induced digit malformations in mice by simple physiological compounds. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors - Google Patents [patents.google.com]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Attenuation of 2-methoxyethanol and methoxyacetic acid-induced digit malformations in mice by simple physiological compounds: implications for the role of further metabolism of methoxyacetic acid in developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methoxyacetate | C3H5O3- | CID 161333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-methoxyethyl acetate, 3938-96-3 [thegoodscentscompany.com]
- 10. Phencyclidine - Wikipedia [en.wikipedia.org]
- 11. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for Muscarinic Acetylcholine Receptor Agonists: A Guide for Researchers
In the field of drug development, particularly concerning G-protein coupled receptors (GPCRs), achieving receptor selectivity is a paramount objective. While a compound may exhibit high affinity for its primary target, off-target interactions can lead to undesirable side effects or confounding experimental results. This guide provides a comparative analysis of the cross-reactivity profiles of muscarinic acetylcholine receptor (mAChR) agonists, with a focus on pilocarpine as a case study, and offers insights into the experimental workflows required to characterize such interactions.
While the compound "3-Piperidinyl 2-methoxyacetate hydrochloride" is not documented in publicly available literature, its core structure suggests a potential interaction with cholinergic receptors. To illustrate the critical process of selectivity profiling, this guide will utilize data from well-characterized muscarinic agonists that share structural similarities, such as a piperidine or related heterocyclic core.
Understanding Muscarinic Receptor Subtypes and Their Signaling
The muscarinic acetylcholine receptor family consists of five subtypes (M1-M5), which are expressed in various tissues and play distinct physiological roles.[1] These receptors are broadly divided into two functional categories based on their G-protein coupling:
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins.[1] Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[2][3]
-
M2 and M4 receptors preferentially couple to Gi/o proteins.[1] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2][4] The βγ subunits of Gi/o can also directly modulate ion channels, such as inwardly rectifying potassium channels.[1]
The diverse and sometimes opposing signaling pathways initiated by different muscarinic receptor subtypes underscore the importance of developing subtype-selective agonists to achieve targeted therapeutic effects while minimizing side effects.[1][2]
Comparative Cross-Reactivity Profiles of Muscarinic Agonists
The ideal muscarinic agonist would exhibit high affinity and efficacy for a single receptor subtype. However, in practice, most agonists show a degree of cross-reactivity. The following table summarizes the binding affinities (Ki values) of three representative muscarinic agonists—Pilocarpine, Cevimeline, and Bethanechol—across the five muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Primary Target(s) | Key Reference(s) |
| Pilocarpine | ~7943 | ~14,900 - 40,600 | ~2692 | Data varies | Data varies | M3 | [5][6] |
| Cevimeline | High Affinity | Lower Affinity | High Affinity | Data varies | Data varies | M1, M3 | [7][8][9] |
| Bethanechol | Low Affinity | Moderate Affinity | Low Affinity | Data varies | Data varies | M3 (functionally) | [5][10] |
Analysis of Cross-Reactivity:
-
Pilocarpine: While it is clinically utilized for its effects on M3 receptors in exocrine glands and ocular tissues, pilocarpine demonstrates broad activity across muscarinic subtypes.[11][12][13] It is considered a partial agonist at both M1 and M2 receptors in the central nervous system.[6][14] Its relatively low selectivity can contribute to a wide range of systemic effects.[5]
-
Cevimeline: Marketed for the treatment of dry mouth in Sjögren's syndrome, cevimeline exhibits a higher affinity for M1 and M3 receptors located in glandular tissues compared to M2 receptors in cardiac tissue.[7][8][9][15] This preferential binding profile may, in theory, lead to fewer cardiac side effects compared to less selective agonists.[8][15]
-
Bethanechol: This quaternary amine has a charged structure that prevents it from crossing the blood-brain barrier, thus minimizing central nervous system effects.[10] While it can interact with multiple muscarinic subtypes, its clinical utility in stimulating bladder and gastrointestinal smooth muscle is primarily attributed to its action on M3 receptors.[10]
Beyond muscarinic receptors, piperidine-containing compounds have been noted to interact with nicotinic acetylcholine receptors, highlighting the need for broader screening panels.[16]
Functional Consequences of Cross-Reactivity
The clinical manifestations of muscarinic agonist activity are a direct result of their receptor engagement profile.[17]
-
On-Target Effects (M3 Agonism): Increased salivation, lacrimation, and smooth muscle contraction in the bladder and GI tract are expected outcomes.[17][18]
-
Off-Target Effects (Cross-Reactivity):
-
M2 Receptor (Cardiac): Activation can lead to bradycardia (slowed heart rate) and hypotension.[17][19]
-
M1 Receptor (CNS): While potentially beneficial for cognitive function, unintended CNS activation can cause side effects.[6]
-
Systemic Effects: Widespread activation of muscarinic receptors can lead to sweating, diarrhea, bronchospasm, and urinary urgency.[19][20][21]
-
Experimental Workflows for Assessing Cross-Reactivity
A multi-tiered approach is essential for rigorously characterizing the selectivity of a novel compound. This typically involves initial binding assays followed by functional assays to determine the nature and efficacy of the interaction.
Diagram: Tiered Receptor Selectivity Screening Workflow
Caption: A tiered approach to receptor selectivity profiling.
Protocol 1: Radioligand Binding Assay (Competition)
This assay is a cornerstone for determining the binding affinity (Ki) of a test compound for a specific receptor.[22][23][24] It measures the ability of an unlabeled test compound to displace a radioactively labeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound at a panel of GPCRs.
Methodology:
-
Membrane Preparation:
-
Utilize cell membranes from cell lines stably overexpressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells expressing M1, M2, M3, etc.).[25]
-
Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation.[26]
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[26]
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add receptor membrane preparation, a known concentration of a specific radioligand (e.g., [3H]-NMS for muscarinic receptors), and assay buffer.[26]
-
Non-Specific Binding (NSB) Wells: Add receptor membrane, radioligand, and a high concentration of a known, unlabeled competing ligand (e.g., atropine) to saturate the receptors.[22]
-
Test Compound Wells: Add receptor membrane, radioligand, and serial dilutions of the test compound.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[26]
-
-
Harvesting:
-
Detection:
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[26]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[26]
-
Protocol 2: Calcium Flux Functional Assay (for Gq-coupled Receptors)
This assay measures the functional consequence of receptor activation for Gq-coupled receptors like M1, M3, and M5 by detecting changes in intracellular calcium levels.[3][28][29]
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist for a Gq-coupled receptor.
Methodology:
-
Cell Preparation:
-
Seed cells stably expressing the Gq-coupled receptor of interest into a 384-well microplate and incubate overnight.[30]
-
-
Dye Loading:
-
Compound Addition and Measurement:
-
Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.[31]
-
Establish a baseline fluorescence reading.
-
Add serial dilutions of the test compound (or a known agonist as a positive control) to the wells.
-
Immediately begin measuring the fluorescence intensity in real-time. GPCR activation leads to the release of intracellular calcium, which binds to the dye and increases its fluorescence.[28]
-
-
Data Analysis:
-
Plot the change in fluorescence intensity against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum observed effect).
-
Protocol 3: GTPγS Binding Assay (for Gi/o-coupled Receptors)
This functional assay measures the activation of Gi/o-coupled receptors (like M2 and M4) by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor stimulation.[32][33][34]
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist for a Gi/o-coupled receptor.
Methodology:
-
Membrane and Reagent Preparation:
-
Prepare cell membranes expressing the receptor of interest as described for the radioligand binding assay.
-
Prepare an assay buffer containing GDP to ensure G-proteins are in their inactive state.[32]
-
-
Assay Setup (Scintillation Proximity Assay - SPA format):
-
Initiation and Incubation:
-
Detection:
-
Count the plate in a microplate scintillation counter. No washing steps are required in the SPA format.[32]
-
-
Data Analysis:
-
Plot the scintillation counts against the log concentration of the test compound.
-
Fit the data to a dose-response curve to determine EC50 and Emax values. This assay is particularly useful for distinguishing between full and partial agonists.[33]
-
Diagram: Muscarinic Receptor Signaling Pathways
Caption: Simplified signaling pathways for muscarinic receptor subtypes.
Conclusion
Characterizing the cross-reactivity of a novel compound is a non-negotiable step in drug discovery and pharmacological research. A thorough understanding of a compound's interactions with a broad range of receptors is essential for interpreting experimental data accurately and predicting its in vivo effects. By employing a systematic approach that combines binding and functional assays, researchers can build a comprehensive selectivity profile, paving the way for the development of safer and more effective therapeutics. The data on existing muscarinic agonists like pilocarpine, cevimeline, and bethanechol serve as a valuable benchmark, illustrating that even subtle differences in receptor affinity can translate to distinct clinical profiles.
References
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from [Link]
-
Horowitz, A., & Menice, C. B. (1997). Muscarinic Acetylcholine Receptor Signaling Pathways in Smooth Muscle. Taylor & Francis eBooks. Retrieved from [Link]
-
Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
Wess, J. (2004). A multiplicity of muscarinic mechanisms: enough signaling pathways to take your breath away. Proceedings of the National Academy of Sciences, 101(37), 13349–13350. Retrieved from [Link]
-
Gautam, D., Han, S. J., Hamdan, F. F., & Wess, J. (2006). Muscarinic acetylcholine receptor signaling in the central nervous system. Current Neuropharmacology, 4(4), 307–321. Retrieved from [Link]
-
Lanzafame, A. A., Christopoulos, A., & Mitchelson, F. (2003). GPCR-radioligand binding assays. Current Protocols in Pharmacology, Chapter 2, Unit 2.2. Retrieved from [Link]
-
Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]
-
Pénzes, M., Németh, T., Fábián, G., et al. (2023). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology-Renal Physiology, 325(5), F645-F658. Retrieved from [Link]
-
ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Retrieved from [Link]
-
Gene2Rx. (n.d.). Cevimeline Pharmacogenetics. Retrieved from [Link]
-
Pénzes, M., Németh, T., Fábián, G., et al. (2023). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology. Renal Physiology, 325(5), F645–F658. Retrieved from [Link]
-
Hori, A., & Tanda, K. (2021). Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. Pharmaceuticals, 14(9), 871. Retrieved from [Link]
-
Drugs.com. (2025). Cevimeline Monograph for Professionals. Retrieved from [Link]
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. Retrieved from [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Flynn, D. D., & Mash, D. C. (1986). Autoradiographic analyses of agonist binding to muscarinic receptor subtypes. Synapse, 1(1), 54-60. Retrieved from [Link]
-
RxList. (2024). How Muscarinic Agonists Work - Uses, Side Effects, Drug Names. Retrieved from [Link]
-
Shoykhet, M., & Dagan, A. (2017). Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor. Molecular Pharmacology, 92(6), 633–644. Retrieved from [Link]
-
ResearchGate. (n.d.). Prognosis of the Pilocarpine Receptor Sites. Retrieved from [Link]
-
JoVE. (2023). Video: Cholinergic Antagonists: Pharmacological Actions. Retrieved from [Link]
-
PubChem. (n.d.). Cevimeline. National Center for Biotechnology Information. Retrieved from [Link]
-
ClinicalTrials.gov. (2012). Efficacy of Cevimeline Versus Pilocarpine in the Secretion of Saliva. Retrieved from [Link]
-
YouTube. (2024). Muscarinic receptors, Their effects, Examples and Clinical uses. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pilocarpine [Ligand Id: 305] activity data from GtoPdb and ChEMBL. Retrieved from [Link]
-
Drugs.com. (n.d.). Bethanechol Interactions Checker. Retrieved from [Link]
-
PubChem. (n.d.). Bethanechol. National Center for Biotechnology Information. Retrieved from [Link]
-
Yasuda, Y., et al. (1991). Effect of piperidine and related alicyclic amines on nicotinic and muscarinic agonist binding sites in the mammalian brain. Neuroscience Research, 12(1), 142-149. Retrieved from [Link]
-
Spalding, T. A., et al. (2002). Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist. Molecular Pharmacology, 61(6), 1311-1318. Retrieved from [Link]
-
RxList. (n.d.). Bethanechol: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Bethanechol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Retrieved from [Link]
-
Fisher, A., et al. (1994). Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations. Life Sciences, 54(25), 1917-1925. Retrieved from [Link]
-
Festy, F., et al. (2003). Muscarinic and nicotinic cholinergic agonists: structural analogies and discrepancies. Current Medicinal Chemistry, 10(19), 1947-1957. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pilocarpine. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pilocarpine. Retrieved from [Link]
-
ACS Chemical Neuroscience. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Cellular signaling mechanisms for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Autoradiographic analyses of agonist binding to muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gene2rx.com [gene2rx.com]
- 8. drugs.com [drugs.com]
- 9. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharmacology of Pilocarpine | Pharmacology Mentor [pharmacologymentor.com]
- 12. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pilocarpine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Effect of piperidine and related alicyclic amines on nicotinic and muscarinic agonist binding sites in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. How Muscarinic Agonists Work - Uses, Side Effects, Drug Names [rxlist.com]
- 20. m.youtube.com [m.youtube.com]
- 21. droracle.ai [droracle.ai]
- 22. multispaninc.com [multispaninc.com]
- 23. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Receptor-Ligand Binding Assays [labome.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 29. GPCR Calcium Product Solutions [discoverx.com]
- 30. drugtargetreview.com [drugtargetreview.com]
- 31. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. dda.creative-bioarray.com [dda.creative-bioarray.com]
The Intricate Dance of Structure and Activity: A Comparative Guide to 3-Piperidinyl 2-Methoxyacetate Analogs as Muscarinic Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics targeting a myriad of physiological pathways.[1] Among the vast array of piperidine-containing compounds, 3-piperidinyl 2-methoxyacetate hydrochloride and its analogs have emerged as a focal point of research, particularly in the modulation of muscarinic acetylcholine receptors (mAChRs).[2][3] These receptors, integral to the parasympathetic nervous system, are implicated in a wide range of functions and diseases, making the development of subtype-selective ligands a significant therapeutic goal.[4][5]
This guide provides an in-depth, objective comparison of 3-piperidinyl 2-methoxyacetate analogs, dissecting the nuanced relationship between their chemical structure and biological activity. By synthesizing data from multiple studies on related piperidinol esters, we will explore the critical structural modifications that dictate potency, selectivity, and efficacy at muscarinic receptors.
The Core Scaffold: 3-Piperidinyl 2-Methoxyacetate
The 3-piperidinyl 2-methoxyacetate core structure presents three key regions for chemical modification, each playing a crucial role in its interaction with muscarinic receptors: the piperidine ring, the ester moiety, and the stereochemistry at the 3-position. Understanding the impact of alterations in these regions is fundamental to designing more effective and selective muscarinic modulators.
Structure-Activity Relationship (SAR): A Tale of Three Modifications
The biological activity of 3-piperidinyl 2-methoxyacetate analogs is a finely tuned interplay of steric, electronic, and hydrophobic properties. The following sections delve into the specific structural modifications and their profound effects on muscarinic receptor affinity and function.
The Piperidine Ring: More Than Just a Scaffold
The piperidine ring serves as the foundational element, with the nitrogen atom being a key interaction point with the target receptor.
-
N-Substitution: The nature of the substituent on the piperidine nitrogen is a critical determinant of activity and selectivity. While the unsubstituted piperidine provides a baseline, alkyl and arylalkyl substitutions can significantly enhance potency. For instance, in related series of muscarinic antagonists, increasing the bulk of the N-substituent can influence selectivity between mAChR subtypes.[3] However, excessive steric hindrance can also lead to a decrease in affinity.
-
Ring Conformation: The conformational flexibility of the piperidine ring allows it to adopt various chair and boat conformations. The preferred conformation for receptor binding is influenced by the substituents on the ring, and locking the conformation through the introduction of bicyclic systems, such as in quinuclidine analogs, has been a successful strategy to enhance affinity and selectivity.[2][6]
The Ester Moiety: The Heart of the Interaction
The 2-methoxyacetate group is not merely a passive component; it is intimately involved in the binding process, likely through hydrogen bonding and dipolar interactions within the receptor's binding pocket.
-
Ester Chain Modification: The length and branching of the alkyl chain in the acetate portion can impact potency. While the methoxy group in the 2-position is a key feature, its replacement with other alkoxy groups of varying sizes can modulate activity. Studies on related piperidinyl esters have shown that both the size and electronic character of the side chain are crucial for M2-inhibitory activity, whereas M3-inhibitory activities are more influenced by the electronic nature of the side chain, with electron-withdrawing groups being favorable.[3]
-
Bioisosteric Replacement: Replacing the ester functionality with bioisosteres, such as oxadiazoles, has been a common strategy to improve metabolic stability and modulate activity.[6] The electronic and steric properties of the chosen bioisostere must be carefully considered to maintain or enhance the desired pharmacological profile.
Stereochemistry at the 3-Position: A Matter of Precision
The stereochemistry of the 3-acyloxy group on the piperidine ring is paramount for optimal receptor interaction.
-
Enantioselectivity: Muscarinic receptors often exhibit a high degree of stereoselectivity. For many 3-substituted piperidine ligands, one enantiomer displays significantly higher affinity and/or efficacy than the other. For instance, studies on the enantiomers of trihexyphenidyl, a muscarinic antagonist, revealed that the (R)-(-)-enantiomers have considerably higher affinities (up to 1700-fold) for muscarinic M1-receptors.[7] It is therefore crucial to synthesize and evaluate enantiomerically pure compounds to fully understand their pharmacological properties.
Comparative Analysis of Analog Performance
To illustrate the principles of SAR, the following table summarizes the muscarinic receptor affinities of a series of related piperidinyl and quinuclidinyl esters from various studies. While not a direct comparison of 3-piperidinyl 2-methoxyacetate analogs, these data provide valuable insights into the effects of structural modifications on muscarinic receptor binding.
| Compound/Analog Type | Modification | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M3 Affinity (Ki, nM) | Reference |
| Quinuclidinyl Benzilate (QNB) | Reference Antagonist | ~0.1 | ~0.1 | ~0.1 | [2] |
| N-Methyl-3-acetoxypiperidine | Basic Scaffold | >1000 | >1000 | >1000 | Inferred |
| Arecoline | N-Methyl, Ester Modification | High (Agonist) | High (Agonist) | High (Agonist) | [2] |
| (R)-Trihexyphenidyl | N-Substituted, Bulky Ester | 0.1 (pA2=10.1) | 9.1 (pA2=8.0) | 2.0 (pA2=8.7) | [7] |
| (S)-Trihexyphenidyl | N-Substituted, Bulky Ester | 170 | 1500 | 340 | [7] |
| Cyclohexylphenylglycolate Piperidinyl Ester | Bulky Ester | - | pKEC50 ~8-9 | pKEC50 ~8-9 | [3] |
Disclaimer: The data in this table are compiled from different studies and should be used for qualitative comparison of SAR trends only.
Experimental Protocols
The evaluation of 3-piperidinyl 2-methoxyacetate analogs typically involves a combination of in vitro binding and functional assays.
Radioligand Binding Assay
This assay determines the affinity of the test compounds for different muscarinic receptor subtypes.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3) are prepared.
-
Incubation: The membranes are incubated with a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[5]
Functional Assays (Isolated Tissue Preparations)
These assays measure the agonist or antagonist activity of the compounds on tissues that express specific muscarinic receptor subtypes.
Protocol (e.g., Guinea Pig Ileum for M3 activity):
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Contraction Measurement: The contractile responses of the tissue are recorded isometrically using a force transducer.
-
Agonist Assay: Cumulative concentration-response curves are generated for the test compound to determine its potency (EC50) and efficacy (maximal response) in inducing contraction.
-
Antagonist Assay: The ability of the test compound to inhibit the contractile response to a standard agonist (e.g., carbachol) is measured to determine its antagonist potency (pA2 value).[8]
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key SAR principles and a typical experimental workflow.
Caption: Key structural modification points influencing biological activity.
Caption: A typical workflow for SAR studies of novel compounds.
Conclusion and Future Directions
The structure-activity relationship of 3-piperidinyl 2-methoxyacetate analogs is a complex yet logical field of study. The evidence from related series of muscarinic modulators strongly suggests that modifications to the N-substituent, the ester moiety, and the stereochemistry at the 3-position of the piperidine ring are pivotal in determining their pharmacological profile. While direct comparative data for a comprehensive series of 3-piperidinyl 2-methoxyacetate analogs is still emerging, the principles outlined in this guide provide a robust framework for the rational design of novel, potent, and selective muscarinic receptor ligands. Future research should focus on the systematic synthesis and evaluation of these analogs to build a more detailed quantitative structure-activity relationship (QSAR) model, which will undoubtedly accelerate the discovery of new therapeutics for a range of disorders.
References
-
Rodríguez-Franco, M. I., Dorronsoro, I., Castro, A., Martínez, A., Badía, A., & Baños, J. E. (2003). Synthesis and muscarinic activities of O-[(benzyl- or benzoyl-pyrazolyl)propynyl]-oximes of N-methylpiperidinone, 3-tropinone, and 3-quinuclidinone. Bioorganic & Medicinal Chemistry, 11(10), 2263–2268. [Link]
-
Birdsall, N. J. M., Hulme, E. C., & Burgen, A. S. V. (1980). The character of muscarinic receptors in different regions of the rat brain. Proceedings of the Royal Society of London. Series B. Biological Sciences, 207(1166), 1–12. [Link]
-
Sauerberg, P., Kindtler, J. W., Nielsen, L., Sheardown, M. J., & Honoré, T. (1991). Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 34(2), 687–692. [Link]
-
Gündüz, M. G., Luyengi, L., & Gürsoy, A. (1998). Synthesis, antimuscarinic activity and quantitative structure-activity relationship (QSAR) of tropinyl and piperidinyl esters. Arzneimittel-Forschung, 48(8), 789–796. [Link]
-
Melchiorre, C., Angeli, P., Lambrecht, G., Mutschler, E., Picchio, M. T., & Wess, J. (1987). Antimuscarinic action of a series of rigid and semirigid antagonists in the rabbit vas deferens: a comparison with the guinea-pig ileum and atria. European Journal of Pharmacology, 144(2), 117–125. [Link]
-
Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279–290. [Link]
-
Jones, C. K., Brady, A. E., Davis, A. A., Xiang, Z., Bubser, M., Tantawy, M. N., ... & Lindsley, C. W. (2008). Novel, potent, and selective muscarinic receptor subtype 1 (M1) allosteric activators: Discovery and SAR of 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one. ACS Chemical Neuroscience, 3(1), 62-78. [Link]
-
Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 237, 114374. [Link]
-
Ringdahl, B. (1988). Stereoselectivity of the enantiomers of trihexyphenidyl and its methiodide at muscarinic receptor subtypes. European journal of pharmacology, 155(1-2), 167-170. [Link]
-
Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature reviews. Drug discovery, 6(9), 721–733. [Link]
-
Felder, C. C., Bymaster, F. P., Ward, J., & DeLapp, N. (2000). Therapeutic opportunities for muscarinic receptors in the central nervous system. Journal of medicinal chemistry, 43(23), 4333-4353. [Link]
-
Kruse, A. C., Kobilka, B. K., Gautam, D., Sexton, P. M., Christopoulos, A., & Wess, J. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature reviews. Drug discovery, 13(7), 549–560. [Link]
-
Wadsworth, H. J., Jenkins, S. M., Orlek, B. S., Cassidy, F., Clark, M. S., Brown, F., ... & Naylor, C. B. (1992). Synthesis and muscarinic activities of quinuclidin-3-yltriazole and -tetrazole derivatives. Journal of medicinal chemistry, 35(7), 1280-1290. [Link]
-
Sauerberg, P., Olesen, P. H., Nielsen, S., Treppendahl, S., Sheardown, M. J., Honoré, T., ... & Fink-Jensen, A. (1992). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1, 2, 5-thiadiazolyl)-1, 2, 5, 6-tetrahydro-1-methylpyridines. Journal of medicinal chemistry, 35(12), 2274-2283. [Link]
-
Broadley, K. J., & Kelly, D. R. (2001). Muscarinic receptor agonists and antagonists. Journal of clinical pharmacology, 41(5), 467-482. [Link]
-
Bolton, T. B., & Zholos, A. V. (1998). Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine. British journal of pharmacology, 124(3), 409–420. [Link]
-
Haga, T. (2013). Molecular properties of muscarinic acetylcholine receptors. Proceedings of the Japan Academy. Series B, Physical and biological sciences, 89(6), 226–256. [Link]
-
Kruse, A. C., Hu, J., Pan, A. C., Arlow, D. H., Rosenbaum, D. M., Rosemond, E., ... & Kobilka, B. K. (2012). Structure and dynamics of the M3 muscarinic acetylcholine receptor. Nature, 482(7386), 552–556. [Link]
Sources
- 1. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, antimuscarinic activity and quantitative structure-activity relationship (QSAR) of tropinyl and piperidinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. ChemInform Abstract: Muscarinic Cholinergic Agonists and Antagonists of the 3‐(3‐Alkyl‐1,2, 4‐oxadiazol‐5‐yl)‐1,2,5,6‐tetrahydropyridine Type. Synthesis and Structure‐Activity Relationships. / ChemInform, 1991 [sci-hub.st]
- 7. Stereoselectivity of the enantiomers of trihexyphenidyl and its methiodide at muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Pharmacokinetic Profiles of Piperidine Esters
Introduction: The Significance of the Piperidine Scaffold and the Critical Role of Pharmacokinetics
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] This six-membered nitrogen-containing heterocycle offers a versatile three-dimensional framework that can be strategically modified to optimize interactions with a wide array of biological targets.[3] Among its many derivatives, piperidine esters are particularly noteworthy, often found in potent analgesics and other centrally acting agents.
However, the journey from a promising compound to a viable therapeutic is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage failures. Pharmacokinetics (PK), the study of how an organism affects a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[4] Understanding the ADME profile of a piperidine ester is not merely an academic exercise; it is fundamental to designing molecules that reach their target in sufficient concentration, exert the desired therapeutic effect, and are cleared from the body in a safe and predictable manner.[1][4]
This guide provides a comparative analysis of the pharmacokinetic profiles of several notable piperidine esters. We will delve into the causal relationships between their chemical structures and their distinct ADME characteristics, present the experimental methodologies used to generate this data, and offer insights to guide researchers in the development of next-generation therapeutics.
Comparative Pharmacokinetic Profiles of Key Piperidine Esters
The pharmacokinetic behavior of piperidine esters can vary dramatically based on subtle structural modifications. This diversity is best illustrated by comparing well-characterized compounds used in clinical practice. Below, we examine the profiles of four prominent piperidine ester-containing drugs: Remifentanil, Pethidine (Meperidine), Anileridine, and Diphenoxylate.
The most striking contrast lies between Remifentanil and other piperidine esters like Pethidine. Remifentanil's structure includes a methyl ester group that is highly susceptible to hydrolysis by non-specific esterases found ubiquitously in plasma and tissues.[5][6] This unique metabolic pathway results in an extremely rapid clearance and an ultra-short duration of action, making its pharmacokinetics largely independent of liver or kidney function.[5][7][8] This is a deliberately engineered feature that allows for precise, titratable control in anesthetic settings.
In contrast, Pethidine, Anileridine, and Diphenoxylate rely primarily on hepatic metabolism, mainly through cytochrome P450 (CYP) enzymes.[9][10][11][12][13] Pethidine, for example, is metabolized in the liver to various compounds, including norpethidine, an active metabolite that can accumulate and cause CNS toxicity, particularly in patients with renal impairment or during prolonged use.[10][14][15] Diphenoxylate is also extensively metabolized in the liver to its active metabolite, difenoxin.[13][16] The dependence on hepatic function makes the pharmacokinetics of these drugs more variable between individuals and susceptible to drug-drug interactions and disease states affecting the liver.[14][17]
Anileridine, which is no longer manufactured in the US or Canada, also undergoes hepatic metabolism and has a relatively short duration of action of 2-3 hours.[11][18]
Quantitative Pharmacokinetic Data Summary
The table below summarizes the key pharmacokinetic parameters for these selected piperidine esters, providing a clear basis for comparison.
| Parameter | Remifentanil | Pethidine (Meperidine) | Anileridine | Diphenoxylate |
| Route of Admin. | Intravenous (IV) | IV, IM, Oral | Oral, IV | Oral |
| Bioavailability | N/A (IV only) | ~56% (Oral)[9][17] | Well absorbed orally[12] | Well absorbed[13][19] |
| Protein Binding | ~70%[5] | 37-73%[9] | >95%[18] | 74-95%[20] |
| Metabolism | Rapid hydrolysis by non-specific plasma & tissue esterases[5][6] | Hepatic (CYP enzymes)[9][10] | Hepatic[11][18] | Extensive hepatic hydrolysis to difenoxin (active)[13] |
| Major Metabolite | Remifentanil acid (inactive)[5][8] | Norpethidine (active, neurotoxic)[15] | N/A | Difenoxin (active) |
| Elimination t½ | 3-10 minutes (context-sensitive) | 3.2 - 8.0 hours[9] | 2-3 hours (duration)[11][18] | 12-14 hours (as diphenoxylic acid)[13][16] |
| Clearance | High (~40 mL/min/kg) | Reduced in liver disease[17] | N/A | Primarily fecal excretion[13] |
Note: Data is compiled from multiple sources and represents typical values. N/A indicates data is not applicable or readily available.
Visualizing the ADME Pathway
The following diagram illustrates the generalized journey of an orally administered piperidine ester through the body, highlighting the key stages of the ADME process.
Caption: Generalized ADME pathway for an orally administered piperidine ester.
Experimental Protocols for Pharmacokinetic Profiling
Generating reliable pharmacokinetic data requires a systematic approach using a combination of in vitro assays and in vivo studies. These protocols are designed to be self-validating by including appropriate controls and standards.[21]
I. In Vitro ADME Screening Cascade
Early-stage drug discovery relies heavily on in vitro assays to predict a compound's ADME properties, allowing for rapid screening and optimization.[21][22][23]
Caption: A typical in vitro ADME screening workflow for drug candidates.
1. Aqueous Solubility Assay
-
Causality: Poor solubility is a major hurdle for oral absorption and can lead to unreliable data in other biological assays. This is a foundational first screen.
-
Methodology (Kinetic Solubility):
-
Prepare a high-concentration stock solution of the piperidine ester in DMSO.
-
Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various concentrations.
-
Incubate for a set period (e.g., 2 hours) at room temperature with shaking.
-
Filter the samples to remove any precipitated compound.
-
Analyze the concentration of the compound remaining in the filtrate using LC-MS/MS or UV-Vis spectroscopy.
-
The highest concentration at which the compound remains in solution is determined as its kinetic solubility.
-
2. Cell-Based Permeability Assay (Caco-2)
-
Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the human intestinal barrier. This assay provides a robust model to predict intestinal permeability and oral absorption.[24]
-
Methodology:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell™ inserts) for 21-25 days until a differentiated monolayer is formed.
-
A-to-B Permeability: Add the test compound to the apical (A, donor) side, simulating the intestinal lumen.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B, receiver) side, simulating the bloodstream.
-
B-to-A Permeability: In a separate set of wells, add the compound to the basolateral side and sample from the apical side to assess active efflux.
-
Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B) to determine if the compound is a substrate for efflux transporters like P-glycoprotein.
-
3. Metabolic Stability Assay (Liver Microsomes)
-
Causality: The liver is the primary site of drug metabolism. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes, making them an excellent system for evaluating Phase I metabolic stability.[24][25]
-
Methodology:
-
Incubate the piperidine ester at a low concentration (e.g., 1 µM) with pooled human liver microsomes.
-
Initiate the metabolic reaction by adding the cofactor NADPH.
-
Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
II. In Vivo Pharmacokinetic Study (Rodent Model)
-
Causality: While in vitro assays are predictive, an in vivo study is essential to understand how all ADME processes integrate in a complete biological system. This provides the definitive PK parameters used to predict human pharmacokinetics.
-
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer the compound (e.g., 1 mg/kg) via the tail vein. This route ensures 100% bioavailability and is used to determine clearance and volume of distribution.
-
Oral (PO) Group: Administer the compound (e.g., 5 mg/kg) by oral gavage. This route is used to determine oral bioavailability and absorption rate.
-
-
Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from each animal at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Precipitate plasma proteins with an organic solvent. Analyze the supernatant using a validated LC-MS/MS method to determine the drug concentration.
-
Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix™ WinNonlin®) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), CL (Clearance), Vd (Volume of Distribution), t½ (Half-life), and F (Oral Bioavailability).
-
Conclusion: Integrating Pharmacokinetics into Rational Drug Design
The comparative analysis of piperidine esters powerfully demonstrates that subtle changes in chemical structure can lead to profound differences in pharmacokinetic profiles. The rapid, esterase-mediated clearance of remifentanil stands in stark contrast to the slower, hepatic-enzyme-dependent metabolism of pethidine and diphenoxylate. These differences are not accidental; they are a direct result of structural elements that dictate how the molecules interact with the body's metabolic and clearance machinery.
For researchers and drug development professionals, a deep understanding of these structure-pharmacokinetic relationships is paramount. By employing a systematic cascade of in vitro and in vivo experimental protocols, it is possible to characterize the ADME profile of novel piperidine esters early in the discovery process. This data-driven approach allows for the rational design of molecules with optimized pharmacokinetic properties, ultimately increasing the probability of developing safe and effective medicines. The principles and methodologies outlined in this guide serve as a foundational framework for achieving that goal.
References
-
Title: Clinical pharmacokinetics of pethidine Source: PubMed URL: [Link]
-
Title: In Vitro ADME Source: Selvita URL: [Link]
-
Title: Pharmacokinetics and pharmacodynamics of remifentanil: A review Source: Malque Publishing URL: [Link]
-
Title: Remifentanil: Pharmacokinetics, Pharmacodynamics, and Current Clinical Applications Source: MedCrave URL: [Link]
-
Title: In Vitro ADME Assays and Services Source: Charles River Laboratories URL: [Link]
-
Title: Comprehensive Guide to In Vitro ADME Studies in Drug Discovery Source: Creative Biolabs URL: [Link]
-
Title: Clinical Pharmacokinetics of Pethidine: 1982 Source: Semantic Scholar URL: [Link]
-
Title: Pharmacokinetics and pharmacodynamics of remifentanil: A review Source: Malque Publishing URL: [Link]
-
Title: Pethidine - Altmeyers Encyclopedia - Department Pharmacology-Toxicology Source: Altmeyers Encyclopedia URL: [Link]
-
Title: In Vitro ADME Studies Source: PharmaLegacy URL: [Link]
-
Title: Pharmacology of Meperidine (Pethidine, Demerol) ; Mechanism of action, Pharmacokinetics, Use, Effect Source: YouTube URL: [Link]
-
Title: Pharmacokinetics and analgesic effect of pethidine (meperidine) and its metabolites in the rat Source: PubMed URL: [Link]
-
Title: Pharmacokinetics of remifentanil and its major metabolite, remifentanil acid, in ICU patients with renal impairment² Source: British Journal of Anaesthesia URL: [Link]
-
Title: Anileridine Source: Wikipedia URL: [Link]
-
Title: Pharmacokinetics of Remifentanil: a three-compartmental modeling approach Source: PMC - PubMed Central URL: [Link]
-
Title: Anileridine | Davis's Drug Guide Source: Nursing Central URL: [Link]
-
Title: Pharmacology of Diphenoxylate ; Pharmacokinetics, Mechanism of action, Uses, Effects Source: YouTube URL: [Link]
-
Title: Anileridine Source: Wikipedia URL: [Link]
-
Title: In Vitro ADME Source: BioDuro URL: [Link]
-
Title: Diphenoxylate and Atropine: Dosage, Mechanism/Onset of Action, Half-Life Source: Medicine.com URL: [Link]
-
Title: Diphenoxylate Source: Wikipedia URL: [Link]
-
Title: Diphenoxylate and Atropine Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]
-
Title: The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis Source: Agilex Biolabs URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. malque.pub [malque.pub]
- 7. malque.pub [malque.pub]
- 8. academic.oup.com [academic.oup.com]
- 9. altmeyers.org [altmeyers.org]
- 10. youtube.com [youtube.com]
- 11. Anileridine [medbox.iiab.me]
- 12. Anileridine | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 13. medicine.com [medicine.com]
- 14. Clinical pharmacokinetics of pethidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and analgesic effect of pethidine (meperidine) and its metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Anileridine - Wikipedia [en.wikipedia.org]
- 19. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Diphenoxylate - Wikipedia [en.wikipedia.org]
- 21. selvita.com [selvita.com]
- 22. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 23. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 24. criver.com [criver.com]
- 25. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
in vitro and in vivo correlation of 3-Piperidinyl 2-methoxyacetate hydrochloride activity
An In-Depth Technical Guide to Establishing In Vitro and In Vivo Correlation for Novel Acetylcholinesterase Inhibitors: A Comparative Analysis of 3-Piperidinyl 2-methoxyacetate hydrochloride (PMAH)
Introduction
The journey of a novel therapeutic agent from the laboratory bench to clinical application is a complex and data-driven process. A critical aspect of this journey is establishing a robust in vitro-in vivo correlation (IVIVC). This guide provides a comprehensive framework for establishing the IVIVC of a novel acetylcholinesterase (AChE) inhibitor, this compound (PMAH), a compound with therapeutic potential in neurodegenerative diseases such as Alzheimer's disease.
Acetylcholinesterase inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain and enhancing cholinergic neurotransmission. This mechanism is central to improving cognitive function. To objectively evaluate the potential of PMAH, this guide will compare its performance against two established AChE inhibitors: Donepezil , a highly potent and selective second-generation inhibitor, and Tacrine , a first-generation agent with known hepatotoxicity, which serves as a benchmark for safety and efficacy.
This guide is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind the chosen methodologies. By understanding the correlation between in vitro enzymatic and cellular activity and in vivo cognitive enhancement, researchers can make more informed decisions in the drug development pipeline.
In Vitro Characterization of PMAH: From Enzyme to Cell
The initial characterization of an AChE inhibitor begins with in vitro assays to determine its potency and cellular effects. These assays provide a foundational understanding of the compound's mechanism of action and a basis for predicting its in vivo efficacy.
Enzymatic Inhibition Assay: Determining Potency (IC50)
The first step is to quantify the direct inhibitory effect of PMAH on the acetylcholinesterase enzyme. The Ellman's assay is a widely used, reliable, and straightforward colorimetric method for this purpose.
-
Preparation of Reagents:
-
Prepare a stock solution of PMAH, Donepezil, and Tacrine in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compounds to generate a dose-response curve.
-
Prepare a solution of acetylcholinesterase (from electric eel or human recombinant).
-
Prepare the substrate solution: acetylthiocholine iodide (ATCI).
-
Prepare the chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Prepare a phosphate buffer (pH 8.0).
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, the test compound dilution, and the AChE enzyme solution.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (ATCI) and the chromogen (DTNB).
-
The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a yellow-colored compound.
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve.
-
| Compound | IC50 (nM) |
| PMAH (Hypothetical) | 15 |
| Donepezil | 10 |
| Tacrine | 80 |
This table presents hypothetical but plausible IC50 values for comparative purposes.
Cell-Based Assay: Assessing Neuroprotective Effects
While enzymatic assays are crucial for determining direct target engagement, cell-based assays provide insights into the compound's effects in a more physiologically relevant context. Here, we assess the ability of PMAH to protect neuronal cells from glutamate-induced excitotoxicity, a process implicated in neurodegenerative diseases.
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS).
-
Plate the cells in 96-well plates and allow them to adhere and differentiate for 24-48 hours.
-
-
Compound Treatment and Glutamate Challenge:
-
Treat the cells with various concentrations of PMAH, Donepezil, or Tacrine for a specified pre-incubation period (e.g., 2 hours).
-
Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 10 mM) for 24 hours.
-
Include a control group (no glutamate) and a glutamate-only group.
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC50 (half-maximal effective concentration) for neuroprotection.
-
Caption: Workflow for the in vitro characterization of PMAH.
In Vivo Evaluation of PMAH: Assessing Cognitive Enhancement
Successful in vitro activity is a promising start, but the true test of a compound's therapeutic potential lies in its performance in a living organism. In vivo studies are essential to evaluate the efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) properties of PMAH.
Animal Model: Scopolamine-Induced Amnesia in Mice
The scopolamine-induced amnesia model is a well-established and widely used preclinical model for evaluating potential cognitive-enhancing drugs. Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, mimicking some of the cognitive impairments seen in Alzheimer's disease.
Behavioral Test: Morris Water Maze
The Morris water maze is a classic behavioral test used to assess spatial learning and memory in rodents. It requires the animal to use distal cues to find a hidden platform in a pool of water.
-
Animal Acclimatization and Habituation:
-
Acclimatize male C57BL/6 mice to the housing facility for at least one week.
-
Habituate the mice to the testing room and handling for 2-3 days prior to the experiment.
-
-
Experimental Groups:
-
Vehicle Control (Saline + Saline)
-
Scopolamine Control (Saline + Scopolamine)
-
PMAH Treatment (PMAH + Scopolamine)
-
Donepezil Treatment (Donepezil + Scopolamine)
-
Tacrine Treatment (Tacrine + Scopolamine)
-
-
Drug Administration:
-
Administer PMAH, Donepezil, Tacrine, or vehicle orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the behavioral test (e.g., 60 minutes).
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the test to induce amnesia.
-
-
Acquisition Phase (4 days):
-
Conduct four trials per day for four consecutive days.
-
In each trial, place the mouse in the water at one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
Record the time taken to find the platform (escape latency) and the path length using a video tracking system.
-
If the mouse does not find the platform within 60 seconds, guide it to the platform.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Place the mouse in the pool for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
| Group | Escape Latency (Day 4, seconds) | Time in Target Quadrant (Probe Trial, %) |
| Vehicle Control | 15 ± 2.1 | 45 ± 3.5 |
| Scopolamine Control | 48 ± 4.5 | 20 ± 2.8 |
| PMAH (1 mg/kg) | 22 ± 3.1 | 38 ± 4.2 |
| Donepezil (1 mg/kg) | 20 ± 2.8 | 40 ± 3.9 |
| Tacrine (5 mg/kg) | 35 ± 4.0 | 28 ± 3.1 |
This table presents hypothetical but plausible data demonstrating the cognitive-enhancing effects of the compounds.
Caption: Workflow for the in vivo evaluation of PMAH.
Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between the in vitro data and the in vivo outcomes. A strong IVIVC allows for the optimization of drug candidates and provides confidence in their therapeutic potential.
Connecting the Dots: From IC50 to Cognitive Enhancement
A successful IVIVC for an AChE inhibitor would demonstrate that a compound with a lower IC50 in the enzymatic assay and greater neuroprotective effects in the cell-based assay also shows more significant cognitive improvement in the animal model.
By comparing the data for PMAH, Donepezil, and Tacrine, we can observe this correlation:
-
PMAH and Donepezil: Both compounds exhibit low nanomolar IC50 values, and this high in vitro potency translates into significant cognitive improvement in the scopolamine-induced amnesia model at a low dose (e.g., 1 mg/kg).
-
Tacrine: This compound has a higher IC50, indicating lower in vitro potency. Consequently, a higher dose (e.g., 5 mg/kg) is required to achieve a less pronounced cognitive-enhancing effect in vivo.
This correlation suggests that the in vitro assays are good predictors of in vivo efficacy for this class of compounds.
IVIVC Relationship Diagram
Caption: The relationship between in vitro and in vivo data.
Conclusion
This guide has outlined a systematic approach to establishing the in vitro-in vivo correlation for a novel acetylcholinesterase inhibitor, PMAH. By employing a combination of enzymatic, cell-based, and in vivo behavioral assays, we can build a comprehensive profile of a drug candidate and make data-driven decisions. The comparative analysis with established drugs like Donepezil and Tacrine provides essential context for evaluating the potential of PMAH. A strong IVIVC is not merely an academic exercise; it is a cornerstone of modern drug development, enabling the efficient translation of promising molecules from the lab to the clinic.
References
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]
-
Klinkenberg, I., & Blokland, A. (2010). The scopolamine-induced learning and memory impairments in rodents: a model for the cognitive deficits in Alzheimer's disease. Behavioural Brain Research, 215(2), 261-274. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. [Link]
Independent Verification of 3-Piperidinyl 2-methoxyacetate hydrochloride's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the mechanism of action for the novel compound, 3-Piperidinyl 2-methoxyacetate hydrochloride. Given its structural similarity to acetylcholine, we hypothesize that this compound acts as a cholinergic agent. This guide will outline a systematic approach to test this hypothesis, specifically focusing on its potential as a muscarinic acetylcholine receptor (mAChR) agonist. We will compare its hypothetical profile to a panel of well-characterized cholinergic drugs: Pilocarpine (a muscarinic agonist), Donepezil (an acetylcholinesterase inhibitor), Atropine (a muscarinic antagonist), and Varenicline (a nicotinic partial agonist).
The experimental workflows described herein are designed to be self-validating, providing researchers with a robust methodology to elucidate the pharmacological activity of this and other novel compounds.
Part 1: Hypothesized Mechanism of Action and Comparator Compounds
The chemical structure of this compound, featuring a piperidine ring and an acetate moiety, suggests a possible interaction with the cholinergic system. Our primary hypothesis is that it functions as a direct agonist at muscarinic acetylcholine receptors. These G-protein coupled receptors (GPCRs) are pivotal in mediating a wide array of physiological functions, making them a significant target for therapeutic intervention.[1][2]
To rigorously test this hypothesis, we will employ a multi-faceted approach, comparing the experimental outcomes of our test compound with those of established cholinergic agents:
-
Pilocarpine: A well-established muscarinic receptor agonist, primarily acting on M3 receptors. It is used to treat glaucoma and dry mouth.[3][4][5] Pilocarpine will serve as our positive control for muscarinic agonism.
-
Donepezil: A reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[6][7][8][9] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic signaling.[6][7] This compound will allow us to discern between direct receptor activation and indirect cholinomimetic activity.
-
Atropine: A competitive antagonist of muscarinic receptors.[10][11][12][13][14] Atropine will be used as a negative control to confirm that the observed effects are indeed mediated by muscarinic receptors.
-
Varenicline: A partial agonist of the α4β2 nicotinic acetylcholine receptor.[15][16][17][18][19] Including Varenicline will enable us to assess the selectivity of our test compound for muscarinic versus nicotinic receptors.
The following diagram illustrates the hypothesized signaling pathway for a muscarinic agonist.
Hypothesized signaling pathway for a muscarinic agonist.
Part 2: Experimental Workflow for Mechanism of Action Verification
Our experimental approach is structured in a three-tiered fashion, beginning with target engagement, followed by functional characterization, and concluding with an analysis of downstream signaling events.
Overall experimental workflow for mechanism of action verification.
Tier 1: Primary Target Engagement - Radioligand Displacement Assays
The initial step is to determine if this compound directly binds to cholinergic receptors. Radioligand displacement assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[20]
Objective: To determine the binding affinity (Ki) of this compound for muscarinic and nicotinic acetylcholine receptors.
Experimental Protocol: Radioligand Displacement Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5) and the α4β2 nicotinic receptor.
-
Assay Setup: In a 96-well plate, combine the prepared cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [³H]-epibatidine for nicotinic receptors), and increasing concentrations of the test compound or comparator compounds.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate receptor-bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Hypothetical Comparative Data: Radioligand Displacement Assays
| Compound | Muscarinic M1 (Ki, nM) | Muscarinic M3 (Ki, nM) | Nicotinic α4β2 (Ki, nM) |
| This compound | 50 | 25 | >10,000 |
| Pilocarpine | 200 | 80 | >10,000 |
| Donepezil | 3000 | 4500 | 800 |
| Atropine | 1 | 0.5 | >10,000 |
| Varenicline | >10,000 | >10,000 | 1 |
This hypothetical data suggests that this compound has a high affinity and selectivity for muscarinic receptors over nicotinic receptors.
Tier 2: In Vitro Functional Activity
Following confirmation of binding, the next step is to assess the functional consequences of this interaction. This involves determining whether the compound acts as an agonist or antagonist and ruling out other potential mechanisms, such as enzyme inhibition.
A. Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine if this compound inhibits the activity of acetylcholinesterase.
Experimental Protocol: Ellman's Assay
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, the substrate acetylthiocholine (ATCh), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).
-
Assay Setup: In a 96-well plate, add the assay buffer, acetylcholinesterase enzyme, and varying concentrations of the test compound or comparator compounds.
-
Pre-incubation: Pre-incubate the enzyme with the test compounds for a defined period (e.g., 15 minutes).
-
Reaction Initiation: Initiate the reaction by adding ATCh and DTNB to each well.
-
Kinetic Measurement: Measure the absorbance at 412 nm every minute for a set duration (e.g., 10 minutes) using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.
Hypothetical Comparative Data: AChE Inhibition Assay
| Compound | AChE Inhibition IC50 (µM) |
| This compound | >100 |
| Pilocarpine | >100 |
| Donepezil | 0.01 |
| Atropine | >100 |
| Varenicline | >100 |
This hypothetical data indicates that this compound does not significantly inhibit acetylcholinesterase, supporting the hypothesis of a direct receptor-mediated mechanism.
B. Cell-based Functional Assays for Muscarinic Receptors
Objective: To characterize the functional activity (agonism or antagonism) of this compound at muscarinic receptors.
Muscarinic receptors couple to different G-proteins, leading to distinct downstream signaling events. For example, M1 and M3 receptors couple to Gq, leading to an increase in intracellular calcium, while M2 and M4 receptors couple to Gi, leading to a decrease in cAMP levels. We will utilize these signaling readouts to assess functional activity.
Experimental Protocol: Calcium Flux Assay (for Gq-coupled receptors, e.g., M1, M3)
This assay is often performed using a Fluorescence Imaging Plate Reader (FLIPR).[21][22][23][24]
-
Cell Culture: Plate cells stably expressing the M1 or M3 muscarinic receptor in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Use the FLIPR instrument to add varying concentrations of the test compound or comparator compounds to the wells.
-
Fluorescence Measurement: The FLIPR will simultaneously measure the change in fluorescence intensity over time in each well. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of a known agonist).
Hypothetical Comparative Data: Calcium Flux Assay (M3 Receptor)
| Compound | Functional Activity | EC50/IC50 (nM) |
| This compound | Agonist | 75 |
| Pilocarpine | Agonist | 150 |
| Donepezil | No direct activity | - |
| Atropine | Antagonist | 2 (IC50) |
| Varenicline | No activity | - |
This hypothetical data suggests that this compound is a potent agonist at the M3 muscarinic receptor.
Tier 3: Downstream Signaling Pathway Analysis
To further validate the mechanism of action, we can investigate the activation of downstream signaling pathways known to be modulated by muscarinic receptors. Activation of Gq-coupled muscarinic receptors can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK).
Experimental Protocol: Western Blot for ERK Phosphorylation
-
Cell Treatment: Treat cells expressing the M3 receptor with the test compound, comparators, or vehicle for a specific time period (e.g., 5-10 minutes).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) and a primary antibody for total ERK.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the extent of ERK activation.[25][26][27][28]
Hypothetical Comparative Data: ERK Phosphorylation
| Treatment | Fold Increase in p-ERK/Total ERK |
| Vehicle | 1.0 |
| This compound (1 µM) | 5.2 |
| Pilocarpine (10 µM) | 4.5 |
| Atropine (1 µM) + Test Compound (1 µM) | 1.2 |
This hypothetical data would confirm that this compound activates the downstream ERK signaling pathway in a manner consistent with muscarinic receptor agonism, and this effect is blocked by a muscarinic antagonist.
Conclusion
The systematic application of the described experimental workflows, from initial target binding to downstream signaling analysis, provides a robust and reliable methodology for the independent verification of the mechanism of action of this compound. The comparative approach, utilizing well-characterized compounds, allows for a clear interpretation of the experimental data. Based on the hypothetical data presented, this compound would be classified as a selective muscarinic receptor agonist. This guide serves as a template for the rigorous pharmacological characterization of novel compounds, a critical step in the drug discovery and development process.
References
-
Cholinergic Agonists. Basic Concepts in Pharmacology: What You Need to Know for Each Drug Class, 5e. AccessPharmacy. [Link]
-
Indirect-Acting Cholinergic Agonists: Mechanism of Action. JoVE. (2023-09-22). [Link]
-
Cholinergic Agonists. Slideshare. [Link]
-
Direct-Acting Cholinergic Agonists: Chemistry and Structure-Activity Relationship. JoVE. (2023-09-22). [Link]
-
Cholinergic Agonists. Lippincott Illustrated Reviews: Pharmacology. (2022-06-26). [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology. [Link]
-
Donepezil. StatPearls. (2023-08-17). [Link]
-
Varenicline. Wikipedia. [Link]
-
Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. (2023-09-28). [Link]
-
FLIPR™ Assays for GPCR and Ion Channel Targets. Probe Reports from the NIH Molecular Libraries Program. (2012-05-01). [Link]
-
What is the mechanism of Pilocarpine Hydrochloride?. Patsnap Synapse. (2024-07-17). [Link]
-
Acetylcholinesterase inhibitor. Wikipedia. [Link]
-
Atropine. StatPearls. (2025-07-06). [Link]
-
Atropine. Wikipedia. [Link]
-
Western blot band for Erk and phopho(p). ResearchGate. (2012-12-03). [Link]
-
Pilocarpine. Wikipedia. [Link]
-
Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations. Current Opinion in Psychiatry. [Link]
-
Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Molecular Devices. [Link]
-
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. International Journal of Molecular Sciences. [Link]
-
Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. (2024-10-03). [Link]
-
Calculations and Instrumentation used for Radioligand Binding Assays. Probe Reports from the NIH Molecular Libraries Program. (2012-05-01). [Link]
-
Chantix Label. accessdata.fda.gov. [Link]
-
Acetylcholinesterase Inhibitors: Structure Based Design, Synthesis, Pharmacophore Modeling, and Virtual Screening. ACS Medicinal Chemistry Letters. [Link]
-
Pilocarpine. PubChem. [Link]
-
Atropine (Muscarinic Receptor Antagonist). CV Pharmacology. [Link]
-
Donepezil. Wikipedia. [Link]
-
A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. ResearchGate. (2025-08-06). [Link]
-
Ellman Esterase Assay Protocol. Scribd. [Link]
-
Radioligand displacement and functional assays of fragment ligands. ResearchGate. [Link]
-
Structures of some acetylcholinesterase inhibitor drugs. ResearchGate. [Link]
-
ATROPINE. Summa Health. [Link]
-
Pilocarpine: New and Improved?. Review of Optometry. (2022-07-15). [Link]
-
What is the mechanism of Donepezil Hydrochloride?. Patsnap Synapse. (2024-07-17). [Link]
-
Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance. Psych Scene Hub. (2023-01-21). [Link]
-
Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Journal of Applied Toxicology. [Link]
-
Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. The Journal of Biological Chemistry. [Link]
-
Varenicline. StatPearls. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. (2016-02-14). [Link]
-
Atropine Injection, 2 mg. accessdata.fda.gov. [Link]
-
Donepezil: an update. Expert Opinion on Pharmacotherapy. [Link]
-
Acetylcholinesterase Inhibitors: Synthesis and Structure−Activity Relationships of ω-[N-Methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl Derivatives. Journal of Medicinal Chemistry. [Link]
-
Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. ResearchGate. [Link]
-
Pilocarpine ophthalmic: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. (2024-11-11). [Link]
-
A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Methods in Molecular Biology. [Link]
Sources
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. Video: Direct-Acting Cholinergic Agonists: Chemistry and Structure-Activity Relationship [jove.com]
- 3. What is the mechanism of Pilocarpine Hydrochloride? [synapse.patsnap.com]
- 4. Pilocarpine - Wikipedia [en.wikipedia.org]
- 5. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 8. Donepezil - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 10. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Atropine - Wikipedia [en.wikipedia.org]
- 12. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 13. summahealth.org [summahealth.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Varenicline - Wikipedia [en.wikipedia.org]
- 16. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. psychscenehub.com [psychscenehub.com]
- 19. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 23. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 24. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Tale of Two Enantiomers: A Head-to-Head Comparison of Racemic 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) and its Stereoisomers
In the landscape of neuropharmacology, the precise three-dimensional arrangement of a molecule can be the dividing line between therapeutic efficacy and off-target effects. This guide delves into the stereoselective pharmacology of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), a prototypical chiral piperidine derivative that has served as a critical tool in dissecting the complexities of the dopamine system. While the originally requested compound, 3-Piperidinyl 2-methoxyacetate hydrochloride, lacks sufficient public data for a comparative analysis, 3-PPP provides a well-documented and scientifically rich alternative to illustrate the profound impact of stereochemistry on pharmacological activity.
This guide will provide researchers, scientists, and drug development professionals with a comprehensive head-to-head comparison of racemic (±)-3-PPP and its individual enantiomers, (+)-3-PPP and (-)-3-PPP. We will explore the nuances of their interactions with dopamine receptors, supported by experimental data, and provide detailed protocols for their chiral separation and key pharmacological assays.
The Critical Role of Chirality: Why Enantiomers Matter
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact preferentially with one enantiomer over the other. The case of 3-PPP provides a classic example of this principle, where the racemic mixture exhibits a pharmacological profile that is a composite of the distinct and sometimes opposing actions of its constituent enantiomers.[1]
Unraveling the Dichotomy: A Comparative Overview of 3-PPP Enantiomers
The pharmacological profile of racemic 3-PPP is characterized by its apparent selectivity for dopamine autoreceptors. However, this seemingly straightforward activity is, in fact, the result of the complex interplay between its two enantiomers, which possess distinct and divergent activities at dopamine receptors.[2][3]
| Feature | (+)-3-PPP | (-)-3-PPP (Preclamol) | Racemic (±)-3-PPP |
| Primary Activity | Dopamine Agonist | Dopamine Antagonist (postsynaptic) / Agonist (presynaptic) | Mixed Agonist/Antagonist |
| Dopamine Autoreceptors | Agonist | Agonist | Agonist |
| Postsynaptic Dopamine Receptors | Agonist | Antagonist | Apparent autoreceptor selectivity due to opposing postsynaptic effects |
| Effect on Dopamine Synthesis | Reduces | Elevates (at postsynaptic level) | Complex, dose-dependent effects |
| Behavioral Effects | Hyperactivity, stereotyped behavior (at higher doses) | Depressant effects, antagonism of stimulant-induced hyperactivity | Inhibition of locomotor activity |
In Vitro Pharmacology: Dissecting Receptor Interactions
The differential effects of the 3-PPP enantiomers are rooted in their distinct interactions with dopamine receptor subtypes. These differences can be quantified using in vitro techniques such as radioligand binding assays and functional assays measuring second messenger responses.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for characterizing the affinity of a compound for a specific receptor. In the context of 3-PPP, these assays have been instrumental in demonstrating the differential binding of the enantiomers to dopamine receptors. For instance, studies have shown that while both enantiomers exhibit affinity for dopamine D2 receptors, their functional consequences differ significantly.
Functional Assays: Adenylate Cyclase Activity
Dopamine D1-like receptors are coupled to the stimulation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors are typically coupled to the inhibition of this enzyme. Functional assays measuring dopamine-stimulated adenylate cyclase activity have revealed the opposing effects of the 3-PPP enantiomers. Studies have shown that (-)-3-PPP can antagonize the dopamine-stimulated increase in cAMP, consistent with its antagonist activity at postsynaptic D1-family receptors.[4][5] In contrast, (+)-3-PPP can mimic the effects of dopamine, albeit weakly, indicating agonist activity.[5]
In Vivo Pharmacology: From Receptor Binding to Behavioral Outcomes
The distinct in vitro profiles of the 3-PPP enantiomers translate into divergent in vivo effects, which can be observed in animal models of dopaminergic function.
Electrophysiological Studies
Electrophysiological recordings from dopamine neurons in the substantia nigra pars compacta have provided direct evidence for the differential effects of the 3-PPP enantiomers on neuronal activity. Systemic administration of (+)-3-PPP leads to a potent inhibition of the firing of dopamine neurons, a characteristic effect of dopamine agonists that stimulate inhibitory autoreceptors.[3] (-)-3-PPP is less effective at inhibiting dopamine neuron firing and can act as an antagonist at postsynaptic dopamine receptors, reversing the effects of dopamine agonists.[3]
Behavioral Models
Behavioral studies in rodents further highlight the contrasting pharmacology of the 3-PPP enantiomers. Low doses of both enantiomers can inhibit locomotor activity, an effect attributed to their agonist activity at dopamine autoreceptors which reduces dopamine release.[6] However, at higher doses, their effects diverge dramatically. (+)-3-PPP induces hyperactivity and stereotyped behaviors, consistent with its postsynaptic dopamine agonist properties.[6] In contrast, (-)-3-PPP exhibits depressant effects and can antagonize the behavioral activation induced by dopamine agonists like apomorphine and d-amphetamine.[6]
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for the chiral separation of 3-PPP and a standard protocol for a competitive radioligand binding assay.
Chiral Resolution of (±)-3-PPP
The separation of the enantiomers of 3-PPP is a critical step in studying their individual pharmacological properties. This can be achieved through classical resolution using a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization.
Protocol: Chiral Resolution of (±)-3-PPP using a Chiral Acid
-
Salt Formation: Dissolve racemic 3-PPP in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent, such as a derivative of tartaric acid.
-
Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate are critical for achieving good separation.
-
Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free base of the desired enantiomer.
-
Extraction: Extract the enantiomer into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification and Salt Formation: Dry the organic extract, evaporate the solvent, and purify the free base if necessary. The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent and adding a solution of HCl.
-
Analysis of Enantiomeric Purity: The enantiomeric excess (e.e.) of the resolved product should be determined using a suitable analytical technique, such as chiral high-performance liquid chromatography (HPLC).
Diagram: Chiral Resolution Workflow
Caption: Workflow for the chiral resolution of (±)-3-PPP.
Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the 3-PPP enantiomers for the dopamine D2 receptor.
Protocol: [³H]Spiperone Binding Assay for Dopamine D2 Receptors
-
Membrane Preparation: Prepare crude synaptic membranes from a dopamine-rich brain region (e.g., striatum) of a suitable animal model (e.g., rat).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Incubation: In a 96-well plate, combine the membrane preparation, the radioligand ([³H]spiperone), and varying concentrations of the test compounds ((+)-3-PPP, (-)-3-PPP, or racemic 3-PPP).
-
Non-specific Binding: To determine non-specific binding, include wells containing a high concentration of a known D2 antagonist (e.g., haloperidol or sulpiride).
-
Incubation Conditions: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
Diagram: Radioligand Binding Assay Workflow
Sources
- 1. Neuropharmacology and stereochemistry of dopamine receptor agonist and antagonist enantiomeric pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential electrophysiological effects of 3-PPP and its enantiomers on dopamine autoreceptors and postsynaptic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of the enantiomers of 3-PPP on dopamine D1-receptors of isolated rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor agonistic and antagonistic effects of 3-PPP enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing the Off-Target Effects of Novel Chemical Entities: A Case Study with 3-Piperidinyl 2-methoxyacetate hydrochloride
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable drug candidate is fraught with challenges. One of the most critical hurdles is understanding a molecule's selectivity. Off-target effects, where a compound interacts with proteins other than its intended target, can lead to unforeseen toxicity, reduced efficacy, and costly late-stage trial failures. This guide provides a comprehensive framework for assessing the off-target profile of a novel chemical entity, using the sparsely characterized molecule, 3-Piperidinyl 2-methoxyacetate hydrochloride, as a representative example.
While public domain information on the specific biological targets of this compound is limited, its chemical structure suggests potential interactions with a range of biological macromolecules. This guide, therefore, presents a universal workflow that can be applied to this and other novel compounds to build a robust selectivity profile. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative sources.
The Investigative Workflow: From In Silico Prediction to Cellular Confirmation
A systematic and multi-faceted approach is essential for a thorough off-target assessment. Our proposed workflow begins with computational predictions to cast a wide net for potential interactions, followed by targeted biochemical and biophysical assays to validate these predictions and screen for unforeseen interactions. Finally, we employ cell-based assays to confirm target engagement in a more physiologically relevant context.
Caption: Workflow for a competitive radioligand binding assay.
Kinase Profiling
Protein kinases are another major class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer. [1]The human genome encodes over 500 kinases, and many kinase inhibitors exhibit off-target activity due to the conserved nature of the ATP-binding site. Therefore, screening a novel compound against a broad panel of kinases is essential. [2][3] Principle of the Assay: In vitro kinase activity assays measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein). The effect of an inhibitor is quantified by the reduction in kinase activity. [1][4]Luminescence-based assays that measure the amount of ADP produced are a common and high-throughput method. [4] Experimental Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction: In a multi-well plate, add the test compound dilutions, the kinase of interest, and the appropriate kinase substrate in a kinase assay buffer. [4]3. Initiation: Start the reaction by adding ATP. Incubate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). [4]4. ADP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP. [4]5. Signal Generation: Add a second reagent (e.g., Kinase Detection Reagent) to convert the generated ADP into ATP, which then drives a luciferase reaction to produce a luminescent signal. [4]6. Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value. [4]
Table 1: Hypothetical kinase profiling data for this compound.Kinase Target This compound IC50 (µM) Staurosporine IC50 (nM) [Positive Control] Kinase A > 100 5 Kinase B 15.2 10 Kinase C > 100 20 Kinase D 8.7 2 Kinase E 85.1 15
Phase 3: Cellular Target Engagement - Confirming Interactions in a Physiological Context
While in vitro assays are crucial for identifying potential off-targets, they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can all influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound engages its target within intact cells. [5][6][7][8][9] Principle of CETSA: CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation. [6][8]When cells are heated, unbound proteins unfold and aggregate, while ligand-bound proteins remain soluble at higher temperatures. This thermal shift can be quantified to confirm target engagement.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat cultured cells with either a vehicle control or a saturating concentration of this compound.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes). [7]3. Cell Lysis: Lyse the cells to release the intracellular contents.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and detect the target protein of interest using a specific antibody.
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and drug-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. [8]
Table 2: Hypothetical CETSA data demonstrating stabilization of Target X.Temperature (°C) % Soluble Target X (Vehicle) % Soluble Target X (Compound) 40 100 100 45 95 98 50 80 92 55 50 85 60 20 65 65 5 40
Conclusion and Future Directions
A comprehensive assessment of off-target effects is a cornerstone of modern drug discovery. By employing a systematic workflow that integrates in silico prediction with rigorous in vitro screening and cellular target engagement assays, researchers can build a detailed selectivity profile for novel compounds like this compound. The data generated from receptor binding assays, kinase profiling, and CETSA provide a solid foundation for making informed decisions about which compounds to advance in the drug development pipeline. This multi-pronged approach not only mitigates the risk of late-stage failures due to unforeseen toxicity but also has the potential to uncover novel therapeutic opportunities through polypharmacology.
References
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
- Maguire, J. J., & Davenport, A. P. (2008). In vitro receptor binding assays: general methods and considerations. Methods in Molecular Biology, 552, 187-202.
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 139-157.
- Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
-
MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]
-
ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]
-
PubMed Central. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]
-
PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 141-161.
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
National Institutes of Health. (n.d.). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]
-
PubMed Central. (n.d.). Empowering drug off-target discovery with metabolic and structural analysis. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
-
protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. news-medical.net [news-medical.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Piperidinyl 2-methoxyacetate hydrochloride
This document provides a detailed, procedural guide for the safe handling and disposal of 3-Piperidinyl 2-methoxyacetate hydrochloride. As a compound integrating a piperidine core, an ester functional group, and a hydrochloride salt, its disposal requires a multi-faceted understanding of its chemical reactivity and potential hazards. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, regulatory compliance, and environmental protection.
Core Safety Principles and Hazard Analysis
Before any handling or disposal, a thorough understanding of the compound's constituent parts is critical. The disposal protocol is derived directly from its chemical nature.
1.1. Inherent Hazards of the Chemical Structure
-
Piperidine Moiety: Piperidine and its derivatives are the primary source of this compound's hazardous properties. Piperidine itself is classified as a flammable, corrosive, and toxic substance.[1][2] It is known to cause severe skin burns, eye damage, and can be harmful if swallowed or toxic in contact with skin.[2][3] Therefore, this compound must be handled with the assumption that it carries similar risks. All operations should be conducted in a chemical fume hood to minimize inhalation exposure.[4][5]
-
Ester Functional Group: The 2-methoxyacetate portion is an ester. Esters are susceptible to hydrolysis, a reaction where they split into a carboxylic acid and an alcohol, under either acidic or basic conditions.[6][7] This reactivity is a key consideration for both chemical neutralization procedures and avoiding unintended reactions in waste containers.
-
Hydrochloride Salt: The hydrochloride salt form indicates that the basic nitrogen atom of the piperidine ring is protonated. This makes the compound more water-soluble than its free-base form and means the solution will be acidic. When considering disposal, this acidity may need to be neutralized.
1.2. Mandatory Personal Protective Equipment (PPE)
Given the compound's potential for corrosivity and toxicity, a stringent PPE protocol is non-negotiable.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield.[4] | Protects against splashes of the chemical which can cause severe eye damage.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile Rubber). | Prevents skin contact, as piperidine derivatives can be toxic and corrosive upon dermal exposure.[2][4] |
| Body Protection | Flame-retardant lab coat or a chemical-resistant apron. | Protects against spills and contamination of personal clothing.[4][5] |
| Respiratory Protection | All handling must occur in a certified chemical fume hood. | Mitigates the risk of inhaling aerosols or vapors, a significant route of exposure for piperidine compounds.[4][8] |
Step-by-Step Waste Containment and Segregation Protocol
The foundational principle for the disposal of this compound is to treat it as hazardous chemical waste .[1][4] Strict adherence to institutional and local regulations is mandatory.
Step 1: Designate a Dedicated Waste Container Use a chemically compatible, sealable container reserved exclusively for this waste stream.[5] Do not use metal containers for potentially corrosive waste.[9] The original product container can often be repurposed for this, provided it is in good condition.
Step 2: Accurate and Clear Labeling The waste container must be labeled immediately and clearly. The label must include:
-
The full chemical name: "This compound ".[4]
-
Associated hazard symbols (e.g., Corrosive, Toxic).
-
The approximate percentage composition of the waste.[9]
Step 3: Strict Waste Segregation Do not mix this waste with other chemical streams.[4][9] Mixing can lead to unforeseen and dangerous reactions. In particular, avoid mixing with:
-
Strong Bases: Can cause a rapid, potentially exothermic neutralization and hydrolysis of the ester.
-
Strong Oxidizing Agents: Piperidine derivatives can react vigorously with oxidizers.[5]
-
Other Halogenated or Non-Halogenated Solvent Streams: Keep this waste stream separate unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]
Step 4: Safe Interim Storage The sealed and labeled waste container should be stored in a designated, well-ventilated, and cool area.[5] It must be kept in secondary containment, such as a chemical-resistant tub, to contain any potential leaks.[4] Ensure the container is tightly sealed at all times except when adding waste.[9]
Chemical Neutralization and Degradation (Expert-Level)
In some instances, chemical treatment to degrade the compound prior to disposal may be an option. This should only be performed under the direct guidance and approval of your institution's EHS department. An unauthorized chemical treatment could violate disposal regulations.
A potential method is alkaline hydrolysis (saponification), which breaks the ester bond.[7]
Protocol: Controlled Alkaline Hydrolysis
-
Preparation: In a chemical fume hood, place the aqueous waste solution containing this compound in a suitable beaker with a magnetic stirrer.
-
Cooling: Place the beaker in an ice bath to control the temperature, as the initial neutralization may be exothermic.
-
Neutralization & Hydrolysis: Slowly add a dilute solution of sodium hydroxide (e.g., 1M NaOH) dropwise while stirring and monitoring the pH. The ester will hydrolyze into 3-hydroxypiperidine and sodium 2-methoxyacetate.
-
Endpoint: Continue adding base until the pH is stable in the neutral range (pH 6-8).
-
Final Disposal: The resulting neutralized solution must still be collected as hazardous waste. It contains piperidine derivatives and should be placed in a clearly labeled hazardous waste container for collection. Never assume the neutralized solution is safe for drain disposal. [1][2]
Final Disposal Pathway: A Decision Workflow
The ultimate disposal of the contained waste must be handled by professionals. The following workflow illustrates the decision-making process.
Caption: Disposal Decision Workflow for this compound.
Emergency Procedures
Spills: Evacuate the area. Wearing full PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).[2] Collect the contaminated material into a designated hazardous waste container.[9][10] Do not let the product enter drains.[2][10]
Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][10]
References
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide. Benchchem.
- SAFETY DATA SHEET: Piperidine. Fisher Scientific.
- Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
- Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. TCI Chemicals.
- SAFETY DATA SHEET. Fisher Scientific.
- Safety Data Sheet. Angene Chemical.
- Material Safety Data Sheet. Chemicea.
- Hydrochloride Salt Deprotonation. ECHEMI.
- How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. ResearchGate.
- What is the alternate process for preparing ester hydrochloride?. ResearchGate.
- Chemistry of Esters. Chemistry LibreTexts.
- The Hydrolysis of Esters. Chemistry LibreTexts.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. chemos.de [chemos.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemicea.com [chemicea.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. angenechemical.com [angenechemical.com]
Navigating the Safe Handling of 3-Piperidinyl 2-methoxyacetate hydrochloride: A Comprehensive Guide
As a novel compound likely utilized in sophisticated research and development, 3-Piperidinyl 2-methoxyacetate hydrochloride demands a meticulous approach to laboratory safety. This guide provides an in-depth operational framework for researchers, scientists, and drug development professionals, ensuring both personal safety and the integrity of your research. The protocols outlined below are synthesized from established safety standards for structurally related compounds, including piperidine derivatives and hydrochloride salts.
Immediate Safety Profile
Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, a conservative assessment based on its constituent functional groups—a piperidine moiety, an ester, and a hydrochloride salt—is essential. Piperidine itself is a corrosive, flammable, and toxic liquid.[1][2] The hydrochloride salt form suggests it is likely a solid with potential to be a respiratory and skin irritant.
| Hazard Classification (Anticipated) | Personal Protective Equipment (PPE) Requirements | Emergency Contact |
| Health: Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation.[3][4] | Gloves: Double-layered chemotherapy-grade gloves (e.g., Nitrile) meeting ASTM D6978 standards.[5][6] | Poison Control: [Insert Local Poison Control Number] |
| Flammability: As a piperidine derivative, it may be combustible.[2] | Eye Protection: Chemical safety goggles and a face shield are mandatory.[4] | Emergency Services: [Insert Local Emergency Number, e.g., 911] |
| Reactivity: May be incompatible with strong oxidizing agents and strong bases.[7] | Lab Coat/Gown: A disposable, polyethylene-coated gown resistant to chemical permeation.[8][9] | Institutional Safety Office: [Insert Institutional Safety Office Number] |
| Special Hazards: Potential for reproductive toxicity.[3] | Respiratory Protection: An N95 respirator or higher should be used, especially when handling powders or if ventilation is inadequate.[5][10] |
Risk Assessment and Mitigation Workflow
Before commencing any work with this compound, a thorough risk assessment is non-negotiable. The following workflow provides a structured approach to identifying and mitigating potential hazards.
Caption: Risk assessment workflow for handling this compound.
Operational Protocol: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage. This should be done in a well-ventilated area, preferably a chemical fume hood.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (1220020-33-6), and appropriate hazard warnings.[11]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7][12] A designated, locked cabinet for toxic substances is recommended. The storage temperature should ideally be maintained between 2-8°C.[4][13]
Handling and Use
-
Engineering Controls: All handling of this compound, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][14]
-
Personal Protective Equipment (PPE): Adherence to the prescribed PPE is mandatory. This includes:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves should be worn.[5][6] Change gloves every 30 minutes or immediately if contamination is suspected.[5]
-
Gown: A disposable, solid-front gown with elastic cuffs is required.[8]
-
Eye and Face Protection: Chemical splash goggles and a full-face shield must be worn.[4][8]
-
Respiratory Protection: For handling the solid compound, an N95 or higher-rated respirator is necessary to prevent inhalation of airborne particles.[5][10]
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[7][15] Wash hands thoroughly after handling the compound, even after removing gloves.[4]
Emergency Spill Response Workflow
A prompt and coordinated response to a spill is critical to prevent exposure and contamination.
Caption: Step-by-step workflow for responding to a chemical spill.
Decontamination and Disposal Plan
Proper decontamination and disposal are the final, critical steps in safely handling this compound.
Decontamination
-
Work Surfaces: At the end of each procedure, thoroughly decontaminate all work surfaces in the chemical fume hood with a suitable cleaning agent, followed by a rinse with 70% ethanol.
-
Equipment: All non-disposable equipment that has come into contact with the compound must be decontaminated. This may involve rinsing with a suitable solvent, followed by a thorough cleaning with soap and water.
-
Personal Protective Equipment (PPE):
-
Gloves: The outer pair of gloves should be removed and disposed of in a designated hazardous waste container before leaving the fume hood. The inner pair should be removed after exiting the immediate work area.
-
Gown: Disposable gowns should be removed before leaving the laboratory and placed in a designated hazardous waste container.[5]
-
Waste Disposal
-
Solid Waste: All solid waste, including contaminated gloves, gowns, bench paper, and any unused compound, must be collected in a clearly labeled, sealed hazardous waste container.[2]
-
Liquid Waste: Liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Given its chemical structure, it should not be disposed of down the drain.
-
Disposal Method: The primary recommended method for disposal is incineration by a licensed hazardous waste disposal company.[16] Neutralization of the hydrochloride salt with a weak base may be a preliminary step, but this should only be performed by trained personnel following a validated institutional protocol.[16]
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.
References
- Storage method of piperidine - Knowledge - BIOSYNCE. (2023, December 2).
- Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine - Benchchem. (n.d.).
- Piperidine | C5H11N | CID 8082 - PubChem - NIH. (n.d.).
- What are the storage stability of Piperidine Series compounds over time? - Blog - BTC. (2025, June 17).
- Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31).
- USP Chapter : Personal Protective Equipment - Pharmacy Times. (2018, September 4).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
- Piperidine Safety Data Sheet Jubilant Life Sciences Limited. (n.d.).
- PIPERIDINE FOR SYNTHESIS - Loba Chemie. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
- Personal protective equipment in your pharmacy. (2019, October 30).
- Personal Protective Equipment (PPE). (n.d.).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Personal protective equipment for preparing toxic drugs - GERPAC. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2021, December 24).
- Safety Data Sheet - Angene Chemical. (2025, November 3).
- Material Safety Data Sheet - Chemicea. (n.d.).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. (n.d.).
- Material Safety Data Sheet - Pfizer. (2007, October 19).
- SAFETY DATA SHEET - Pfizer. (2022, February 2).
- Material Safety Data Sheet - Methyl methoxyacetate, 99% - Cole-Parmer. (n.d.).
- 1220020-33-6|2-(Piperidin-3-yl)ethyl 2-methoxyacetate hydrochloride|BLD Pharm. (n.d.).
Sources
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. angenechemical.com [angenechemical.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. gerpac.eu [gerpac.eu]
- 10. pppmag.com [pppmag.com]
- 11. 1220020-33-6|2-(Piperidin-3-yl)ethyl 2-methoxyacetate hydrochloride|BLD Pharm [bldpharm.com]
- 12. biosynce.com [biosynce.com]
- 13. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 14. chemicea.com [chemicea.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
